Product packaging for 2-Methyleicosane(Cat. No.:CAS No. 52845-08-6)

2-Methyleicosane

Cat. No.: B1218246
CAS No.: 52845-08-6
M. Wt: 296.6 g/mol
InChI Key: MLKZKPUBHSWMNA-UHFFFAOYSA-N
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Description

2-methylicosane is a branched alkane consisting of icosane bearing a single methyl substituent at position 2.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H44 B1218246 2-Methyleicosane CAS No. 52845-08-6

Properties

IUPAC Name

2-methylicosane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H44/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3/h21H,4-20H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLKZKPUBHSWMNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H44
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50200836
Record name Isoheneicosane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50200836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52845-08-6
Record name Isoheneicosane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052845086
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoheneicosane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50200836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOHENEICOSANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94A1IJ5F09
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 2-Methyleicosane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 2-Methyleicosane, a branched-chain alkane. The information is presented in a structured format to facilitate easy access and comparison by researchers, scientists, and professionals in drug development. This document includes tabulated quantitative data, detailed experimental protocols for key physical property determination, and a logical relationship diagram to visualize the interplay of these properties.

Chemical and Physical Properties of this compound

This compound is a saturated hydrocarbon with the chemical formula C21H44. It is a branched alkane, specifically an isomer of heneicosane, with a methyl group located on the second carbon of an eicosane chain.[1] The presence of this branching influences its physical properties when compared to its straight-chain counterpart, n-eicosane.

PropertyValueSource(s)
Chemical Name This compound[2]
Synonyms Isoheneicosane, 2-methyl-eicosane[1][3]
CAS Number 1560-84-5[2][4]
Molecular Formula C21H44[2][4]
Molecular Weight 296.574 g/mol [2][4]

A summary of the key physical properties of this compound is provided in the table below. It is important to note that some of these values are estimates and should be considered as such.

PropertyValueUnitSource(s)
Boiling Point 341.1 ± 5.0°C at 760 mmHg[4]
Melting Point 25.2 (estimate)°C[3]
Density 0.8 ± 0.1g/cm³[4]
Flash Point 125.9 ± 10.8°C[4]
Vapor Pressure 0.0 ± 0.4mmHg at 25°C[4]
Water Solubility 0.000151 (estimate)µg/L at 23°C[3]
Refractive Index 1.442[4]
LogP (Octanol-Water Partition Coefficient) 11.73[4]

Experimental Protocols

This method is suitable for determining the boiling point of liquid alkanes at atmospheric pressure.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. At this temperature, the liquid converts into a vapor.

Apparatus:

  • Round-bottom flask

  • Heating mantle or oil bath

  • Distillation head with a port for a thermometer

  • Condenser

  • Receiving flask

  • Thermometer (calibrated)

  • Boiling chips

Procedure:

  • Place a small volume of this compound into the round-bottom flask, along with a few boiling chips to ensure smooth boiling.

  • Set up the distillation apparatus. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation head.

  • Begin heating the flask gently.

  • Observe the temperature as the liquid begins to boil and the vapor rises and condenses in the condenser.

  • The boiling point is the constant temperature at which the liquid is actively boiling and there is a steady drip of condensate into the receiving flask. Record this temperature.

This method is used to determine the melting point of solid organic compounds.

Principle: The melting point is the temperature at which a solid substance changes to a liquid. Pure crystalline solids typically have a sharp melting point range of 0.5-1°C.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Sample of solid this compound

  • Mortar and pestle (if sample needs to be powdered)

Procedure:

  • Ensure the sample of this compound is dry and finely powdered.

  • Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the sample rapidly to a temperature about 10-15°C below the expected melting point.

  • Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).

This method provides a precise measurement of the density of a liquid.

Principle: Density is defined as the mass per unit volume of a substance. A pycnometer is a flask with a specific, accurately known volume.

Apparatus:

  • Pycnometer (volumetric flask with a ground-glass stopper containing a capillary tube)

  • Analytical balance (accurate to ±0.0001 g)

  • Constant temperature water bath

  • Sample of liquid this compound

  • Distilled water (for calibration)

Procedure:

  • Clean and dry the pycnometer thoroughly and weigh it empty on the analytical balance.

  • Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 20°C) until it reaches thermal equilibrium.

  • Carefully dry the outside of the pycnometer and weigh it filled with water.

  • Empty and dry the pycnometer completely.

  • Fill the pycnometer with the this compound sample and repeat the thermal equilibration and weighing steps.

  • The density of the sample can be calculated using the following formula: Density of sample = (mass of sample / mass of water) * density of water at the experimental temperature

Logical Relationships of Properties

The chemical and physical properties of this compound are interconnected. The following diagram illustrates these relationships.

G Logical Relationships of this compound Properties MolecularStructure Molecular Structure (C21H44, Branched) MolecularWeight Molecular Weight (296.574 g/mol) MolecularStructure->MolecularWeight determines IntermolecularForces Intermolecular Forces (van der Waals) MolecularStructure->IntermolecularForces influences strength of Density Density (0.8 g/cm³) MolecularStructure->Density influences packing & Solubility Solubility in Water (Very Low) MolecularStructure->Solubility determines polarity & MolecularWeight->IntermolecularForces contributes to BoilingPoint Boiling Point (341.1 °C) IntermolecularForces->BoilingPoint determines MeltingPoint Melting Point (25.2 °C est.) IntermolecularForces->MeltingPoint determines VaporPressure Vapor Pressure (Low) IntermolecularForces->VaporPressure determines BoilingPoint->VaporPressure inversely related to

References

2-Methyleicosane (CAS Number: 1560-84-5): A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyleicosane, a branched-chain alkane with the CAS number 1560-84-5, is a long-chain hydrocarbon.[1][2][3] This document provides a technical overview of its known chemical and physical properties. It is important to note that while the physicochemical characteristics of this compound are documented, there is a significant lack of publicly available information regarding its biological activity, specific experimental protocols, and associated signaling pathways. The information presented herein is based on existing chemical literature and databases.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. This data is compiled from various chemical databases and provides a baseline for its identity and behavior in a laboratory setting.

PropertyValueSource
Molecular Formula C21H44[1][2]
Molecular Weight 296.57 g/mol [1][4]
CAS Number 1560-84-5[1][2][3]
Density 0.8±0.1 g/cm³
Boiling Point 341.1±5.0 °C at 760 mmHg
Flash Point 125.9±10.8 °C
LogP (Octanol-Water Partition Coefficient) 11.73
Refractive Index 1.442

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of chemical compounds. The available information for this compound includes:

Spectroscopic DataDetailsSource
Mass Spectrum (Electron Ionization) Data available in the NIST WebBook[2]
Gas Chromatography Retention indices are available[5]

Biological Activity and Toxicological Information

A comprehensive search of scientific literature and toxicological databases reveals a notable absence of specific studies on the biological activity of this compound. While the broader class of branched alkanes is known to play roles in the cuticular waxes of plants and insects, no specific pharmacological or toxicological effects have been attributed to this compound itself.[6] The PubChem database reports it as "Not Classified" for GHS hazards.[1]

Experimental Protocols

Due to the lack of published research on the biological effects of this compound, no specific experimental protocols can be cited. However, a general workflow for investigating the potential bioactivity of a novel compound is presented below as a hypothetical example.

experimental_workflow Hypothetical Experimental Workflow for Bioactivity Screening cluster_0 In Vitro Screening cluster_1 In Vivo Studies a Compound Acquisition (this compound) b Cell Line Selection (e.g., Cancer, Neuronal) a->b c Cytotoxicity Assays (MTT, LDH) b->c d Target-Based Assays (e.g., Enzyme Inhibition, Receptor Binding) c->d e Mechanism of Action Studies (e.g., Western Blot, qPCR) d->e f Animal Model Selection (e.g., Mouse, Rat) e->f Promising In Vitro Results g Dosing and Administration f->g h Efficacy Studies g->h i Toxicology and Safety Pharmacology h->i

Caption: A generalized workflow for assessing the biological activity of a chemical compound.

Signaling Pathways

There is no information available in the scientific literature that links this compound to any specific signaling pathways. Research would be required to determine if this compound has any effect on cellular signaling. A hypothetical diagram illustrating a generic signaling cascade that could be investigated is provided below.

signaling_pathway Generic Cell Signaling Pathway for Investigation cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand This compound (Hypothetical Ligand) Receptor Receptor Ligand->Receptor SignalTransduction Signal Transduction (e.g., Kinase Cascade) Receptor->SignalTransduction TranscriptionFactor Transcription Factor Activation SignalTransduction->TranscriptionFactor GeneExpression Altered Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response (e.g., Proliferation, Apoptosis) GeneExpression->CellularResponse

Caption: A simplified diagram of a generic signaling pathway.

Conclusion and Future Directions

This compound is a well-characterized compound from a physicochemical perspective. However, its biological role and potential as a research tool or therapeutic agent remain entirely unexplored. The absence of data on its interaction with biological systems presents a significant knowledge gap. Future research should focus on systematic screening to identify any potential bioactivity. Should any activity be observed, further studies would be warranted to elucidate the mechanism of action and any involved signaling pathways. For scientists in drug discovery, this compound represents a truly novel chemical entity with unknown potential.

References

An In-depth Technical Guide to the Natural Sources of 2-Methyleicosane in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyleicosane (C₂₁H₄₄) is a saturated branched-chain alkane that is a component of the epicuticular wax of various plant species. As a long-chain hydrocarbon, it contributes to the protective barrier on the plant surface, playing a role in preventing water loss and protecting against environmental stresses. While not as extensively studied as other classes of phytochemicals, the analysis of plant-derived alkanes is crucial for understanding plant biochemistry, chemotaxonomy, and the potential applications of these compounds in various industries, including pharmaceuticals. This guide provides a comprehensive overview of the known natural sources of this compound in plants, details on its extraction and analysis, and a plausible biosynthetic pathway.

Natural Sources of this compound

This compound has been identified as a constituent of the essential oils and epicuticular waxes of several plant species. The presence and concentration of this compound can vary depending on the plant species, the part of the plant, and the environmental conditions.

Quantitative Data

Quantitative data for this compound in plants is sparse in the available scientific literature. A summary of the identified sources and available quantitative or qualitative data is presented in Table 1.

Plant SpeciesFamilyPlant PartAnalytical MethodConcentration/Abundance
Gymnema sylvestreApocynaceaeLeavesGC-MS>9% of ethyl acetate extract components
Carthamus lanatusAsteraceaeNot specifiedGC-MSIdentified as a volatile component
Morettia phillaeanaBrassicaceaeLeavesGC-MSIdentified in epicuticular wax
Elsholtzia rugulosaLamiaceaeFlowersGC-MS1.36 ± 0.09 (relative peak area)

Table 1: Documented Natural Sources of this compound in Plants

Experimental Protocols

The analysis of this compound from plant sources typically involves extraction of the epicuticular wax followed by gas chromatography-mass spectrometry (GC-MS) for identification and quantification.

Extraction of Epicuticular Waxes

A general protocol for the extraction of epicuticular waxes from plant leaves is as follows:

  • Sample Preparation: Fresh, healthy leaves are collected. The surface area of the leaves is measured to allow for the calculation of wax concentration per unit area.

  • Extraction: The leaves are briefly immersed (e.g., for 30-60 seconds) in a non-polar solvent such as n-hexane or chloroform at room temperature. This short extraction time minimizes the co-extraction of intracellular lipids.

  • Internal Standard: A known amount of an internal standard (e.g., tetracosane, C₂₄) is added to the extract for quantification purposes.

  • Solvent Evaporation: The solvent is evaporated under a gentle stream of nitrogen or using a rotary evaporator to concentrate the wax extract.

  • Derivatization (Optional): If other compounds in the wax with active hydrogen atoms (e.g., fatty acids, alcohols) are to be analyzed, the extract may be derivatized (e.g., by silylation) to increase their volatility for GC analysis. For the analysis of alkanes alone, this step is not necessary.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The concentrated extract is then analyzed by GC-MS.

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used.

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: Set to a high temperature (e.g., 280-300°C) to ensure volatilization of the long-chain alkanes.

    • Oven Temperature Program: A temperature gradient is used to separate the components of the wax mixture. A typical program might start at a lower temperature (e.g., 80°C), ramp up to a high temperature (e.g., 300-320°C), and hold for a period to ensure elution of all compounds.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: A mass range of m/z 50-600 is typically scanned to detect the characteristic fragmentation patterns of long-chain alkanes.

    • Identification: this compound is identified by its retention time and by comparison of its mass spectrum with a reference library (e.g., NIST). The mass spectrum of this compound will show characteristic fragment ions for branched alkanes.

    • Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard.

experimental_workflow Experimental Workflow for this compound Analysis cluster_extraction Sample Preparation and Extraction cluster_analysis GC-MS Analysis plant_material Plant Material (Leaves) measurement Measure Surface Area plant_material->measurement extraction Solvent Extraction (n-hexane or chloroform, 30-60s) measurement->extraction internal_standard Add Internal Standard (e.g., Tetracosane) extraction->internal_standard concentration Solvent Evaporation (N2 stream or rotary evaporator) internal_standard->concentration gc_ms Inject Concentrated Extract concentration->gc_ms separation GC Separation (Non-polar capillary column) gc_ms->separation detection MS Detection (Electron Impact Ionization) separation->detection identification Compound Identification (Retention Time & Mass Spectrum) detection->identification quantification Quantification (Comparison to Internal Standard) identification->quantification data_output Data Output: Concentration of this compound (e.g., µg/cm²) quantification->data_output

Workflow for this compound Analysis.

Biosynthesis of this compound in Plants

The precise enzymatic pathway for the biosynthesis of this compound in plants has not been fully elucidated. However, based on the known pathways of branched-chain fatty acid and alkane synthesis in plants and other organisms, a plausible pathway can be proposed.

The synthesis of iso-alkanes (which have a methyl branch at the second-to-last carbon, such as this compound) is believed to start from the catabolism of the amino acid valine.

  • Primer Synthesis: Valine is converted to isobutyryl-CoA. This molecule serves as the primer for the fatty acid synthesis.

  • Fatty Acid Elongation: The isobutyryl-CoA primer is elongated by the fatty acid synthase (FAS) complex. In each cycle, a two-carbon unit from malonyl-CoA is added, extending the fatty acid chain. For the synthesis of the C21 this compound, the C4 primer would undergo multiple elongation cycles.

  • Reduction to Aldehyde: The resulting very-long-chain branched fatty acid (as an acyl-CoA or acyl-ACP) is reduced to a fatty aldehyde by a fatty acyl-CoA/ACP reductase.

  • Decarbonylation to Alkane: The fatty aldehyde is then decarbonylated (removal of a carbonyl group) by an aldehyde decarbonylase to produce the final alkane, which is one carbon shorter than the aldehyde precursor.

biosynthesis_pathway Hypothetical Biosynthetic Pathway of this compound cluster_primer Primer Synthesis cluster_elongation Fatty Acid Elongation cluster_alkane_formation Alkane Formation valine Valine isobutyryl_coa Isobutyryl-CoA (C4 Primer) valine->isobutyryl_coa Catabolism fas_complex Fatty Acid Synthase (FAS) Complex isobutyryl_coa->fas_complex malonyl_coa Malonyl-CoA (C2 Units) malonyl_coa->fas_complex branched_fatty_acid Very-Long-Chain Branched Fatty Acyl-CoA/ACP fas_complex->branched_fatty_acid acyl_reductase Acyl-CoA/ACP Reductase branched_fatty_acid->acyl_reductase branched_aldehyde Branched Aldehyde acyl_reductase->branched_aldehyde Reduction aldehyde_decarbonylase Aldehyde Decarbonylase branched_aldehyde->aldehyde_decarbonylase methyleicosane This compound (C21) aldehyde_decarbonylase->methyleicosane Decarbonylation

Hypothetical Pathway for this compound.

Signaling Pathways and Logical Relationships

Currently, there is a lack of information in the scientific literature regarding the specific signaling pathways or biological roles of this compound in plants beyond its general function as a component of the protective cuticular wax layer. The biosynthesis of epicuticular waxes, including branched-chain alkanes, is known to be upregulated in response to environmental stresses such as drought and UV radiation, but the specific signaling cascades involving this compound have not been elucidated.

Conclusion

This compound is a naturally occurring branched-chain alkane found in the epicuticular wax of a number of plant species. While its presence has been qualitatively confirmed in several plants, there is a significant gap in the literature regarding its quantitative distribution across the plant kingdom. The analytical methods for its extraction and identification are well-established, relying primarily on solvent extraction and GC-MS. The biosynthetic pathway is hypothesized to originate from the amino acid valine, followed by fatty acid elongation and subsequent reduction and decarbonylation. Further research is needed to isolate and characterize the specific enzymes involved in this pathway in plants and to understand the specific biological roles and regulatory networks of this compound. This knowledge could open avenues for its potential use in drug development and other industrial applications.

2-Methyleicosane: An In-Depth Technical Guide on a Volatile Organic Compound with Undetermined Biomarker Potential

Author: BenchChem Technical Support Team. Date: November 2025

While the field of biomarker discovery is rapidly advancing, current scientific literature does not support the designation of 2-methyleicosane as a potential biomarker for any specific human disease. This technical guide provides a comprehensive overview of the existing knowledge on this compound, including its chemical properties, natural occurrences, and analytical methodologies. It also highlights the critical gaps in research that prevent its consideration as a clinical biomarker at this time. This document is intended for researchers, scientists, and drug development professionals interested in the landscape of volatile organic compounds (VOCs) and their potential roles in diagnostics.

Chemical and Physical Properties of this compound

This compound is a saturated, branched-chain alkane with the chemical formula C21H44.[1] As a nonpolar molecule, it exhibits low reactivity and is soluble in nonpolar organic solvents. A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C21H44[1]
Molecular Weight 296.58 g/mol [1]
CAS Number 1560-84-5[1]
IUPAC Name This compound[1]
Boiling Point Not available
Melting Point Not available
Density Not available

Natural Occurrence and Biological Significance

This compound has been identified in various natural sources, primarily in the chemical signaling systems of insects and the cuticular waxes of plants.

Role in Insect Chemical Communication

Branched alkanes, including this compound, are known components of insect pheromones.[2][3] These chemical signals are crucial for a variety of behaviors, including mating, aggregation, and alarm signaling. The specific blend of hydrocarbons in an insect's cuticle can be species-specific and play a role in recognition and communication. While the precise function of this compound in many insect species is not fully elucidated, its presence underscores its role in chemical ecology.

Presence in Plant Waxes

The surfaces of plants are covered in a layer of epicuticular wax that serves as a protective barrier against environmental stressors. This wax is a complex mixture of lipids, including long-chain alkanes.[4] this compound has been identified as a component of these plant waxes, contributing to the hydrophobicity and protective properties of the plant cuticle.

Analytical Methodologies for Detection

The detection and quantification of this compound, like other volatile and semi-volatile hydrocarbons, are typically achieved using chromatographic techniques coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is the most common and effective method for the analysis of this compound.[5] This technique separates the components of a mixture in the gas phase based on their volatility and interaction with a stationary phase, followed by detection and identification based on their mass-to-charge ratio.

Experimental Protocol: General GC-MS Analysis of Hydrocarbons

  • Sample Preparation: Biological samples (e.g., insect cuticle extracts, plant wax extracts) are typically extracted with a nonpolar solvent such as hexane or dichloromethane. The extract may be concentrated under a stream of nitrogen.

  • Gas Chromatography:

    • Column: A nonpolar capillary column (e.g., DB-5ms) is commonly used.

    • Injector: The sample is injected in splitless or split mode at a high temperature (e.g., 250 °C).

    • Oven Program: A temperature gradient is employed to separate the hydrocarbons based on their boiling points. A typical program might start at 50 °C and ramp up to 300 °C.

    • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

  • Mass Spectrometry:

    • Ionization: Electron ionization (EI) at 70 eV is standard.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions.

    • Detection: The mass spectrum is recorded, showing the molecular ion and characteristic fragmentation patterns. The mass spectrum of this compound can be found in public databases such as the NIST WebBook.[6]

A general workflow for the analysis of volatile organic compounds from biological samples is depicted in the following diagram:

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing BiologicalSample Biological Sample Extraction Solvent Extraction BiologicalSample->Extraction Concentration Concentration Extraction->Concentration GC Gas Chromatography Concentration->GC MS Mass Spectrometry GC->MS DataAcquisition Data Acquisition MS->DataAcquisition LibraryMatching Spectral Library Matching DataAcquisition->LibraryMatching Quantification Quantification LibraryMatching->Quantification

General workflow for GC-MS analysis of VOCs.

Current Status as a Potential Biomarker

A critical evaluation of the scientific literature reveals a lack of evidence to support this compound as a potential biomarker for any human disease. A biomarker is defined as a characteristic that is objectively measured and evaluated as an indicator of normal biological processes, pathogenic processes, or pharmacologic responses to a therapeutic intervention. To be considered a potential biomarker, a molecule should ideally meet several criteria, including differential expression between healthy and diseased states, and a plausible biological link to the pathophysiology of the disease.

While one study has tentatively identified this compound in pooled human serum samples, its origin (endogenous or exogenous) and any potential association with a physiological or pathological state were not determined.[7] Without studies demonstrating a consistent and significant correlation between the levels of this compound and a specific disease, its consideration as a biomarker is premature.

The following diagram illustrates the logical relationship for biomarker validation, highlighting the missing elements for this compound:

biomarker_validation Compound This compound Identified Association Association with Disease (Missing Data) Compound->Association Mechanism Plausible Biological Mechanism (Unknown) Association->Mechanism Validation Clinical Validation (Not Performed) Mechanism->Validation Biomarker Potential Biomarker Validation->Biomarker

Biomarker validation pathway for this compound.

Future Directions and Conclusion

While this compound currently lacks the evidence to be considered a potential biomarker, the broader field of metabolomics and the study of volatile organic compounds hold promise for the discovery of novel diagnostic molecules. Future research could explore the following avenues:

  • Untargeted Metabolomics: Large-scale, untargeted metabolomics studies of various diseases may identify this compound or other related branched alkanes as differentially expressed.

  • Exposure and Source Identification: For any identified VOCs, it is crucial to determine their origin (endogenous metabolism, gut microbiome, or environmental exposure) to understand their biological relevance.

  • Mechanistic Studies: If an association between this compound and a disease is established, further research would be needed to elucidate the underlying biological mechanisms.

References

Unveiling 2-Methyleicosane: A Technical Guide to its Occurrence and Analysis in Environmental Samples

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyleicosane, a branched alkane with the chemical formula C21H44, is a naturally occurring saturated hydrocarbon. As a component of the complex mixture of organic compounds in the environment, its presence can be attributed to both biogenic and anthropogenic sources. From the waxy cuticles of insects and plants to potential inclusion in petroleum-derived products, understanding the distribution and concentration of this compound in various environmental matrices is crucial for a range of scientific disciplines. Its role as a semiochemical in insects and a potential biomarker for environmental assessments further underscores the importance of robust analytical methods for its detection and quantification.

This technical guide provides a comprehensive overview of the occurrence of this compound in environmental samples, details established experimental protocols for its analysis, and presents a workflow for its identification and quantification. While extensive quantitative data for this compound across all environmental compartments remains an area of active research, this document synthesizes the current knowledge to support researchers, scientists, and drug development professionals in their investigative endeavors.

Data Presentation: Occurrence of this compound

Quantitative data for this compound in environmental samples is not extensively reported in publicly available literature, suggesting it is not a ubiquitous target compound in routine environmental monitoring. However, its presence has been qualitatively identified in various biological and environmental contexts. The following table summarizes the known and potential occurrences of this compound.

Environmental Matrix/OrganismType of OccurrenceMethod of DetectionQuantitative Data
Biota
Carthamus lanatus (Safflower)Identified in volatile compounds.GC-MSNot Quantified
Insects (various species)Component of cuticular hydrocarbons and potential pheromone.[1][2]GC-MS, MALDI-TOF MS[1]Not specified for this compound
Soil and Sediment
Terrestrial SoilsPotential component of soil hydrocarbon status.[3]GC-MSNot specified for this compound
Marine SedimentsPotential component of aliphatic hydrocarbon fractions.[4][5]GC-MSNot specified for this compound
Air
AtmospherePotential component of long-chain alkanes.[6][7]GC-MSNot specified for this compound
Water
Aquatic EcosystemsPotential component of aliphatic hydrocarbons.[4]GC-MSNot specified for this compound

Experimental Protocols

The reliable identification and quantification of this compound in environmental samples necessitate a multi-step analytical approach, encompassing sample collection, extraction, and instrumental analysis. The following protocols are based on established methods for the analysis of branched and long-chain alkanes in various matrices.

Sample Collection and Preparation

Soil and Sediment:

  • Collect surface soil or sediment samples (0-15 cm depth) using a stainless-steel auger or corer.

  • Homogenize the sample and remove any large debris (stones, roots).

  • Air-dry the sample in a well-ventilated area or freeze-dry to a constant weight.

  • Sieve the dried sample through a 2 mm mesh to obtain a uniform particle size.

  • Store the prepared sample in a clean glass container at -20°C until extraction.

Water:

  • Collect water samples in pre-cleaned amber glass bottles to minimize photodegradation.

  • For dissolved phase analysis, filter the water sample through a glass fiber filter (e.g., 0.7 µm GF/F).

  • For whole water analysis, collect the sample without filtration.

  • Acidify the sample to a pH < 2 with a strong acid (e.g., HCl) to inhibit microbial activity.

  • Store the samples at 4°C and extract as soon as possible.

Air:

  • High-volume air samplers equipped with quartz fiber filters (for particulate phase) and polyurethane foam (PUF) plugs (for gas phase) are used for sample collection.

  • The sampling duration will depend on the expected concentration and the detection limits of the analytical method.

  • After sampling, the filters and PUF plugs should be wrapped in aluminum foil and stored at -20°C.

Biota (Insects, Plants):

  • For insect cuticular hydrocarbons, whole insects or specific body parts can be immersed in a non-polar solvent like hexane for a short period (e.g., 5-10 minutes) to extract the surface lipids.[2][8]

  • For plant epicuticular waxes, leaves or other aerial parts can be similarly extracted by brief immersion in a solvent such as chloroform or hexane.[9]

  • For total lipid analysis in tissues, homogenization followed by a more exhaustive extraction is required.

Extraction of this compound

The choice of extraction method depends on the sample matrix and the target concentration range.

Soxhlet Extraction (for solid samples):

  • Place a known amount of the prepared solid sample (e.g., 10-20 g of soil) into a cellulose thimble.

  • Add an appropriate surrogate internal standard to the sample.

  • Extract the sample with a suitable solvent (e.g., hexane or a mixture of hexane and dichloromethane) for 8-12 hours in a Soxhlet apparatus.

  • After extraction, concentrate the solvent extract using a rotary evaporator.

Ultrasonic Extraction (for solid samples):

  • Place a known amount of the solid sample into a glass vial.

  • Add a measured volume of extraction solvent and the internal standard.

  • Place the vial in an ultrasonic bath and sonicate for a specified period (e.g., 30 minutes), often repeated with fresh solvent.

  • Combine the solvent extracts and concentrate.

Liquid-Liquid Extraction (LLE) (for water samples):

  • Transfer a known volume of the water sample (e.g., 1 L) to a separatory funnel.

  • Add a surrogate internal standard.

  • Add a non-polar solvent (e.g., dichloromethane or hexane) and shake vigorously for several minutes, releasing pressure periodically.

  • Allow the layers to separate and collect the organic layer.

  • Repeat the extraction with fresh solvent.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate.

Solid-Phase Extraction (SPE) (for water samples):

  • Condition an SPE cartridge (e.g., C18) with the appropriate solvents.

  • Pass the water sample through the cartridge at a controlled flow rate.

  • Wash the cartridge to remove interferences.

  • Elute the retained analytes with a suitable organic solvent.

  • Concentrate the eluate before analysis.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common and effective technique for the identification and quantification of this compound.

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness), is suitable for separating branched alkanes.[2]

    • Injector: Splitless or on-column injection is typically used for trace analysis.

    • Oven Temperature Program: A temperature program is employed to achieve good separation of the hydrocarbons. A typical program might start at a lower temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 300-320°C) at a controlled rate (e.g., 5-10°C/min).[2]

    • Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.[2]

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible mass spectra.

    • Acquisition Mode:

      • Full Scan: Used for the initial identification of unknown compounds by comparing the acquired mass spectra with spectral libraries (e.g., NIST).

      • Selected Ion Monitoring (SIM): Used for quantitative analysis to enhance sensitivity and selectivity by monitoring characteristic ions of this compound and the internal standard.

Quantification and Quality Control
  • Quantification: An internal standard method is used for quantification. A known amount of an internal standard (e.g., a deuterated alkane or a branched alkane not expected in the sample) is added to the sample before extraction. A calibration curve is generated using standards of this compound at different concentrations. The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

  • Quality Control (QC):

    • Method Blanks: A blank sample (e.g., clean sand or ultrapure water) is processed and analyzed in the same way as the environmental samples to check for contamination during the analytical procedure.

    • Matrix Spikes: A known amount of this compound is added to a duplicate environmental sample before extraction to assess the recovery and potential matrix effects.

    • Replicates: Analyzing duplicate or triplicate samples provides information on the precision of the method.

Mandatory Visualization

Experimental_Workflow_for_2_Methyleicosane_Analysis cluster_collection 1. Sample Collection cluster_preparation 2. Sample Preparation cluster_extraction 3. Extraction cluster_cleanup 4. Extract Cleanup & Concentration cluster_analysis 5. Instrumental Analysis cluster_data 6. Data Processing & Analysis Soil Soil/Sediment Prep_Solid Drying, Sieving Soil->Prep_Solid Water Water Prep_Water Filtration (optional), Acidification Water->Prep_Water Air Air Prep_Air Filter/PUF Storage Air->Prep_Air Biota Biota (Insects/Plants) Prep_Biota Homogenization (optional) Biota->Prep_Biota Soxhlet Soxhlet Extraction Prep_Solid->Soxhlet Ultrasonic Ultrasonic Extraction Prep_Solid->Ultrasonic LLE Liquid-Liquid Extraction Prep_Water->LLE SPE Solid-Phase Extraction Prep_Water->SPE Prep_Air->Soxhlet Prep_Biota->Soxhlet Solvent_Rinse Solvent Rinse (for surfaces) Prep_Biota->Solvent_Rinse Concentration Rotary Evaporation/ Nitrogen Blowdown Soxhlet->Concentration Ultrasonic->Concentration LLE->Concentration SPE->Concentration Solvent_Rinse->Concentration Cleanup Column Chromatography (e.g., Silica Gel) Concentration->Cleanup If necessary GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Concentration->GCMS Cleanup->GCMS Identification Spectral Library Matching (Full Scan) GCMS->Identification Quantification Quantification (SIM Mode, Internal Standard) GCMS->Quantification Identification->Quantification QC Quality Control Checks (Blanks, Spikes, Replicates) Quantification->QC Result Final Concentration Report QC->Result

Caption: Experimental Workflow for this compound Analysis.

Conclusion

This compound is a branched alkane with a known presence in the biosphere, particularly in insect and plant waxes, and is a potential component of hydrocarbon mixtures in soil, water, and air. While its widespread quantitative occurrence in the environment is not yet well-documented, the analytical methodologies for its detection and quantification are well-established within the broader context of hydrocarbon analysis. This technical guide provides a foundational framework for researchers and scientists to approach the study of this compound, from sample acquisition to final data analysis. Further research focusing on the quantification of this compound in diverse environmental matrices will be invaluable in elucidating its environmental fate, its role in ecological interactions, and its potential as a specific biomarker.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methyleicosane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 2-methyleicosane (C21H44), a long-chain branched alkane, for research applications. This document includes detailed experimental protocols, data presentation in tabular format, and workflow visualizations to guide researchers in the efficient and successful synthesis of this compound.

Introduction

This compound is a branched-chain alkane that may serve as a standard in analytical studies, a component in the development of complex organic molecules, or as a model compound in biophysical studies of cell membranes.[1] Its synthesis requires a multi-step process involving the formation of carbon-carbon bonds to construct the 21-carbon backbone with a methyl branch at the C2 position. This document outlines two primary synthetic strategies: the Grignard reaction and the Wittig reaction.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is crucial for the purification and characterization of the final product.

PropertyValueSource
Molecular Formula C21H44[1][2][3]
Molecular Weight 296.57 g/mol [1][2][4]
CAS Number 1560-84-5[1][2][3][4]
Boiling Point 341.1 ± 5.0 °C at 760 mmHg[4]
Density 0.8 ± 0.1 g/cm³[4]
Flash Point 125.9 ± 10.8 °C[4]
Refractive Index 1.442[4]

Synthetic Strategies

Two viable synthetic routes for this compound are presented below. Both methods are widely used in organic synthesis for the formation of carbon-carbon bonds.

3.1. Grignard Reaction Approach

The Grignard reaction is a powerful tool for forming carbon-carbon bonds by reacting an organomagnesium halide (Grignard reagent) with an electrophile, such as a ketone or aldehyde.[5][6][7] For the synthesis of this compound, a Grignard reagent derived from a long-chain alkyl halide can be reacted with acetone, followed by dehydration and hydrogenation.

3.2. Wittig Reaction Approach

The Wittig reaction involves the reaction of a phosphorus ylide (Wittig reagent) with an aldehyde or ketone to form an alkene.[8][9][10] This method offers excellent control over the location of the newly formed double bond. Subsequent hydrogenation of the alkene yields the desired alkane.

Experimental Protocols

4.1. Synthesis of this compound via Grignard Reaction

This protocol is divided into three main stages: formation of the Grignard reagent, reaction with a ketone, and subsequent dehydration and hydrogenation.

4.1.1. Stage 1: Preparation of Nonadecylmagnesium Bromide (Grignard Reagent)

  • Materials:

    • 1-Bromononadecane (1 equivalent)

    • Magnesium turnings (1.2 equivalents)

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Iodine crystal (catalyst)

  • Procedure:

    • All glassware must be flame-dried under a stream of inert gas (e.g., argon or nitrogen) to ensure anhydrous conditions.

    • Place the magnesium turnings and a small crystal of iodine in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

    • Dissolve 1-bromononadecane in anhydrous diethyl ether or THF and add it to the dropping funnel.

    • Add a small portion of the 1-bromononadecane solution to the magnesium turnings to initiate the reaction (indicated by the disappearance of the iodine color and gentle refluxing).

    • Once the reaction has started, add the remaining 1-bromononadecane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

4.1.2. Stage 2: Reaction with Acetone and Dehydration

  • Materials:

    • Nonadecylmagnesium bromide solution (from Stage 1)

    • Acetone (1.1 equivalents), freshly distilled

    • Anhydrous diethyl ether or THF

    • Saturated aqueous ammonium chloride solution

    • Sulfuric acid (concentrated)

  • Procedure:

    • Cool the Grignard reagent solution in an ice bath.

    • Dissolve acetone in anhydrous diethyl ether or THF and add it dropwise to the cooled Grignard solution with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude tertiary alcohol.

    • To dehydrate the alcohol, add a catalytic amount of concentrated sulfuric acid and heat the mixture, distilling the resulting alkene (2-methyl-1-eicosene).

4.1.3. Stage 3: Hydrogenation of 2-Methyl-1-eicosene

  • Materials:

    • 2-Methyl-1-eicosene (from Stage 2)

    • Palladium on carbon (Pd/C, 5-10 mol%)

    • Ethanol or ethyl acetate (solvent)

    • Hydrogen gas

  • Procedure:

    • Dissolve 2-methyl-1-eicosene in ethanol or ethyl acetate in a hydrogenation vessel.

    • Add the Pd/C catalyst.

    • Purge the vessel with hydrogen gas and then maintain a positive pressure of hydrogen (typically 1-3 atm).

    • Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or GC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Remove the solvent under reduced pressure to yield crude this compound.

4.2. Synthesis of this compound via Wittig Reaction

This protocol involves the preparation of a phosphonium ylide and its subsequent reaction with a long-chain aldehyde.

4.2.1. Stage 1: Preparation of the Wittig Reagent (Isopropyltriphenylphosphonium Bromide)

  • Materials:

    • Triphenylphosphine (1 equivalent)

    • 2-Bromopropane (1.1 equivalents)

    • Toluene or acetonitrile (solvent)

  • Procedure:

    • Dissolve triphenylphosphine and 2-bromopropane in toluene or acetonitrile in a round-bottom flask equipped with a reflux condenser.

    • Reflux the mixture for 24-48 hours.

    • Cool the reaction mixture to room temperature, and collect the precipitated phosphonium salt by filtration.

    • Wash the salt with cold diethyl ether and dry it under vacuum.

4.2.2. Stage 2: Wittig Reaction

  • Materials:

    • Isopropyltriphenylphosphonium bromide (1.1 equivalents)

    • Strong base (e.g., n-butyllithium, sodium hydride)

    • Anhydrous THF or diethyl ether

    • Nonadecanal (1 equivalent)

  • Procedure:

    • Suspend the phosphonium salt in anhydrous THF or diethyl ether in a flame-dried, inert atmosphere flask.

    • Cool the suspension in an ice bath and add the strong base dropwise to form the ylide (a color change, often to orange or red, indicates ylide formation).

    • Stir the mixture at room temperature for 1 hour.

    • Cool the ylide solution in an ice bath and add a solution of nonadecanal in the same anhydrous solvent dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Quench the reaction with water and extract the product with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain a mixture of the alkene product (2-methyleicosene) and triphenylphosphine oxide.

4.2.3. Stage 3: Hydrogenation of 2-Methyleicosene

  • Follow the same hydrogenation procedure as described in section 4.1.3.

Purification and Characterization

5.1. Purification

The crude this compound can be purified by one or a combination of the following methods:

  • Fractional Distillation: Due to the high boiling point of this compound, vacuum distillation is required to prevent decomposition.[11]

  • Column Chromatography: Chromatography on silica gel or alumina can be used to separate the alkane from more polar impurities.[12] A non-polar eluent such as hexane is typically used. For separating branched alkanes from n-alkanes, activated aluminum oxide can be effective.[12]

  • Preparative Gas Chromatography: For very high purity, preparative GC can be employed.

5.2. Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques. Expected data is summarized in Table 2.

Analytical TechniqueExpected Results
Gas Chromatography-Mass Spectrometry (GC-MS) A single major peak in the chromatogram. The mass spectrum should show a molecular ion peak (M+) at m/z 296 and a characteristic fragmentation pattern for a branched alkane.[3]
¹H NMR (Proton Nuclear Magnetic Resonance) The spectrum will show a complex multiplet for the methylene protons in the long chain, a doublet for the two terminal methyl groups, and a multiplet for the methine proton at the C2 position.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) The spectrum will show distinct signals for the different carbon environments in the molecule, including the two methyl carbons, the methine carbon, and the methylene carbons of the long chain.
Kovats Retention Index Standard non-polar: ~2064.[1]

Workflow Diagrams

The following diagrams illustrate the synthetic workflows.

Grignard_Synthesis_Workflow cluster_stage1 Stage 1: Grignard Reagent Formation cluster_stage2 Stage 2: Reaction & Dehydration cluster_stage3 Stage 3: Hydrogenation cluster_purification Purification A 1-Bromononadecane + Mg B Nonadecylmagnesium Bromide A->B Anhydrous Ether/THF D Tertiary Alcohol B->D + Acetone C Acetone E 2-Methyl-1-eicosene D->E Dehydration (H+) F This compound E->F H2, Pd/C G Crude Product F->G H Purified this compound G->H Distillation/Chromatography

Caption: Workflow for the synthesis of this compound via the Grignard reaction.

Wittig_Synthesis_Workflow cluster_stage1 Stage 1: Wittig Reagent Prep cluster_stage2 Stage 2: Wittig Reaction cluster_stage3 Stage 3: Hydrogenation cluster_purification Purification A Triphenylphosphine + 2-Bromopropane B Phosphonium Salt A->B C Phosphorus Ylide B->C + Strong Base E 2-Methyleicosene C->E + Nonadecanal D Nonadecanal F This compound E->F H2, Pd/C G Crude Product F->G H Purified this compound G->H Distillation/Chromatography

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Safety Precautions

  • Grignard Reagents: Grignard reagents are highly reactive and pyrophoric. They react violently with water and protic solvents. All reactions must be carried out under strictly anhydrous conditions and under an inert atmosphere.

  • Strong Bases: Strong bases such as n-butyllithium and sodium hydride are corrosive and pyrophoric. Handle with extreme care in an inert atmosphere.

  • Solvents: Diethyl ether and THF are highly flammable. Work in a well-ventilated fume hood away from ignition sources.

  • Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Use appropriate safety precautions and equipment for hydrogenation reactions.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Gas chromatography method for 2-Methyleicosane analysis

Author: BenchChem Technical Support Team. Date: November 2025

An advanced methodology for the analysis of 2-Methyleicosane, a branched-chain alkane, has been developed using Gas Chromatography-Mass Spectrometry (GC-MS). This application note provides a comprehensive protocol for researchers, scientists, and professionals in drug development and environmental analysis, detailing sample preparation, instrument parameters, and data analysis for the accurate quantification of this compound.

Application Note

Introduction

This compound (C₂₁H₄₄) is a long-chain branched alkane that can be found in various matrices, including environmental samples, biological materials, and petroleum products. Accurate and sensitive quantification of this compound is crucial for environmental monitoring, geochemical studies, and potentially in the analysis of biological markers. Gas chromatography coupled with mass spectrometry (GC-MS) offers a robust and highly specific method for the analysis of such hydrocarbons.[1] This note describes a detailed protocol for the extraction and subsequent GC-MS analysis of this compound.

Principle

The method involves the extraction of this compound from the sample matrix using a suitable organic solvent, followed by separation and quantification using a high-resolution capillary gas chromatography system coupled to a mass spectrometer. The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to ensure high sensitivity and selectivity for the target analyte.

Experimental Protocols

1. Sample Preparation

The choice of sample preparation technique depends on the sample matrix. Below are protocols for solid and liquid samples.

a) Solid Samples (e.g., soil, sediment, tissue)

This protocol is adapted from methods for extracting hydrocarbons from environmental solids.

  • Materials:

    • Homogenizer or mortar and pestle

    • Centrifuge

    • Accelerated Solvent Extractor (ASE) or Soxhlet apparatus

    • Dichloromethane (DCM), analytical grade

    • Hexane, analytical grade

    • Anhydrous sodium sulfate

    • Solid Phase Extraction (SPE) cartridges (e.g., silica gel)

    • Nitrogen evaporator

    • Autosampler vials with inserts

  • Procedure:

    • Homogenize the solid sample to ensure uniformity.

    • Weigh approximately 5-10 g of the homogenized sample into an extraction cell or thimble.

    • Mix the sample with anhydrous sodium sulfate to remove moisture.

    • Extract the sample using an Accelerated Solvent Extractor (ASE) with hexane or dichloromethane at elevated temperature and pressure. Alternatively, perform a Soxhlet extraction for 6-8 hours.

    • Concentrate the resulting extract to approximately 1 mL using a nitrogen evaporator.

    • Perform a cleanup step using a silica gel SPE cartridge to remove polar interfering compounds. Elute the fraction containing this compound with hexane.

    • Further concentrate the cleaned extract to a final volume of 100 µL under a gentle stream of nitrogen.

    • Transfer the final extract to an autosampler vial for GC-MS analysis.

b) Liquid Samples (e.g., water, biological fluids)

This protocol is based on liquid-liquid extraction techniques for hydrocarbon analysis.[2][3]

  • Materials:

    • Separatory funnel

    • Hexane or Dichloromethane (DCM), analytical grade

    • Anhydrous sodium sulfate

    • Nitrogen evaporator

    • Autosampler vials with inserts

  • Procedure:

    • Measure 100-500 mL of the liquid sample into a separatory funnel.

    • Spike the sample with an appropriate internal standard.

    • Add 30 mL of hexane or DCM and shake vigorously for 2 minutes, periodically venting the pressure.

    • Allow the layers to separate and collect the organic (lower) layer.

    • Repeat the extraction twice more with fresh aliquots of the solvent.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 100 µL using a nitrogen evaporator.

    • Transfer the final extract to an autosampler vial for GC-MS analysis.

2. GC-MS Analysis

The following GC-MS parameters are recommended for the analysis of this compound and are based on methods for similar long-chain alkanes.

  • Instrumentation: A gas chromatograph equipped with a capillary column and coupled to a mass spectrometer.

  • GC Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Splitless mode, 1 µL injection volume, injector temperature of 280°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 200°C.

    • Ramp 2: 5°C/min to 300°C, hold for 10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor: m/z 57, 71, 85 (quantification and qualification ions for branched alkanes).

3. Calibration and Quantification

  • Prepare a series of calibration standards of this compound in hexane or the final extraction solvent at concentrations ranging from 0.1 to 50 µg/mL.

  • Inject the calibration standards and sample extracts into the GC-MS system.

  • Generate a calibration curve by plotting the peak area of the quantification ion (m/z 57) against the concentration of the standards.

  • Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

Data Presentation

Table 1: GC-MS Parameters for this compound Analysis

ParameterValue
Gas Chromatograph
ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Injection Volume1 µL
Inlet Temperature280°C
Injection ModeSplitless
Oven Program
Initial Temperature60°C, hold 2 min
Ramp 110°C/min to 200°C
Ramp 25°C/min to 300°C, hold 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temp.150°C
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored Ions (m/z)57 (Quantifier), 71, 85 (Qualifiers)

Table 2: Typical Performance Characteristics for Long-Chain Alkane Analysis

While specific quantitative data for this compound is not widely published, the following table summarizes typical performance characteristics achievable for similar long-chain alkanes using this methodology.[4]

ParameterTypical Value
Retention Time (approx.)20 - 25 min
Limit of Detection (LOD)0.01 - 0.05 µg/mL
Limit of Quantification (LOQ)0.05 - 0.15 µg/mL
Linearity (R²)> 0.995
Precision (%RSD)< 15%

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis & Data Processing sample Sample Receipt (Solid or Liquid) homogenize Homogenization (Solid Samples) extraction Solvent Extraction (LLE or ASE/Soxhlet) sample->extraction homogenize->extraction concentrate1 Initial Concentration (Nitrogen Evaporation) extraction->concentrate1 cleanup SPE Cleanup concentrate1->cleanup concentrate2 Final Concentration cleanup->concentrate2 vial Transfer to Autosampler Vial concentrate2->vial gcms GC-MS Injection and Analysis vial->gcms data_acq Data Acquisition (SIM Mode) gcms->data_acq integration Peak Integration data_acq->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification report Final Report quantification->report

Caption: Experimental workflow for this compound analysis.

References

Application Notes and Protocols for the Mass Spectrometry of 2-Methyleicosane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyleicosane (C21H44) is a long-chain branched alkane that can be found in various natural and synthetic matrices.[1] Its detection and quantification are of interest in fields such as geochemistry, environmental analysis, and potentially as a biomarker in certain biological studies. Gas chromatography coupled with mass spectrometry (GC-MS) is a highly effective technique for the analysis of this compound, offering both high-resolution separation and specific identification based on its mass fragmentation pattern.[2] This document provides detailed application notes and protocols for the mass spectrometric analysis of this compound.

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound is characterized by a series of aliphatic fragment ions. The molecular ion (M+) at m/z 296 is typically of very low abundance or not observed at all, which is common for long-chain alkanes. The fragmentation pattern is dominated by cleavage at the C-C bonds, with a preference for the formation of stable secondary carbocations.

The most prominent peaks in the mass spectrum of this compound are consistently observed at m/z 57, 43, and 71.[1][3] A detailed list of the major fragment ions and their relative intensities is provided in the table below.

m/zRelative Intensity (%)Proposed Fragment Ion
43High[C3H7]+
57100 (Base Peak)[C4H9]+
71High[C5H11]+
85Moderate[C6H13]+
99Moderate[C7H15]+
113Low[C8H17]+
267Very Low[M-29]+ (Loss of C2H5)
281Very Low[M-15]+ (Loss of CH3)

Note: Relative intensities can vary slightly depending on the specific instrumentation and analytical conditions.

Experimental Protocols

This section outlines a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix. For solid samples, such as sediments or biological tissues, an extraction step is necessary.

a) Soxhlet Extraction (for solid matrices):

  • Dry the sample and grind it to a fine powder (e.g., 100-mesh).

  • Place the powdered sample into a Soxhlet thimble.

  • Extract the sample for 72 hours using a suitable organic solvent such as chloroform or a hexane/isopropanol mixture.

  • After extraction, evaporate the solvent to dryness under a gentle stream of nitrogen.

b) Liquid-Liquid Extraction (for liquid matrices):

  • For aqueous samples, perform a liquid-liquid extraction using an immiscible organic solvent like hexane or dichloromethane.

  • Vortex the mixture vigorously and allow the layers to separate.

  • Carefully collect the organic layer containing the analyte.

  • The extract can be concentrated if necessary by evaporating the solvent.

c) Cleanup:

  • To remove interfering compounds, the extract can be fractionated using silica gel column chromatography.

  • Elute the saturated hydrocarbon fraction containing this compound with n-hexane.

d) Final Preparation:

  • Dissolve the dried extract or standard in a volatile organic solvent (e.g., hexane, isooctane) to a final concentration suitable for GC-MS analysis (typically in the range of 1-10 µg/mL).

  • Filter the final solution through a 0.2 µm syringe filter to remove any particulates.

GC-MS Analysis

Instrumentation:

  • Gas Chromatograph: Agilent 6890N or equivalent

  • Mass Spectrometer: Agilent 5973N or equivalent

GC Conditions:

  • Column: HP-5 fused quartz capillary column (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.[2]

  • Carrier Gas: Helium.[2]

  • Injector Temperature: 280 °C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.[2]

    • Ramp to 300°C at a rate of 4°C/min.[2]

    • Hold at 300°C for 30 minutes.[2]

MS Conditions:

  • Ion Source Temperature: 250°C[2]

  • Ionization Energy: 70 eV[2]

  • Mass Range: m/z 40-550

  • Scan Mode: Full Scan

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (Solid or Liquid) Extraction Extraction (Soxhlet or LLE) Sample->Extraction Cleanup Column Chromatography Cleanup Extraction->Cleanup Final_Prep Dissolution & Filtration Cleanup->Final_Prep GC_Injection GC Injection Final_Prep->GC_Injection GC_Separation GC Separation GC_Injection->GC_Separation MS_Ionization EI Ionization (70 eV) GC_Separation->MS_Ionization MS_Detection Mass Detection MS_Ionization->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Library_Search Spectral Library Search Data_Acquisition->Library_Search Quantification Quantification Library_Search->Quantification

Caption: Workflow for this compound Analysis.

Fragmentation Pathway of this compound

fragmentation_pathway Proposed Fragmentation of this compound cluster_frags Major Fragment Ions M This compound (M) m/z 296 M_ion Molecular Ion (M+) m/z 296 M->M_ion Electron Ionization (70 eV) frag_57 [C4H9]+ m/z 57 (Base Peak) M_ion->frag_57 C-C Cleavage frag_43 [C3H7]+ m/z 43 M_ion->frag_43 C-C Cleavage frag_71 [C5H11]+ m/z 71 M_ion->frag_71 C-C Cleavage frag_281 [M-15]+ m/z 281 M_ion->frag_281 Loss of CH3 radical

Caption: Fragmentation of this compound.

References

Application Notes and Protocols for the Extraction of 2-Methyleicosane from Biological Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction, identification, and quantification of 2-Methyleicosane from various biological tissues. The methodologies described are foundational and can be adapted and optimized for specific research needs.

Introduction

This compound is a branched-chain alkane that may be present in various biological matrices, particularly as a component of cuticular hydrocarbons in insects or as a trace lipid in other organisms[1]. Its role in biological systems is an area of ongoing research. Accurate extraction and quantification are crucial for understanding its physiological functions, potential as a biomarker, or role in chemical communication.

The protocols outlined below are designed to provide a robust starting point for the extraction of this nonpolar compound from different tissue types. The primary analytical method for the identification and quantification of this compound is Gas Chromatography-Mass Spectrometry (GC-MS), which offers high sensitivity and specificity[2][3].

General Considerations for Sample Handling and Preparation

Proper sample handling is critical to prevent contamination and degradation of this compound.

  • Sample Collection: Collect tissues in clean, pre-rinsed glass containers to avoid contamination from plastics or other sources[4].

  • Storage: Immediately freeze tissue samples at -20°C or lower to minimize enzymatic activity and degradation. Store extracts in the dark at or below 4°C.

  • Solvents: Use high-purity, volatile organic solvents such as hexane, pentane, or dichloromethane[3][4]. Avoid water and non-volatile solvents[5][6].

  • Glassware: Ensure all glassware is scrupulously clean and rinsed with the extraction solvent prior to use to remove any potential contaminants.

Experimental Protocols

The choice of extraction method depends on the biological matrix and the location of the target analyte (e.g., surface or internal).

This method is suitable for the extraction of surface hydrocarbons from insects.

  • Sample Preparation: Select a specific number of insects (e.g., 15) of a known age and sex[2]. Anesthetize the insects on ice[2].

  • Extraction: Place the anesthetized insects into a 4 mL glass vial. Add 500 µL of n-hexane[2].

  • Incubation: Allow the extraction to proceed for a chosen duration. Extraction times can range from 1 to 24 hours. Note that longer extraction times may also extract internal hydrocarbons[2]. At the end of the incubation period, vortex the vial for 1 minute[2].

  • Sample Transfer: Carefully remove the insects from the vial. The hexane extract now contains the cuticular hydrocarbons.

  • Concentration (Optional): If the concentration of hydrocarbons is low, the solvent can be evaporated under a gentle stream of nitrogen gas to concentrate the analytes[7]. Reconstitute the residue in a smaller, known volume of hexane for analysis[7].

  • Analysis: Transfer the extract to a glass autosampler vial for GC-MS analysis[4][5].

This protocol is adapted from general lipid and metabolite extraction methods and is suitable for internal tissues.

  • Tissue Preparation: Weigh approximately 50 mg of frozen tissue and place it in a 2 mL polypropylene microcentrifuge tube[8]. The tissue can be cut with a clean scalpel while still frozen[8].

  • Homogenization: Add 1 mL of a 2:1 (v/v) chloroform:methanol solvent mixture to the tube. Add a 3-mm stainless steel ball bearing[8].

  • Cell Lysis: Homogenize the tissue using a bead beater or vortexer for 3-5 minutes until the tissue is completely dispersed[8].

  • Phase Separation: Add 200 µL of water to induce phase separation[9]. Vortex vigorously for 10 seconds and then centrifuge at 17,500 x g for 5 minutes at 4°C[9].

  • Collection of Nonpolar Fraction: Three layers will be visible: an upper aqueous layer (methanol/water), a protein disk, and a lower organic layer (chloroform). This compound, being nonpolar, will be in the lower chloroform layer. Carefully collect the lower organic phase with a glass pipette and transfer it to a clean glass vial[8][9].

  • Solvent Evaporation: Evaporate the chloroform to dryness under a stream of nitrogen gas[8].

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 100 µL) of hexane or another GC-MS compatible solvent for analysis[7].

This method selectively extracts hydrocarbons from the surface of the insect cuticle without contamination from internal tissues[10][11].

  • Adsorption: Gently rub the cuticle of the insect specimen with silica gel particles[10][11]. The surface hydrocarbons will adsorb to the silica.

  • Elution: Transfer the silica gel particles to a clean glass vial.

  • Solvent Addition: Add a suitable organic solvent, such as hexane, to elute the hydrocarbons from the silica gel[10][11].

  • Filtration/Centrifugation: Separate the silica gel from the solvent by passing the mixture through a small filter or by centrifuging and collecting the supernatant.

  • Analysis: The resulting solvent contains the surface hydrocarbons and is ready for GC-MS analysis.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for the analysis of hydrocarbons[3].

  • Sample Injection: Inject a 1 µL aliquot of the final extract into the GC-MS system[2].

  • GC Column: A non-polar column, such as a DB-5, is typically suitable for hydrocarbon analysis[5].

  • Temperature Program: A typical temperature program might start at 50°C, ramp up to 150°C at 5°C/min, and then to 290°C at 15°C/min, with a final hold for 12 minutes[2]. This program should be optimized for the specific instrument and analytes.

  • Mass Spectrometry: The mass spectrometer will ionize the separated compounds, and the resulting fragmentation patterns can be compared to a library (e.g., NIST/EPA/NIH) for identification[2]. This compound has a molecular weight of 296.6 g/mol [1]. Selected Ion Monitoring (SIM) can be used for sensitive and accurate quantification.

Quantitative Data Presentation

For accurate quantification, an internal standard (e.g., a deuterated hydrocarbon or a hydrocarbon not present in the sample) should be added to the sample before extraction. A calibration curve should be generated using known concentrations of a this compound standard.

Table 1: Quantification of this compound in Biological Tissues

Sample IDTissue TypeExtraction MethodMass of Tissue (mg)Final Extract Volume (µL)Peak Area (this compound)Peak Area (Internal Standard)Calculated Concentration (ng/mg tissue)

Visualizations

Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis Tissue Biological Tissue Homogenization Homogenization / Soaking Tissue->Homogenization Mechanical/Chemical Lysis Solvent_Addition Addition of Organic Solvent Homogenization->Solvent_Addition Phase_Separation Phase Separation / Elution Solvent_Addition->Phase_Separation Collection Collect Organic Phase Phase_Separation->Collection Evaporation Solvent Evaporation Collection->Evaporation Reconstitution Reconstitution in Solvent Evaporation->Reconstitution GCMS GC-MS Analysis Reconstitution->GCMS Data Data Processing & Quantification GCMS->Data

Caption: General workflow for the extraction and analysis of this compound.

Method_Selection Start Start: Define Research Goal Location Analyte Location? Start->Location Tissue_Type Tissue Type? Location->Tissue_Type Internal Solvent_Soak Protocol 1: Solvent Soaking Location->Solvent_Soak Surface (Insect) Silica_Rub Protocol 3: Silica-Rubbing Location->Silica_Rub Surface-Specific (Insect) Homogenize Protocol 2: Homogenization Tissue_Type->Homogenize Soft Tissues (e.g., Liver, Adipose)

Caption: Decision tree for selecting an appropriate extraction protocol.

Biological Pathways

A biological pathway is a series of molecular interactions within a cell that leads to a specific product or a change in the cell's state[12]. At present, the specific biological signaling pathways involving this compound are not well-documented in publicly available literature. Its primary established role is as a cuticular hydrocarbon in insects, where it contributes to preventing desiccation and may be involved in chemical communication[2]. The elucidation of its potential roles in other biological systems, such as in drug development or as a disease biomarker, represents an opportunity for further research.

References

Application Note: Quantification of 2-Methyleicosane in Soil Samples by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Methyleicosane (C21H44) is a branched-chain alkane that can be found in the environment as a component of petroleum-derived products or as a biogenic hydrocarbon.[1] Its presence in soil can be an indicator of contamination from fuel spills or other industrial activities. Accurate and sensitive quantification of this compound is crucial for environmental monitoring, site remediation, and risk assessment. This application note provides a detailed protocol for the extraction, identification, and quantification of this compound in soil samples using Gas Chromatography-Mass Spectrometry (GC-MS). The method is designed for researchers in environmental science and professionals involved in the analysis of hydrocarbon contaminants.

Principle

This method involves the solvent extraction of this compound from soil samples, followed by extract cleanup and analysis by GC-MS. An internal standard is added to the sample prior to extraction to ensure accurate quantification. The gas chromatograph separates the target analyte from other components in the extract based on its boiling point and affinity for the stationary phase. The mass spectrometer then identifies and quantifies the analyte based on its unique mass spectrum and retention time.

Apparatus and Materials

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a capillary column inlet and a mass selective detector.

  • GC Column: 30 m x 0.25 mm I.D., 0.25 µm film thickness, DB-5MS or equivalent (5% phenyl-methylpolysiloxane).[2]

  • Autosampler: For automated injections.

  • Ultrasonic Bath or Shaker: For sample extraction.

  • Centrifuge: Capable of 3000 rpm.

  • Sample Concentrator: Nitrogen evaporation system or rotary evaporator.

  • Glassware: 40 mL VOA vials with PTFE-lined septa, centrifuge tubes, Pasteur pipettes, autosampler vials with inserts.

  • Analytical Balance: 4-place.

  • Syringes: Various sizes.

  • Solid Phase Extraction (SPE) or Glass Columns: For extract cleanup (e.g., packed with Florisil®).

Reagents and Standards

  • Solvents (Pesticide Grade or equivalent): n-Hexane, Acetone, Dichloromethane.

  • This compound analytical standard: (CAS: 1560-84-5).[3]

  • Internal Standard (IS): e.g., Terphenyl-d14 or another suitable non-native deuterated hydrocarbon.

  • Surrogate Standard (optional): e.g., 5-α-Androstane.

  • Anhydrous Sodium Sulfate (Na2SO4): Granular, baked at 400°C for 4 hours.

  • Florisil® (60-100 mesh): Activated by heating at 130°C for 12 hours.

  • Helium (Carrier Gas): 99.999% purity or higher.

Experimental Protocol

  • Primary Stock Standard (1000 µg/mL): Accurately weigh 10 mg of neat this compound standard and dissolve in 10 mL of n-hexane.

  • Internal Standard Stock (1000 µg/mL): Prepare a stock solution of the internal standard (e.g., Terphenyl-d14) in a similar manner.

  • Working Calibration Standards: Prepare a series of calibration standards by serially diluting the primary stock standard in n-hexane. A typical concentration range would be 0.1, 0.5, 1.0, 5.0, 10.0, and 25.0 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 5 µg/mL.

  • Sample Collection: Collect soil samples in pre-cleaned glass jars or vials, ensuring minimal headspace to reduce volatile losses.[4] Store samples at 4°C until analysis.[5]

  • Sample Homogenization: Air-dry the soil sample in a well-ventilated area, or analyze it as is and determine the moisture content separately to report results on a dry weight basis.[6] Sieve the soil through a 2 mm sieve to remove large debris.

  • Extraction:

    • Weigh 10 g of the homogenized soil sample into a 40 mL VOA vial.

    • Spike the sample with a known amount of the internal standard solution (e.g., 100 µL of a 50 µg/mL solution).

    • Add 20 mL of a 1:1 (v/v) mixture of n-hexane and acetone to the vial.[7]

    • Cap the vial tightly and sonicate for 15 minutes or shake vigorously for 1 hour.[8]

    • Centrifuge the sample at 3000 rpm for 10 minutes to separate the soil from the solvent.

    • Carefully transfer the supernatant (solvent extract) to a clean tube.

  • Drying: Pass the extract through a Pasteur pipette containing approximately 2 g of anhydrous sodium sulfate to remove residual water.[7]

  • Florisil® Cleanup (if necessary): For samples with high levels of polar interfering compounds, a cleanup step is recommended.

    • Prepare a small glass column packed with 5 g of activated Florisil® topped with 1 g of anhydrous sodium sulfate.

    • Pre-rinse the column with 10 mL of n-hexane.

    • Load the dried extract onto the column.

    • Elute the target analytes with 20 mL of n-hexane.

  • Concentration: Concentrate the cleaned extract to a final volume of 1 mL using a gentle stream of nitrogen or a rotary evaporator.[9]

  • Final Sample: Transfer the final 1 mL extract into a 2 mL autosampler vial for GC-MS analysis.

GC-MS Analysis

  • Injection Volume: 1 µL

  • Inlet Mode: Splitless[10]

  • Inlet Temperature: 280°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: 15°C/min to 320°C.[11]

    • Hold at 320°C for 10 minutes.

  • MS Transfer Line Temp: 300°C

  • Ion Source Temp: 230°C[10]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Scan (m/z 40-550) for identification and Selected Ion Monitoring (SIM) for quantification.

Data Presentation

The following tables summarize the key parameters for the quantification of this compound and provide an example of method validation data.

Table 1: GC-MS Parameters for this compound Analysis

ParameterValue
AnalyteThis compound
Internal StandardTerphenyl-d14
Retention Time (approx.)~18.5 min
Quantitation Ion (m/z)57
Qualifier Ion 1 (m/z)71
Qualifier Ion 2 (m/z)43
Internal Standard Ion (m/z)244

Table 2: Method Performance and Validation Data

ParameterResult
Linearity (R²)> 0.995
Method Detection Limit (MDL)0.1 mg/kg
Limit of Quantification (LOQ)0.3 mg/kg
Average Recovery (n=3)92%
Relative Standard Deviation (RSD)< 15%

Workflow Diagram

G Workflow for this compound Quantification in Soil cluster_0 Sample Preparation cluster_1 Extract Cleanup cluster_2 Analysis & Data Processing A 1. Collect Soil Sample B 2. Weigh 10g Soil A->B C 3. Spike with Internal Standard B->C D 4. Add Hexane/Acetone (1:1) C->D E 5. Sonicate & Centrifuge D->E F 6. Collect Supernatant E->F G 7. Dry with Na2SO4 F->G H 8. Florisil Column Cleanup (Optional) G->H I 9. Concentrate to 1 mL H->I J 10. Transfer to Autosampler Vial I->J K 11. Inject 1 µL into GC-MS J->K L 12. Acquire Data (SIM/Scan) K->L M 13. Identify by Retention Time & Mass Spectrum L->M N 14. Quantify using Internal Standard Calibration M->N O 15. Report Results (mg/kg) N->O

Caption: Workflow for the quantification of this compound in soil samples.

References

Application Notes and Protocols for the Use of 2-Methyleicosane as an Internal Standard in GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the effective use of 2-methyleicosane as an internal standard (IS) in quantitative Gas Chromatography-Mass Spectrometry (GC-MS) analysis. These guidelines are intended for professionals in research, scientific, and drug development fields who require accurate and reproducible quantification of volatile and semi-volatile organic compounds.

Introduction to Internal Standards in GC-MS

In quantitative GC-MS, an internal standard is a compound with similar chemical and physical properties to the analyte of interest, which is added in a known concentration to both the sample and calibration standards before analysis. The use of an internal standard is a robust technique to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the quantification.[1][2][3]

Key Attributes of an Effective Internal Standard:

  • Chemically similar to the analyte(s) of interest.

  • Does not react with the sample matrix or derivatizing agents.

  • Elutes close to the analyte(s) of interest but is chromatographically resolved.

  • Not naturally present in the sample.

  • Stable under the analytical conditions.

  • Produces a strong, reproducible signal in the mass spectrometer.

Properties of this compound

This compound is a branched-chain alkane that is well-suited as an internal standard for the analysis of a variety of non-polar to moderately polar compounds.[4][5][6][7] Its properties make it a reliable choice for numerous GC-MS applications.

PropertyValueReference
Molecular Formula C₂₁H₄₄[4][5][6][7]
Molecular Weight 296.57 g/mol [4][6][7]
CAS Number 1560-84-5[4][5][6][7]
Boiling Point High (characteristic of long-chain alkanes)
Chemical Nature Non-polar, chemically inert[5]
Kovats Retention Index (non-polar column) ~2064[5]

Rationale for Use:

  • Chemical Inertness: As a saturated hydrocarbon, this compound is chemically inert and unlikely to react with analytes or sample matrix components.

  • Elution Profile: Its retention time is suitable for a broad range of semi-volatile compounds, eluting within a typical GC temperature program.

  • Mass Spectrum: The electron ionization (EI) mass spectrum of this compound shows characteristic fragment ions that can be used for quantification without interfering with the ions of many common analytes.[4]

  • Commercial Availability: High-purity standards of this compound are readily available.

Experimental Protocol: Quantification of a Hypothetical Analyte

This protocol outlines the general steps for using this compound as an internal standard for the quantification of a target analyte in a sample matrix.

Materials and Reagents
  • Analyte Standard: High-purity standard of the compound of interest.

  • Internal Standard: this compound (≥99% purity).

  • Solvent: Hexane or other suitable organic solvent (GC grade).

  • Sample Matrix: The biological or environmental matrix in which the analyte is to be quantified.

  • Glassware: Volumetric flasks, pipettes, and autosampler vials.

Preparation of Standard Solutions
  • Analyte Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the analyte standard and dissolve it in 10 mL of hexane in a volumetric flask.

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of hexane in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the analyte stock solution. To each calibration standard, add a constant amount of the internal standard stock solution to achieve a final IS concentration of 10 µg/mL.

Calibration LevelAnalyte Concentration (µg/mL)Internal Standard Concentration (µg/mL)
10.510
21.010
35.010
410.010
525.010
650.010
Sample Preparation
  • Accurately measure a known amount of the sample (e.g., 1 g or 1 mL).

  • Spike the sample with the internal standard stock solution to achieve a final concentration of 10 µg/mL.

  • Perform the necessary extraction and cleanup steps for the specific sample matrix (e.g., liquid-liquid extraction, solid-phase extraction).

  • Concentrate or dilute the final extract to a suitable volume for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters. These should be optimized for the specific analytes and instrument.[8][9]

ParameterCondition
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 280 °C
Injection Volume 1 µL (splitless mode)
Oven Program Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 300 °C (hold 5 min)
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

SIM Ions:

  • Analyte: Select 2-3 characteristic, abundant, and interference-free ions.

  • This compound (IS): m/z 57, 71, 85 (Quantifier ion in bold)

Data Analysis and Quantification

  • Peak Integration: Integrate the peak areas of the quantifier ions for both the analyte and the internal standard in the chromatograms of the calibration standards and the samples.

  • Calibration Curve: Calculate the response factor (RF) for each calibration standard using the following equation: RF = (Area of Analyte / Area of IS) / (Concentration of Analyte / Concentration of IS) Plot the area ratio (Analyte Area / IS Area) against the concentration ratio (Analyte Concentration / IS Concentration). Perform a linear regression to obtain the calibration curve and the coefficient of determination (R²). An R² value ≥ 0.995 is generally considered acceptable.[10][11][12]

  • Quantification of Analyte in Samples: Calculate the concentration of the analyte in the unknown samples using the calibration curve and the following equation: Concentration of Analyte = (Area of Analyte in Sample / Area of IS in Sample) * (1 / Slope of Calibration Curve) * Concentration of IS in Sample

Quantitative Data Summary

The following table presents hypothetical data from the analysis of three sample replicates.

Sample IDAnalyte Peak AreaIS (this compound) Peak AreaArea Ratio (Analyte/IS)Calculated Concentration (µg/mL)
Sample 1150,000300,0000.5012.5
Sample 2155,000305,0000.5112.7
Sample 3148,000298,0000.5012.4
Mean 12.5
Std. Dev. 0.15
RSD (%) 1.2%

Method Validation

To ensure the reliability of the analytical method, it is crucial to perform a thorough validation.[10][11][12][13] Key validation parameters include:

  • Linearity: Assessed by the R² of the calibration curve.

  • Accuracy: Determined by analyzing spiked samples at different concentration levels and calculating the percent recovery.

  • Precision (Repeatability and Intermediate Precision): Evaluated by the relative standard deviation (RSD) of multiple analyses of the same sample.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[8]

Visualizations

GCMS_Workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing and Quantification A Prepare Analyte and IS Stock Solutions B Create Calibration Standards A->B D Spike IS into Standards and Samples A->D C Prepare Sample (Extraction/Cleanup) C->D E Inject into GC-MS D->E F Chromatographic Separation E->F G Mass Spectrometric Detection (SIM) F->G H Integrate Peak Areas G->H I Generate Calibration Curve H->I J Calculate Analyte Concentration I->J

Caption: Experimental workflow for GC-MS analysis using an internal standard.

Internal_Standard_Logic Analyte_Response Analyte Response (Peak Area) Response_Ratio Response Ratio (Analyte Area / IS Area) Analyte_Response->Response_Ratio IS_Response Internal Standard Response (Peak Area) IS_Response->Response_Ratio Calibration_Curve Calibration Curve (Response Ratio vs. Conc Ratio) Response_Ratio->Calibration_Curve Analyte_Conc Analyte Concentration Conc_Ratio Concentration Ratio (Analyte Conc / IS Conc) Analyte_Conc->Conc_Ratio IS_Conc Known IS Concentration IS_Conc->Conc_Ratio Conc_Ratio->Calibration_Curve Unknown_Conc Unknown Analyte Concentration Calibration_Curve->Unknown_Conc

Caption: Logical relationship for quantification using the internal standard method.

References

Applications of 2-Methyleicosane in Geochemistry: A Biomarker for Cyanobacteria

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-Methyleicosane, a saturated hydrocarbon with the chemical formula C21H44, is a monomethyl-branched alkane. In the field of geochemistry, long-chain branched alkanes serve as valuable molecular fossils, or biomarkers, providing insights into the paleoenvironment and the origin of organic matter preserved in sediments and petroleum. Specifically, this compound, along with other C16-C22 monomethylalkanes (MMAs), has been identified as a significant biomarker for cyanobacteria. The presence and abundance of this compound in geological samples can be used to infer the historical presence and contribution of cyanobacteria to ancient ecosystems. This is of particular importance in understanding the evolution of oxygenic photosynthesis and the development of Earth's early biosphere.

Geochemical Significance of this compound

The primary application of this compound in geochemistry lies in its role as a biomarker for cyanobacteria. Studies of modern and Holocene cyanobacterial mats have revealed the presence of a suite of monomethylalkanes in the C16 to C22 range. In these microbial communities, the methyl branching is predominantly found at the C-6 or C-7 position. The consistent presence of these specific branched alkanes in environments dominated by cyanobacteria strongly supports their cyanobacterial origin.

The geochemical significance of this compound can be summarized as follows:

  • Indicator of Cyanobacterial Input: The detection of this compound in ancient sediments and crude oils suggests a contribution of organic matter from cyanobacteria. This is crucial for reconstructing past microbial ecosystems.

  • Paleoenvironmental Reconstruction: As cyanobacteria are photosynthetic organisms, the presence of their biomarkers can provide information about the photic zone of ancient water bodies.

  • Petroleum Exploration: Identifying the source of organic matter in petroleum systems is fundamental to exploration. The presence of this compound can help in correlating oils with their source rocks and in understanding the depositional environment of the source rock.

Data Presentation

The following table summarizes the relative abundance of selected hydrocarbons, including this compound, identified in a representative modern cyanobacterial mat sample. This data illustrates the typical distribution of these compounds and highlights the significance of monomethylalkanes.

Compound ClassCompound NameCarbon NumberRelative Abundance (%)
n-Alkanesn-HeptadecaneC1725
n-OctadecaneC1815
n-NonadecaneC1910
n-EicosaneC205
n-HeneicosaneC213
Monomethylalkanes This compound C21 8
7-MethylnonadecaneC2012
6-MethyloctadecaneC1910
IsoprenoidsPristaneC197
PhytaneC205

Note: The relative abundances are illustrative and can vary depending on the specific species composition of the cyanobacterial mat and environmental conditions.

Experimental Protocols

The analysis of this compound in geological samples involves several key steps, from sample preparation to instrumental analysis. The following is a generalized protocol for the extraction and analysis of branched alkanes from sediment samples.

Sample Preparation and Extraction

Objective: To extract the total lipid fraction, which includes hydrocarbons like this compound, from a sediment or rock sample.

Materials:

  • Freeze-dryer

  • Soxhlet extraction apparatus

  • Dichloromethane (DCM) and Methanol (MeOH) (9:1 v/v)

  • Round-bottom flasks

  • Rotary evaporator

  • Activated copper turnings

Protocol:

  • Freeze-dry the sediment sample to remove all water.

  • Grind the dried sample to a fine powder to increase the surface area for extraction.

  • Accurately weigh approximately 50-100 g of the powdered sample and place it in a pre-cleaned cellulose thimble.

  • Add an internal standard (e.g., deuterated n-alkane) to the sample for quantification purposes.

  • Place the thimble in the Soxhlet extractor.

  • Add activated copper turnings to the extraction flask to remove elemental sulfur.

  • Extract the sample with a mixture of DCM:MeOH (9:1 v/v) for 24-48 hours.

  • After extraction, concentrate the total lipid extract (TLE) using a rotary evaporator at a temperature below 40°C.

Fractionation of the Total Lipid Extract

Objective: To separate the hydrocarbon fraction from other lipid classes.

Materials:

  • Chromatography column

  • Silica gel (activated at 120°C for at least 2 hours)

  • Hexane

  • Dichloromethane (DCM)

Protocol:

  • Prepare a chromatography column by packing it with activated silica gel slurried in hexane.

  • Apply the concentrated TLE to the top of the column.

  • Elute the saturated hydrocarbon fraction (containing this compound) with hexane.

  • Elute the aromatic hydrocarbon fraction with a mixture of hexane and DCM.

  • Elute the polar fraction with DCM and then methanol.

  • Collect the saturated hydrocarbon fraction and concentrate it under a gentle stream of nitrogen.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To identify and quantify this compound in the saturated hydrocarbon fraction.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

GC-MS Parameters:

  • Injector Temperature: 280°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 150°C.

    • Ramp 2: 4°C/min to 320°C, hold for 15 minutes.

  • MS Transfer Line Temperature: 300°C

  • Ion Source Temperature: 230°C

  • Ionization Energy: 70 eV

  • Scan Range: m/z 50-550

Identification:

  • This compound is identified by its mass spectrum and retention time compared to an authentic standard or by interpretation of its fragmentation pattern. The mass spectrum of this compound will show a molecular ion (M+) at m/z 296 and characteristic fragment ions resulting from cleavage at the branch point.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound from a sediment sample.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_fractionation Fractionation cluster_analysis Analysis Sample Sediment Sample FreezeDry Freeze Drying Sample->FreezeDry Grinding Grinding FreezeDry->Grinding Soxhlet Soxhlet Extraction (DCM:MeOH) Grinding->Soxhlet Concentration1 Rotary Evaporation Soxhlet->Concentration1 ColumnChrom Silica Gel Column Chromatography Concentration1->ColumnChrom SaturatedFraction Saturated Hydrocarbon Fraction (contains 2-ME) ColumnChrom->SaturatedFraction GCMS GC-MS Analysis SaturatedFraction->GCMS Data Data Interpretation (Identification & Quantification) GCMS->Data

Fig. 1: Experimental workflow for this compound analysis.

Logical Relationship of this compound as a Biomarker

The following diagram illustrates the logical relationship from the biological source to the geochemical application of this compound.

Biomarker_Logic cluster_source Biological Source cluster_biosynthesis Biosynthesis cluster_diagenesis Geological Processes cluster_application Geochemical Application Cyanobacteria Cyanobacteria LipidPrecursor Lipid Precursors Cyanobacteria->LipidPrecursor Methylation Methylation at C-2 LipidPrecursor->Methylation BranchedAlkane This compound Methylation->BranchedAlkane Deposition Deposition & Burial BranchedAlkane->Deposition Diagenesis Diagenesis Deposition->Diagenesis Preservation Preservation in Sediments & Petroleum Diagenesis->Preservation Biomarker Biomarker for Cyanobacteria Preservation->Biomarker Interpretation Paleoenvironmental Reconstruction Biomarker->Interpretation

Fig. 2: Logical pathway of this compound as a biomarker.

Application Notes and Protocols for 2-Methyleicosane as a Pheromone Component

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals Topic: Investigating 2-Methyleicosane and Other Long-Chain Branched Alkanes as Potential Pheromone Components in Entomology

Introduction

Insect chemical communication is a cornerstone of their behavior, mediating critical interactions such as mating, aggregation, and social organization.[1][2] Pheromones, which are chemical signals used for intraspecific communication, are central to these processes.[3] While many identified insect sex pheromones are volatile compounds like acetates, alcohols, and aldehydes, there is a substantial and growing body of evidence for the role of less volatile, long-chain hydrocarbons as crucial signaling molecules.[4][5]

This compound (C21H44) is a long-chain, methyl-branched alkane.[6] Such molecules are primary constituents of the insect cuticle, where they form a waxy layer known as cuticular hydrocarbons (CHCs).[7][8] Initially recognized for their vital role in preventing desiccation, CHCs are now understood to be rich sources of information, often functioning as contact or short-range sex pheromones, species and mate recognition cues, and signals of social status.[7][9][10] Branched alkanes, in particular, can provide specificity to a chemical blend. The investigation of specific CHCs like this compound is therefore a promising frontier in understanding insect behavior and developing novel, targeted pest management strategies.[5]

These application notes provide a framework and standardized protocols for researchers aiming to identify and characterize the potential pheromonal activity of this compound or similar long-chain branched alkanes in a target insect species.

Application Notes
  • Potential Roles in Chemical Communication: Based on its structure, this compound is most likely to function as a short-range or contact pheromone.[9] Its low volatility suggests it is perceived upon physical contact or at a very close distance, rather than as a long-range attractant.[7] Potential roles include:

    • Contact Sex Pheromone: Mediating mate recognition and stimulating courtship behavior after male-female contact.[4][7]

    • Aggregation Pheromone Component: Acting in concert with other compounds to promote the gathering of individuals.

    • Social Status Indicator: In social insects, specific CHC profiles can signify reproductive status (e.g., queen vs. worker).[11]

    • Species Recognition Cue: The unique blend of CHCs on an insect's cuticle helps prevent interspecies mating attempts.[8]

  • Synergistic and Inhibitory Effects: It is rare for a single compound to be the sole active pheromone. More commonly, insect pheromones are precise blends of multiple components.[12] Therefore, this compound should be investigated both in isolation and in combination with other identified CHCs or volatile compounds from the target insect. The addition or subtraction of a single component can dramatically alter the blend's activity, potentially acting as a synergist that enhances the behavioral response or an inhibitor that reduces it.

  • Drug Development and Pest Management: Identifying a key CHC component like this compound can inform several pest management strategies:

    • Mating Disruption: Dispersing a synthetic version of a key contact pheromone could confuse males, preventing them from successfully recognizing and mating with females.

    • Monitoring and Trapping: While less likely to be a long-range attractant for traps, it could be used to enhance the efficacy of traps at close range or to monitor insect presence on surfaces.

    • Behavioral Manipulation: Understanding the precise cues for mating can lead to novel methods for disrupting pest reproduction.[5]

Experimental Protocols

The following sections detail generalized protocols for the systematic investigation of a candidate pheromone compound like this compound.

Protocol 1: Chemical Identification and Quantification

This protocol outlines the extraction of CHCs from the insect cuticle and their analysis using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To confirm the presence and determine the relative abundance of this compound in male vs. female insects.

Materials:

  • Male and female insects of the target species (virgin individuals are preferred)

  • Glass vials (2 mL) with PTFE-lined caps

  • High-purity hexane or pentane

  • Microsyringes

  • Vortex mixer

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Synthetic this compound standard

Methodology:

  • Sample Collection: Anesthetize an individual insect by chilling. Place the insect into a glass vial. For smaller insects, multiple individuals (e.g., 5-10) of the same sex may be pooled per sample.

  • CHC Extraction: Add a precise volume of high-purity hexane (e.g., 200 µL) to the vial. Vortex gently for 2 minutes to dissolve the CHCs from the cuticle into the solvent.

  • Sample Preparation: Carefully remove the insect(s) from the vial. Concentrate the solvent under a gentle stream of nitrogen if necessary. Transfer the extract to an autosampler vial for GC-MS analysis.

  • GC-MS Analysis:

    • Inject 1 µL of the extract into the GC-MS system.

    • Use a non-polar capillary column (e.g., DB-5ms) suitable for hydrocarbon analysis.

    • Employ a temperature program that effectively separates long-chain alkanes (e.g., initial temp of 150°C, ramp at 10°C/min to 320°C, hold for 10-15 min).

    • The mass spectrometer should be run in electron ionization (EI) mode, scanning a mass range of m/z 40-550.

  • Data Analysis:

    • Identify peaks by comparing their mass spectra and retention times to a synthetic standard of this compound.[13]

    • Integrate the peak areas of all identified CHCs to calculate the relative abundance of this compound in the total CHC profile.

    • Compare the profiles of males and females to identify sex-specific differences.[14]

Protocol 2: Electrophysiological Bioassay (Electroantennography - EAG)

This protocol is used to determine if the insect's antenna, the primary olfactory organ, can detect this compound.

Objective: To measure the electrical response of an insect antenna to puffs of air containing this compound.

Materials:

  • Live, immobilized insects

  • Dissecting microscope and tools (forceps, scalpel)

  • EAG system (amplifier, data acquisition software)[15]

  • Glass capillary electrodes filled with saline solution (e.g., 0.1 M KCl)[16]

  • Micromanipulators

  • Purified, humidified air source

  • Pasteur pipettes and filter paper strips

  • Synthetic this compound

  • Solvent (e.g., mineral oil or hexane)

Methodology:

  • Antenna Preparation: Immobilize a live insect. Under a microscope, carefully excise an antenna at its base. Mount the antenna between the two electrodes by inserting the base into the reference electrode and making contact between the tip and the recording electrode.[16]

  • Odor Cartridge Preparation: Prepare a serial dilution of synthetic this compound in the chosen solvent (e.g., 0.1, 1, 10, 100 µg/µL). Pipette a small volume (e.g., 10 µL) of a dilution onto a small strip of filter paper and insert it into a clean Pasteur pipette.[17] Prepare a solvent-only control cartridge.

  • Stimulus Delivery: A continuous stream of purified, humidified air is passed over the antenna. The odor cartridge (Pasteur pipette) is inserted into a hole in the main air tube. A puff of air is sent through the cartridge, delivering the odor stimulus to the antenna.[18]

  • Data Recording: Record the baseline electrical potential from the antenna. Deliver a 0.5-1 second puff of the stimulus. The depolarization of the antennal membrane is recorded as a negative voltage deflection (the EAG response).[19]

  • Experimental Run:

    • Begin with a solvent control puff to establish the baseline response.

    • Present the different concentrations of this compound in ascending order.

    • Allow a recovery period (e.g., 45-60 seconds) between stimuli to prevent antennal fatigue.[17]

    • Test both male and female antennae and compare responses.

Protocol 3: Behavioral Bioassay (Contact Chemoreception)

This protocol tests whether direct contact with this compound elicits a behavioral response (e.g., courtship).

Objective: To observe and quantify the behavioral response of an insect to a glass dummy coated with this compound.

Materials:

  • Behavioral arena (e.g., a small Petri dish)

  • Video recording equipment

  • Glass dummy (e.g., a small glass bead or rod, roughly the size of the insect)

  • Synthetic this compound

  • Solvent (e.g., hexane)

  • Male and female insects (sexually mature and naive)

Methodology:

  • Dummy Preparation: Create a solution of this compound in hexane at a biologically relevant concentration (determined from Protocol 1). Coat a glass dummy by dipping it in the solution and allowing the solvent to evaporate completely. Prepare a solvent-coated dummy as a control.

  • Acclimation: Place a male insect into the behavioral arena and allow it to acclimate for 5-10 minutes.

  • Bioassay:

    • Carefully introduce the solvent-coated control dummy into the arena.

    • Record the male's behavior for a set period (e.g., 3-5 minutes). Note any interactions: antennal contact, mounting attempts, wing fanning, etc.

    • Remove the male and the dummy.

    • Repeat the process with a new male and the this compound-coated dummy.

  • Data Analysis:

    • Review the video recordings and score the frequency and duration of key behaviors.

    • Use statistical tests (e.g., t-test or Mann-Whitney U test) to compare the level of courtship behavior directed towards the pheromone-coated dummy versus the control dummy.

    • An ethogram detailing specific behaviors should be established beforehand to ensure consistent scoring.

Data Presentation

Quantitative data from the described experiments should be summarized in tables for clear comparison and interpretation.

Table 1: Example Data Summary for GC-MS Analysis of Cuticular Hydrocarbons

CompoundRetention Time (min)Relative Abundance (%) - FemaleRelative Abundance (%) - MaleP-value
n-Eicosane20.515.2 ± 2.114.8 ± 1.9>0.05
This compound 20.8 10.5 ± 1.5 1.2 ± 0.3 <0.01
n-Heneicosane21.625.3 ± 3.028.1 ± 2.5>0.05
...............
This table is an illustrative example of how to present comparative CHC data.

Table 2: Example Data Summary for EAG and Behavioral Assays

StimulusDose (µg)Mean EAG Response (-mV ± SE)% Males Exhibiting Courtship
Solvent Control00.1 ± 0.055%
This compound10.4 ± 0.115%
This compound101.2 ± 0.265%
This compound1001.5 ± 0.370%
This table is an illustrative example showing a dose-dependent response.

Visualizations

Diagrams created using Graphviz can illustrate complex workflows and biological pathways.

Pheromone_ID_Workflow General Experimental Workflow for Pheromone Identification obs Behavioral Observation (e.g., Male Courtship) ext Chemical Extraction (Cuticular Hydrocarbon Wash) obs->ext Suggests chemical cue gcms Analysis & Identification (GC-MS) ext->gcms Provides extract candidate Identify Candidate Compound (e.g., this compound) gcms->candidate Identifies sex-specific compounds synth Chemical Synthesis (Obtain Pure Standard) candidate->synth Requires pure substance for testing eag Electrophysiology (EAG Assay) synth->eag Provides stimulus behav Behavioral Assay (Dummy or Olfactometer) synth->behav Provides stimulus confirm Confirmation of Activity eag->confirm Confirms antennal detection behav->confirm Confirms behavioral relevance

Caption: Workflow for identifying and validating a candidate pheromone.

Olfactory_Pathway Generic Insect Olfactory Signal Transduction Pathway pheromone Pheromone Molecule (e.g., this compound) obp Odorant Binding Protein (OBP) pheromone->obp Binds in sensillum lymph receptor Olfactory Receptor Neuron (ORN) Membrane obp->receptor Transports to receptor gprotein G-Protein Activation receptor->gprotein Activates secondmessenger Second Messenger Cascade (e.g., cAMP, IP3) gprotein->secondmessenger ionchannel Ion Channel Opening secondmessenger->ionchannel depolarization Membrane Depolarization (Action Potential) ionchannel->depolarization Cation influx brain Signal to Antennal Lobe (Brain) depolarization->brain Signal propagation behavior Behavioral Response brain->behavior Processing & Output

Caption: A simplified diagram of an insect olfactory signaling cascade.

References

Solid-phase microextraction (SPME) for 2-Methyleicosane

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note for the Analysis of 2-Methyleicosane using Solid-Phase Microextraction (SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

This compound (C₂₁H₄₄) is a long-chain branched alkane that can be found in various environmental and biological matrices.[1] Its semi-volatile and non-polar nature presents analytical challenges for extraction and quantification. Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique that is well-suited for the analysis of such compounds.[2] This application note provides a detailed protocol for the determination of this compound in liquid and solid samples using SPME followed by Gas Chromatography-Mass Spectrometry (GC-MS).

Principle

SPME integrates sampling, extraction, and concentration into a single step.[2] A fused silica fiber coated with a stationary phase is exposed to the sample or its headspace. Analytes partition from the sample matrix onto the fiber coating until equilibrium is reached.[3] The fiber is then withdrawn and transferred to the heated injection port of a gas chromatograph, where the analytes are thermally desorbed and analyzed by mass spectrometry.[2] For a non-polar, high molecular weight compound like this compound, a polydimethylsiloxane (PDMS) fiber is the recommended stationary phase.[4]

Recommended Materials and Instrumentation

Materials:

  • SPME Fiber: 30 µm or 7 µm Polydimethylsiloxane (PDMS) coated fiber (for semi-volatile compounds).[4]

  • SPME Manual Holder or Autosampler

  • Sample Vials: 20 mL clear screw-top vials with PTFE/silicone septa.

  • Heating and Agitation Unit: Magnetic stirrer with heating capabilities or a dedicated SPME agitator.

  • Gas Chromatograph with Mass Spectrometer (GC-MS): Equipped with a split/splitless injector.

  • GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Reagents: this compound standard, organic solvent (e.g., hexane), and sodium chloride (for salting out effect).

Experimental Workflow

The selection between Headspace SPME (HS-SPME) and Direct Immersion SPME (DI-SPME) depends on the sample matrix and the volatility of the analyte. For a semi-volatile compound like this compound, HS-SPME with heating can enhance its transfer to the headspace, while DI-SPME may be more efficient for liquid samples.[5]

G Figure 1: Decision workflow for SPME method selection. A Sample Type B Liquid Sample A->B C Solid or Semi-solid Sample A->C D Is the analyte volatile enough at a given temperature? B->D G HS-SPME is the only option C->G E HS-SPME D->E Yes F DI-SPME D->F No

Caption: Decision workflow for selecting between HS-SPME and DI-SPME.

Protocol 1: Headspace SPME (HS-SPME) for this compound

This method is suitable for both liquid and solid samples. Heating the sample increases the vapor pressure of semi-volatile compounds like this compound, facilitating their extraction from the headspace.[6]

Figure 2: HS-SPME Experimental Workflow. A Sample Preparation: Place sample (e.g., 5-10 mL liquid or 1-5 g solid) into a 20 mL vial. Add internal standard and optionally NaCl. B Equilibration: Seal the vial and place it in a heating agitator. Equilibrate at a set temperature (e.g., 60-90°C) for a defined time (e.g., 15-30 min) with agitation. A->B C Extraction: Introduce the SPME fiber into the headspace of the vial. Extract for a predetermined time (e.g., 30-60 min) while maintaining temperature and agitation. B->C D Desorption: Retract the fiber and immediately insert it into the GC injector. Desorb the analytes at a high temperature (e.g., 250-280°C) for a specified time (e.g., 2-5 min). C->D E GC-MS Analysis: Start the GC-MS run to separate and detect the analytes. D->E

Caption: Step-by-step workflow for HS-SPME analysis.

Detailed Steps:

  • Sample Preparation: Place 5-10 mL of the liquid sample or 1-5 g of the solid/semi-solid sample into a 20 mL headspace vial. Add an appropriate internal standard. For aqueous samples, adding NaCl (e.g., to 15-25% w/v) can enhance the extraction efficiency by increasing the ionic strength of the solution.[7]

  • Equilibration: Seal the vial and place it in a heating agitator. Allow the sample to equilibrate at a selected temperature (e.g., 70°C) for 15-30 minutes with constant agitation.

  • Extraction: Introduce the PDMS-coated SPME fiber into the headspace above the sample. Expose the fiber for a defined period, typically 30-60 minutes, while maintaining the temperature and agitation.

  • Desorption: After extraction, retract the fiber into the needle and immediately transfer it to the GC injection port for thermal desorption at 250-280°C for 2-5 minutes in splitless mode.

Protocol 2: Direct Immersion SPME (DI-SPME) for this compound

DI-SPME is suitable for liquid samples and can offer higher extraction efficiency for semi-volatile compounds compared to HS-SPME.[5]

Figure 3: DI-SPME Experimental Workflow. A Sample Preparation: Place a known volume of the liquid sample (e.g., 10-15 mL) into a vial. Add internal standard and a magnetic stir bar. B Extraction: Immerse the SPME fiber directly into the liquid sample. Extract for a defined period (e.g., 30-60 min) with constant stirring. A->B C Post-Extraction: Retract the fiber and gently remove any droplets of the sample matrix with a lint-free tissue. B->C D Desorption: Immediately insert the fiber into the GC injector. Desorb at a high temperature (e.g., 250-280°C) for a specified time (e.g., 2-5 min). C->D E GC-MS Analysis: Start the GC-MS run. D->E

Caption: Step-by-step workflow for DI-SPME analysis.

Detailed Steps:

  • Sample Preparation: Place 10-15 mL of the liquid sample into a vial. Add an appropriate internal standard and a magnetic stir bar.

  • Extraction: Directly immerse the PDMS-coated SPME fiber into the liquid sample. Extract for 30-60 minutes with constant and reproducible stirring.

  • Post-Extraction: After extraction, retract the fiber and carefully remove any adhering droplets from the fiber surface by gently touching it to the inside of the vial neck or with a lint-free wipe.

  • Desorption: Immediately transfer the fiber to the GC injection port for thermal desorption under the same conditions as in the HS-SPME protocol.

GC-MS Conditions

The following are typical GC-MS parameters for the analysis of this compound. These may need to be optimized for specific instrumentation and applications.

ParameterSetting
Injector Temperature 270°C
Injection Mode Splitless (for 2 minutes)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature of 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-550
Scan Mode Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis

Method Validation and Expected Performance

A full method validation should be performed to ensure the reliability of the results. The following table presents typical performance characteristics for the SPME-GC-MS analysis of semi-volatile hydrocarbons.[2][8]

ParameterExpected Performance
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.01 - 1.0 µg/L
Limit of Quantitation (LOQ) 0.05 - 5.0 µg/L
Recovery 85 - 115%
Precision (RSD) < 15%

Note: These values are indicative and should be experimentally determined for this compound in the specific sample matrix.

Troubleshooting

  • Low Recovery: Increase extraction time or temperature (for HS-SPME). Ensure proper agitation. For aqueous samples, consider adding salt.

  • Poor Reproducibility: Ensure consistent timing for all steps. Maintain constant agitation speed and temperature. Use an internal standard.

  • Carryover: Increase desorption time and/or temperature. Bake out the fiber between analyses.

  • Fiber Breakage: Handle the SPME fiber with care. Ensure the vial septum is properly pierced before exposing the fiber.

Conclusion

Solid-Phase Microextraction coupled with GC-MS provides a sensitive, robust, and solvent-free method for the analysis of this compound in various sample matrices. Both Headspace and Direct Immersion SPME can be effectively employed, and the choice of method should be based on the specific application and sample type. Proper optimization of extraction parameters is crucial for achieving accurate and reproducible results.

References

Anwendungsleitfaden und Protokolle zur Derivatisierung von 2-Methyleicosan zur verbesserten Detektion

Author: BenchChem Technical Support Team. Date: November 2025

Anwendungs-ID: AN-2025-10-01 Veröffentlichungsdatum: 31. Oktober 2025 Version: 1.0

Zusammenfassung Dieses Dokument beschreibt Methoden zur Analyse von 2-Methyleicosan, einem langkettigen, gesättigten Kohlenwasserstoff. Aufgrund seiner chemischen Inertheit stellt die direkte Derivatisierung von 2-Methyleicosan eine erhebliche Herausforderung dar. In diesem Anwendungsleitfaden werden die Schwierigkeiten der Derivatisierung von Alkanen erörtert und ein detailliertes Protokoll für die direkte Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS) vorgestellt, welche die empfohlene Methode für diese Verbindungsklasse ist. Zusätzlich wird ein konzeptioneller, mehrstufiger Ansatz zur Funktionalisierung und anschließenden Derivatisierung für spezielle Forschungsanwendungen skizziert.

Einleitung

2-Methyleicosan ist ein verzweigter, gesättigter Kohlenwasserstoff mit 21 Kohlenstoffatomen. Wie andere langkettige Alkane ist es eine unpolare Verbindung, der reaktive funktionelle Gruppen fehlen. Dies führt zu Herausforderungen bei der Analyse, insbesondere bei der Verwendung von Techniken, die auf der Derivatisierung zur Verbesserung der Nachweisempfindlichkeit oder der chromatographischen Eigenschaften beruhen, wie z. B. die Hochleistungsflüssigkeitschromatographie (HPLC) mit UV- oder Fluoreszenzdetektion.

Die Derivatisierung in der analytischen Chemie ist ein Prozess, bei dem eine Verbindung chemisch modifiziert wird, um ein neues Derivat mit für die Analyse besser geeigneten Eigenschaften zu erzeugen.[1][2][3] Typische Ziele der Derivatisierung sind:

  • Erhöhung der Flüchtigkeit und thermischen Stabilität: Dies ist entscheidend für die Gaschromatographie (GC), bei der die Analyten verdampft werden müssen, ohne sich zu zersetzen.[1][4][5]

  • Verbesserung der chromatographischen Trennung: Die Modifizierung der Polarität kann zu einer besseren Peakform und Auflösung führen.

  • Verbesserung der Nachweisempfindlichkeit: Die Einführung von Chromophoren oder Fluorophoren ermöglicht eine empfindliche Detektion mittels HPLC-UV/Vis oder Fluoreszenz.[2][6][7]

  • Erleichterung der Strukturaufklärung: Spezifische Derivate können charakteristische Fragmentierungsmuster in der Massenspektrometrie (MS) erzeugen.[8][9]

Die Standard-Derivatisierungsreaktionen wie Silylierung, Acylierung und Alkylierung zielen auf aktive Wasserstoffatome in funktionellen Gruppen wie -OH, -NH, -SH und -COOH ab.[5][10][11][12] Da 2-Methyleicosan nur aus C-C- und C-H-Einfachbindungen besteht, ist es gegenüber diesen Reagenzien inert, was eine direkte Derivatisierung unmöglich macht.

Herausforderungen bei der Derivatisierung von Alkanen

Gesättigte Kohlenwasserstoffe wie 2-Methyleicosan sind für ihre geringe Reaktivität bekannt.[13][14] Die C-H- und C-C-Bindungen sind stark und unpolar, was sie resistent gegenüber den meisten chemischen Reagenzien macht, die unter typischen analytischen Derivatisierungsbedingungen verwendet werden. Eine chemische Modifikation zur Einführung einer funktionellen Gruppe, die dann derivatisiert werden könnte, würde aggressive Reagenzien und raue Reaktionsbedingungen erfordern, die für quantitative analytische Anwendungen unpraktikabel sind. Solche Verfahren sind eher im Bereich der organischen Synthese als in der Spurenanalytik angesiedelt.

Empfohlene Methode: Direkte Analyse mittels GC-MS

Für die quantitative und qualitative Analyse von 2-Methyleicosan und ähnlichen langkettigen Alkanen ist die Gaschromatographie mit Flammenionisationsdetektion (GC-FID) oder Massenspektrometrie (GC-MS) die Methode der Wahl.[15][16][17] Moderne GC-Systeme können hohe Temperaturen erreichen, die für die Elution von Verbindungen mit hohem Molekulargewicht erforderlich sind, und die hohe Empfindlichkeit und Selektivität von MS-Detektoren machen eine Derivatisierung zur Verbesserung der Nachweisgrenzen oft überflüssig.

3.1. Experimentelles Protokoll: Direkte GC-MS-Analyse von 2-Methyleicosan

Dieses Protokoll beschreibt die Analyse von 2-Methyleicosan in einer unpolaren organischen Matrix (z. B. Hexan).

Reagenzien und Materialien:

  • 2-Methyleicosan-Standard

  • Hexan (HPLC- oder GC-Qualität)

  • Probenfläschchen mit Septumkappen

  • Mikrospritze

Geräte:

  • Gaschromatograph mit einem massenselektiven Detektor (GC-MS)

  • Kapillarsäule: Unpolare Säule (z. B. DB-5ms, HP-5ms oder Äquivalent), 30 m x 0,25 mm ID, 0,25 µm Filmdicke

GC-MS-Bedingungen:

Parameter Einstellung
Einlass
Injektionsart Splitless (für Spurenanalytik)
Injektortemperatur 280 °C
Injektionsvolumen 1 µL
Trägergas Helium
Flussrate 1,0 mL/min (konstanter Fluss)
Ofenprogramm
Anfangstemperatur 80 °C
Haltezeit 2 min
Rampe 1 10 °C/min bis 300 °C
Haltezeit 10 min
Massenspektrometer
Transferleitungstemp. 290 °C
Ionenquellentemp. 230 °C
Ionisierungsmodus Elektronenionisation (EI)
Ionisierungsenergie 70 eV
Scanbereich m/z 40-450

| Lösungsmittelverzögerung | 5 min |

Probenvorbereitung:

  • Stellen Sie eine Stammlösung von 2-Methyleicosan in Hexan (z. B. 1 mg/mL) her.

  • Bereiten Sie durch serielle Verdünnung der Stammlösung eine Reihe von Kalibrierstandards im gewünschten Konzentrationsbereich (z. B. 1-100 µg/mL) vor.

  • Lösen Sie die zu analysierende Probe in Hexan auf und verdünnen Sie sie gegebenenfalls, um in den Kalibrierbereich zu fallen.

  • Überführen Sie die Standards und Proben in Probenfläschchen.

Analyse:

  • Injizieren Sie die Kalibrierstandards, um eine Kalibrierkurve zu erstellen.

  • Injizieren Sie die Proben.

  • Identifizieren Sie 2-Methyleicosan anhand seiner Retentionszeit und seines Massenspektrums.

  • Quantifizieren Sie die Konzentration von 2-Methyleicosan in den Proben anhand der Kalibrierkurve.

Konzeptioneller Ansatz: Funktionalisierung und Derivatisierung

Obwohl für Routineanalysen nicht empfohlen, könnte in bestimmten Forschungskontexten eine chemische Modifikation von 2-Methyleicosan erforderlich sein. Dies würde einen zweistufigen Prozess erfordern:

  • Funktionalisierung: Einführung einer reaktiven Gruppe (z. B. -OH, -Br) in das Alkanmolekül. Dies erfordert typischerweise radikalische Reaktionen, die oft unselektiv sind und zu einer Mischung von Isomeren führen.

  • Derivatisierung: Reaktion der neu eingeführten funktionellen Gruppe mit einem geeigneten Derivatisierungsreagenz.

Dieser Ansatz ist komplex und mit erheblichen analytischen Herausforderungen verbunden, einschließlich geringer Ausbeuten, Nebenproduktbildung und der Notwendigkeit umfangreicher Aufreinigungs- und Charakterisierungsschritte.

Datenpräsentation

Tabelle 1: Vergleich der analytischen Ansätze für 2-Methyleicosan

MerkmalDirekte GC-MS-AnalyseHypothetische Funktionalisierungs-Derivatisierung
Anwendbarkeit Routine, quantitativ, qualitativNur Forschung, hochspezialisiert
Probenvorbereitung Einfach (Lösen/Verdünnen)Komplex (mehrstufige Synthese, Aufreinigung)
Selektivität Hoch (durch MS)Potenziell gering (Isomerenbildung)
Quantifizierung Einfach und genauSchwierig, potenzielle Verluste in mehreren Schritten
Erforderliche Expertise Standardmäßige analytische FähigkeitenFortgeschrittene Kenntnisse in organischer Synthese
Vorteile Schnell, robust, zuverlässigErmöglicht Analyse mit anderen Techniken (z. B. HPLC-UV)
Nachteile Beschränkt auf GC-gängige AnalytenZeitaufwändig, geringe Ausbeute, teuer, unzuverlässig

Visualisierungen

Workflow_Direct_Analysis cluster_prep Probenvorbereitung cluster_analysis GC-MS Analyse Sample Probe mit 2-Methyleicosan Dilution Lösen und Verdünnen Sample->Dilution Solvent Lösungsmittel (z.B. Hexan) Solvent->Dilution Vial Probenfläschchen Dilution->Vial GCMS GC-MS System Vial->GCMS Injektion Data Datenakquisition (Retentionszeit, MS-Spektrum) GCMS->Data Quant Quantifizierung Data->Quant Result Result Quant->Result Ergebnis

Abbildung 1: Workflow für die direkte GC-MS-Analyse von 2-Methyleicosan.

Workflow_Conceptual_Derivatization cluster_synthesis Syntheseschritte (Hypothetisch) cluster_analysis Analyse Alkane 2-Methyleicosan Functionalization Funktionalisierung (z.B. radikalische Bromierung) Alkane->Functionalization Schritt 1 Purification1 Aufreinigung 1 Functionalization->Purification1 Derivatization Derivatisierung (z.B. mit UV-Tag) Purification1->Derivatization Schritt 2 Purification2 Aufreinigung 2 Derivatization->Purification2 Instrument Analysegerät (z.B. HPLC-UV) Purification2->Instrument Injektion Detection Detektion Instrument->Detection Result Result Detection->Result Ergebnis

Abbildung 2: Konzeptioneller Workflow für die Funktionalisierung und Derivatisierung.

References

Troubleshooting & Optimization

Technical Support Center: Gas Chromatography Analysis of 2-Methyleicosane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the peak resolution of 2-Methyleicosane in gas chromatography (GC) experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common reasons for poor peak resolution of this compound?

Poor peak resolution, often observed as co-eluting or broad peaks, can stem from several factors. The primary causes include an unoptimized temperature program, incorrect column selection, a non-optimal carrier gas flow rate, or issues with the injection technique. For a high-molecular-weight branched alkane like this compound, ensuring complete separation from structurally similar isomers is a common challenge.

Q2: My this compound peak is co-eluting with another compound. How can I resolve them?

Co-elution occurs when two or more compounds exit the column at the same time, resulting in overlapping peaks.[1][2] To resolve co-eluting peaks, you need to alter the selectivity or efficiency of your separation. Here are some steps to take:

  • Optimize the Temperature Program: Lowering the initial oven temperature or reducing the ramp rate can increase the interaction time of the analytes with the stationary phase, often improving separation.[3][4][5]

  • Change the Stationary Phase: If temperature optimization fails, the co-eluting compound may have very similar properties on the current stationary phase. This compound is a non-polar compound, and a standard non-polar column (like a 5% phenyl-methylpolysiloxane) is a good starting point.[6] If co-elution persists, switching to a column with a different selectivity, perhaps a mid-polarity phase, may be necessary.

  • Increase Column Efficiency: Use a longer column or a column with a smaller internal diameter. Doubling the column length can improve resolution by about 40%.[7]

Q3: The peak for this compound is showing significant tailing. What causes this and how can I fix it?

Peak tailing is often caused by active sites within the GC system (e.g., in the injector liner or at the head of the column) that interact undesirably with the analyte.[8] While this compound is relatively non-polar, issues can still arise.

  • Contaminated Injector Liner: The glass liner in the injector can accumulate non-volatile residues. Replace the liner with a fresh, deactivated one.

  • Column Contamination: The front end of the column can become contaminated. Trimming 10-20 cm from the front of the column can often resolve the issue.[8]

  • Improper Column Installation: Ensure the column is cut cleanly at a 90-degree angle and installed at the correct height within the inlet.[8]

Q4: I am observing peak fronting for this compound. What is the likely cause?

Peak fronting is most commonly a result of column overload.[8] This means too much sample has been introduced onto the column, saturating the stationary phase.

  • Dilute Your Sample: The simplest solution is to dilute the sample and reinject.

  • Increase the Split Ratio: If using a split injection, increasing the split ratio will reduce the amount of sample that reaches the column.[5]

  • Check Injection Volume: Ensure you are not injecting too large a volume of the sample.

Q5: Should I use a split or splitless injection for my this compound analysis?

The choice between split and splitless injection depends on the concentration of this compound in your sample.[9][10]

  • Splitless Injection: This technique is ideal for trace analysis where the analyte concentration is very low.[10][11][12] The entire sample is transferred to the column, maximizing sensitivity. However, it can lead to broader peaks if not optimized correctly.[9][10] For splitless injections, the initial oven temperature should typically be set about 20°C below the boiling point of the sample solvent to ensure proper peak focusing.[13]

  • Split Injection: This is preferred for samples with higher analyte concentrations.[9][10][14] Only a fraction of the sample enters the column, which prevents overload and results in sharper peaks.[10]

Data Presentation: GC Parameter Optimization

Optimizing GC parameters is crucial for achieving good peak resolution. The following tables summarize the effects of key parameters on the separation of this compound.

Table 1: Effect of GC Column Parameters on Resolution

ParameterChangeEffect on ResolutionTypical Recommendation for this compound
Stationary Phase Change selectivityCan significantly improve separation of co-eluting peaks.Start with a non-polar phase (e.g., 5% Phenyl Methyl Siloxane).[6]
Column Length IncreaseIncreases efficiency, leading to better resolution.30 m is standard; increase to 60 m or 120 m for complex samples.[5]
Internal Diameter (ID) DecreaseIncreases efficiency, resulting in sharper peaks.0.25 mm is a good starting point; decrease to 0.18 mm for higher efficiency.[15]
Film Thickness DecreaseDecreases retention time and can lead to sharper peaks.0.25 µm is common; use a thinner film for high molecular weight analytes.[16]

Table 2: Effect of Operational Parameters on Resolution

ParameterChangeEffect on ResolutionNotes
Carrier Gas Switch from He to H₂Can increase efficiency and speed of analysis.Hydrogen offers a higher optimal linear velocity.[17]
Flow Rate OptimizeAn optimal flow rate maximizes efficiency (sharper peaks).Flow rates that are too high or too low will decrease resolution.[18][19]
Oven Temperature Decrease initial tempIncreases retention, can improve resolution of early peaks.[5]A 30°C decrease can roughly double the retention time.[3][13]
Temperature Ramp Rate DecreaseIncreases separation between peaks with close boiling points.Slower ramps provide more time for separation to occur.[4][20]
Injection Mode Switch Split to SplitlessIncreases sensitivity for trace analysis.May cause peak broadening if not optimized.[9]

Experimental Protocols

Protocol 1: General GC-MS Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound. Optimization will likely be required based on the sample matrix and co-eluting compounds.

  • Instrumentation: A standard Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Column: HP-5MS (or equivalent 5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[21][22]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.[22]

  • Injector:

    • Mode: Splitless (for trace analysis) or Split (100:1 for higher concentrations).[22]

    • Temperature: 280 °C.[22]

    • Injection Volume: 1-2 µL.[22]

  • Oven Temperature Program:

    • Initial Temperature: 80 °C.[21]

    • Ramp: Increase temperature at a rate of 4 °C/min to 290 °C.[21]

    • Final Hold: Hold at 290 °C for 5 minutes.

  • MS Parameters:

    • Source Temperature: 230 °C.[22]

    • Quadrupole Temperature: 150 °C.[22]

    • Scan Range: 50-550 amu.[22]

Visualizations

Diagram 1: Troubleshooting Workflow for Poor Peak Resolution

G Start Poor Peak Resolution (Broadening or Co-elution) Check_Shape Identify Peak Shape: Fronting, Tailing, or Co-elution? Start->Check_Shape Fronting Peak Fronting Check_Shape->Fronting Tailing Peak Tailing Check_Shape->Tailing Coelution Co-elution Check_Shape->Coelution Sol_Fronting Column Overload Suspected. 1. Dilute Sample. 2. Increase Split Ratio. Fronting->Sol_Fronting Sol_Tailing Active Sites Suspected. 1. Replace Injector Liner. 2. Trim Column Front. Tailing->Sol_Tailing Sol_Coelution1 Optimize Temperature Program. 1. Lower Initial Temp. 2. Reduce Ramp Rate. Coelution->Sol_Coelution1 End Resolution Improved Sol_Fronting->End Sol_Tailing->End Sol_Coelution2 Increase Column Efficiency. 1. Use Longer Column. 2. Use Smaller ID Column. Sol_Coelution1->Sol_Coelution2 Sol_Coelution2->End

Caption: A logical workflow for diagnosing and resolving common peak shape issues in GC.

Diagram 2: Interrelationship of GC Parameters for Peak Resolution

G cluster_efficiency Efficiency (N) cluster_selectivity Selectivity (α) cluster_retention Retention (k') Resolution Peak Resolution Column_Length Column Length Column_Length->Resolution Column_ID Column ID Column_ID->Resolution Flow_Rate Carrier Gas Flow Rate Flow_Rate->Resolution Stationary_Phase Stationary Phase Stationary_Phase->Resolution Temperature Oven Temperature Temperature->Resolution Film_Thickness Film Thickness Film_Thickness->Resolution

Caption: Key GC parameters influencing peak resolution through efficiency, selectivity, and retention.

References

Technical Support Center: 2-Methyleicosane Analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects during the quantitative analysis of 2-Methyleicosane by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Section 1: Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in LC-MS/MS analysis?

A1: Matrix effects are the alteration (suppression or enhancement) of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1][2] This phenomenon is a major concern in quantitative LC-MS/MS because it can negatively impact the accuracy, precision, and sensitivity of a method.[2][3] The effect arises at the interface between the LC and the MS, where matrix components can interfere with the desolvation and ionization of the target analyte in the ion source.[2]

Q2: Why is this compound, a non-polar compound, susceptible to matrix effects?

A2: this compound is a long-chain branched alkane (C21H44), making it very non-polar.[4][5] In complex biological matrices like plasma or tissue, it is likely to be co-extracted with other endogenous non-polar molecules, particularly lipids and other hydrocarbons.[6][7] When these matrix components co-elute with this compound from the LC column, they can compete for ionization, leading to signal suppression or, less commonly, enhancement.[8]

Q3: What are the common signs of matrix effects in my this compound analysis?

A3: Common indicators of matrix effects include:

  • Poor reproducibility of peak areas between replicate injections of the same sample.

  • High variability in the response of the internal standard across different samples.

  • Non-linear calibration curves, especially when using standards prepared in a clean solvent.

  • Inaccurate quantification, leading to poor recovery and batch-to-batch variation.[2]

  • Unexpected shifts in retention time or distorted peak shapes in matrix samples compared to pure standards.[2]

Q4: How can I quantitatively assess the extent of matrix effects for this compound?

A4: The most common method is the post-extraction spike comparison .[9] This involves comparing the peak response of an analyte spiked into an extracted blank matrix sample to the response of the analyte in a neat (clean) solvent at the same concentration. A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement.[9] A detailed protocol for this assessment is provided in Section 3.

Q5: What is the best ionization technique for this compound: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)?

A5: For non-polar and volatile compounds like this compound, Atmospheric Pressure Chemical Ionization (APCI) is generally the preferred technique.[10][11][12] ESI is most effective for polar to moderately polar compounds that are already ionized in solution, whereas APCI uses a corona discharge to ionize molecules in the gas phase, making it much more suitable for non-polar analytes.[11][13] Using APCI can significantly improve sensitivity and reduce susceptibility to certain types of matrix effects compared to ESI for this class of compounds.[9]

Q6: What type of internal standard (IS) is best for quantifying this compound?

A6: The gold standard is a stable isotope-labeled (SIL) internal standard of this compound (e.g., containing deuterium or ¹³C).[1][14] A SIL IS is chemically identical to the analyte and will co-elute perfectly, ensuring that it experiences the same extraction inefficiencies and matrix effects.[14][15] This co-behavior allows the SIL IS to accurately correct for variations and improve the precision and accuracy of quantification.[15] If a SIL IS is not available, a close structural analog that does not occur in the samples can be used, but it may not compensate for matrix effects as effectively.

Section 2: Troubleshooting Guide

Problem / Observation Potential Cause Recommended Troubleshooting Steps
Poor Reproducibility / High RSD% in Peak Areas Inconsistent matrix effects due to sample-to-sample variation.1. Use a Stable Isotope-Labeled (SIL) Internal Standard: This is the most effective way to compensate for variability.[1][14] 2. Improve Sample Preparation: Implement a more rigorous cleanup method like Solid-Phase Extraction (SPE) or a multi-step Liquid-Liquid Extraction (LLE) to better remove interferences.[6][7] 3. Optimize Chromatography: Adjust the LC gradient to better separate this compound from interfering matrix components.
Low Signal / Ion Suppression Co-eluting matrix components (e.g., lipids) are competing with this compound for ionization in the MS source.1. Switch to APCI: If using ESI, switch to APCI, which is more robust for non-polar compounds and can be less prone to suppression from non-volatile salts.[9][13] 2. Enhance Sample Cleanup: Focus on removing other lipids. A Folch or Bligh-Dyer extraction followed by an SPE cleanup step can be effective.[6][16] 3. Dilute the Sample: If sensitivity allows, diluting the final extract can reduce the concentration of interfering matrix components.[17]
Inconsistent Internal Standard (IS) Response The IS is experiencing variable matrix effects, potentially different from the analyte if it is not a co-eluting SIL.1. Verify IS Co-elution: Ensure the IS and analyte have identical retention times. If using a structural analog, modify chromatography to achieve co-elution if possible. 2. Switch to a SIL IS: A stable isotope-labeled standard is the best solution to ensure both analyte and IS are affected equally by the matrix.[14] 3. Investigate IS Purity: Confirm the purity and concentration of your IS stock solution.
Peak Tailing or Splitting in Matrix Samples Matrix components are interacting with the analyte on the analytical column or interfering with the ionization process.[2]1. Install a Guard Column: Protect the analytical column from strongly retained matrix components. 2. Improve Sample Preparation: The primary goal is to remove the interfering compounds before injection. Re-evaluate your extraction and cleanup protocol.[7] 3. Perform Column Wash: Implement a robust column wash step at the end of each analytical run to elute strongly bound matrix components.

Section 3: Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

This protocol allows for the quantitative determination of matrix effects (ME), recovery (RE), and overall process efficiency (PE).

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the this compound standard and its SIL internal standard into the final LC-MS reconstitution solvent. This represents 100% response without any matrix influence or extraction loss.

    • Set B (Post-Extraction Spike): Process blank matrix samples (e.g., plasma from an untreated animal) through the entire extraction procedure. Spike the this compound standard and SIL IS into the final, dried extract just before reconstitution.

    • Set C (Pre-Extraction Spike): Spike the this compound standard and SIL IS into the blank matrix before starting the extraction procedure.

  • Analyze and Calculate:

    • Analyze all three sets by LC-MS/MS.

    • Calculate the mean peak area response for the analyte in each set.

    • Use the following formulas:

      • Matrix Effect (ME %) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

      • Recovery (RE %) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

      • Process Efficiency (PE %) = (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100

Interpretation:

  • An ME value of 100% indicates no matrix effect.

  • ME < 100% indicates ion suppression.[9]

  • ME > 100% indicates ion enhancement.[9]

Protocol 2: Recommended Sample Preparation for this compound from Plasma

This protocol uses a modified Folch liquid-liquid extraction (LLE), which is effective for extracting non-polar lipids.[16]

Materials:

  • Plasma sample

  • Ice-cold Methanol (MeOH)

  • Ice-cold Chloroform (CHCl₃)

  • Ice-cold 0.9% NaCl solution (or water)

  • Internal Standard spiking solution

Procedure:

  • To 100 µL of plasma in a glass tube, add the SIL internal standard.

  • Add 2 mL of ice-cold Chloroform:Methanol (2:1, v/v).

  • Vortex vigorously for 2 minutes to precipitate proteins and extract lipids.

  • Add 500 µL of ice-cold 0.9% NaCl solution to induce phase separation.

  • Vortex for another 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Three layers will form: an upper aqueous/methanol layer, a protein disk in the middle, and a lower organic (chloroform) layer containing the lipids.

  • Carefully collect the lower organic layer using a glass Pasteur pipette, avoiding the protein disk.

  • Dry the collected organic phase under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent (e.g., isopropanol or mobile phase) for LC-MS/MS analysis.[18]

Section 4: Quantitative Data Summary

The table below illustrates how to present the results from the matrix effect assessment protocol.

AnalyteMatrixMean Peak Area (Set A)Mean Peak Area (Set B)Mean Peak Area (Set C)Matrix Effect (ME %) Recovery (RE %) Process Efficiency (PE %)
This compoundRat Plasma1,520,400851,424783,31056.0% (Suppression) 92.0%51.5%
This compoundHuman Urine1,520,4001,763,6641,693,117116.0% (Enhancement) 96.0%111.4%
This compoundCell Lysate1,520,4001,459,5841,342,81796.0% (Minor Suppression) 92.0%88.3%

Section 5: Visualizations

Workflow for Troubleshooting Matrix Effects

G start Observe Poor Data Quality (High RSD%, Inaccurate QCs) assess_me Assess Matrix Effect (ME) (Post-Extraction Spike) start->assess_me is_me_sig Is ME Significant? (e.g., >20% suppression/enhancement) assess_me->is_me_sig use_sil Implement SIL Internal Standard is_me_sig->use_sil Yes end_ok Method Acceptable is_me_sig->end_ok No optimize_sp Optimize Sample Prep (LLE, SPE, Dilution) use_sil->optimize_sp optimize_lc Optimize Chromatography (Change Gradient, Column) optimize_sp->optimize_lc optimize_ms Optimize MS Source (Consider APCI) optimize_lc->optimize_ms reassess Re-assess ME and Validate Method optimize_ms->reassess reassess->is_me_sig

Caption: A logical workflow for diagnosing and mitigating matrix effects.

Experimental Workflow for Matrix Effect Assessment

G cluster_A Set A: Neat Standard cluster_B Set B: Post-Extraction Spike cluster_C Set C: Pre-Extraction Spike A1 Solvent A2 Spike Analyte + IS A1->A2 A_out Analyze A2->A_out calc Calculate: 1. Matrix Effect (B vs A) 2. Recovery (C vs B) A_out->calc B1 Blank Matrix B2 Extract B1->B2 B3 Spike Analyte + IS B2->B3 B_out Analyze B3->B_out B_out->calc C1 Blank Matrix C2 Spike Analyte + IS C1->C2 C3 Extract C2->C3 C_out Analyze C3->C_out C_out->calc

Caption: Workflow for preparing samples to assess matrix effects and recovery.

References

Technical Support Center: Overcoming Co-elution of 2-Methyleicosane Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues with 2-Methyleicosane and its isomers during gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) experiments.

Frequently Asked Questions (FAQs)

Q1: What is co-elution and why is it a problem for this compound isomer analysis?

A1: Co-elution in chromatography occurs when two or more compounds elute from the column at the same time, resulting in overlapping peaks. For this compound and its positional isomers (e.g., 3-Methyleicosane, 4-Methyleicosane), their similar chemical structures and physical properties, such as boiling points, make them prone to co-elution, especially on standard non-polar GC columns. This poses a significant challenge for accurate identification and quantification of individual isomers.

Q2: How can I detect if my this compound peak is actually a co-elution of multiple isomers?

A2: Detecting co-elution can be challenging. Here are a few indicators:

  • Peak Tailing or Fronting: Asymmetrical peaks can suggest the presence of more than one compound.

  • Peak Shoulders: A small, unresolved peak on the tail or front of the main peak is a strong indicator of co-elution.

  • Mass Spectrometry: If using GC-MS, examining the mass spectra across the peak can reveal inconsistencies. If the fragmentation pattern changes from the beginning to the end of the peak, it is likely that multiple isomers are co-eluting.

Q3: What is the first step I should take to troubleshoot the co-elution of this compound isomers?

A3: The initial and most crucial step is to optimize your gas chromatographic conditions. This includes adjusting the column temperature program, carrier gas flow rate, and injection parameters. A slower temperature ramp rate can often improve the separation of closely eluting compounds.

Q4: Can changing the GC column help resolve this compound isomers?

A4: Absolutely. The choice of the GC column's stationary phase is a critical factor in achieving separation. While standard non-polar columns (like those with a 100% dimethylpolysiloxane phase) separate based on boiling point, which is very similar for these isomers, using a more polar stationary phase can introduce different separation mechanisms based on subtle differences in polarity and shape, potentially resolving the co-eluting peaks.

Q5: Are there more advanced techniques to overcome severe co-elution of these isomers?

A5: Yes, for highly complex mixtures or isomers that are very difficult to separate, Comprehensive Two-Dimensional Gas Chromatography (GCxGC) is a powerful technique. GCxGC utilizes two columns with different stationary phases, providing significantly higher resolution than single-dimension GC. This is often coupled with a Time-of-Flight Mass Spectrometer (TOF-MS) for rapid and sensitive detection and identification.

Troubleshooting Guides

Issue 1: Poor Resolution of this compound Isomers on a Non-Polar Column

Symptoms:

  • A single, broad peak where multiple isomers are expected.

  • Noticeable peak tailing or shouldering.

  • Inconsistent mass spectra across the peak.

Troubleshooting Steps:

  • Optimize Temperature Program:

    • Decrease the initial oven temperature.

    • Reduce the temperature ramp rate (e.g., from 10°C/min to 2-3°C/min). A slower ramp increases the interaction time of the analytes with the stationary phase, which can enhance separation.[1]

    • Incorporate an isothermal hold at a temperature that provides the best separation for the target isomers.

  • Adjust Carrier Gas Flow Rate:

    • Ensure the carrier gas (typically Helium or Hydrogen) flow rate is optimal for the column dimensions. Deviating from the optimal linear velocity can decrease column efficiency and resolution.

  • Evaluate Injection Technique:

    • For splitless injections, ensure the initial oven temperature is low enough to allow for solvent trapping and focusing of the analytes at the head of the column.

    • If using a split injection, a higher split ratio can sometimes improve peak shape, but at the cost of sensitivity.

  • Consider a Different Non-Polar Column:

    • While still non-polar, columns with a 5% phenyl-methylpolysiloxane phase can offer slightly different selectivity for aromatic and branched compounds compared to 100% dimethylpolysiloxane phases.

Issue 2: Inability to Differentiate Isomers by Mass Spectrometry Due to Co-elution

Symptoms:

  • Mass spectra appear to be a composite of multiple isomers.

  • Difficulty in matching spectra to library entries with confidence.

Troubleshooting Steps:

  • Improve Chromatographic Separation:

    • Implement the steps outlined in "Issue 1" to achieve at least partial chromatographic separation. Even a slight separation can provide cleaner mass spectra for deconvolution.

  • Utilize Deconvolution Software:

    • Modern GC-MS software often includes deconvolution algorithms that can mathematically separate the mass spectra of co-eluting compounds.

  • Employ Comprehensive Two-Dimensional Gas Chromatography (GCxGC):

    • For persistent co-elution, GCxGC is the most effective solution. By using a second column with a different stationary phase (e.g., a polar column), compounds that co-elute on the first column can be separated in the second dimension.

Quantitative Data

The Kovats Retention Index (RI) is a standardized measure of a compound's retention in gas chromatography, which helps in identifying compounds by comparing experimental values to literature data. The following table summarizes the reported Kovats Retention Indices for several this compound isomers on a standard non-polar stationary phase.

IsomerKovats Retention Index (Standard Non-Polar Phase)
This compound2064
3-Methyleicosane2172 (for 3-Methylheneicosane, C22 homolog)
4-Methyleicosane2059 - 2060
5-Methyleicosane2053
10-Methyleicosane2042

Note: Data sourced from the NIST Chemistry WebBook and PubChem. The value for 3-Methyleicosane is for the C22 homologue (3-Methylheneicosane) as a close approximation, as direct data for 3-Methyleicosane was not available in the initial searches.

Experimental Protocols

Protocol 1: High-Resolution Single-Dimension GC-MS for Monomethylalkane Isomer Screening

This protocol is designed as a starting point for the separation of this compound isomers on a standard GC-MS system.

Instrumentation:

  • Gas Chromatograph with a Mass Selective Detector (MSD)

  • Autosampler

GC Column:

  • HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

GC Conditions:

  • Injector Temperature: 300°C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp 1: 4°C/min to 300°C

    • Hold at 300°C for 30 minutes

  • MSD Transfer Line Temperature: 300°C

MSD Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Energy: 70 eV

  • Scan Range: m/z 50-550

Protocol 2: Comprehensive Two-Dimensional Gas Chromatography (GCxGC-TOF-MS) for Isomer Resolution

This advanced protocol is for resolving complex mixtures of branched alkane isomers.

Instrumentation:

  • GCxGC system with a thermal modulator

  • Time-of-Flight Mass Spectrometer (TOF-MS)

Column Set:

  • First Dimension (1D): Non-polar column (e.g., DB-1ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Second Dimension (2D): Polar column (e.g., BPX50, 1.5 m x 0.1 mm ID, 0.1 µm film thickness)

GCxGC Conditions:

  • Injector Temperature: 320°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Primary Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute

    • Ramp: 2°C/min to 320°C

    • Hold at 320°C for 10 minutes

  • Secondary Oven Temperature Offset: +15°C relative to the primary oven

  • Modulation Period: 6 seconds

TOF-MS Conditions:

  • Ion Source Temperature: 250°C

  • Ionization Energy: 70 eV

  • Acquisition Rate: 100 spectra/second

  • Mass Range: m/z 40-600

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis Sample Sample containing This compound Isomers Extraction Solvent Extraction Sample->Extraction Cleanup Solid Phase Extraction (SPE) Cleanup Extraction->Cleanup GC_Injection GC Injection Cleanup->GC_Injection GC_Column Chromatographic Separation GC_Injection->GC_Column Detection Detection (FID/MS) GC_Column->Detection Chromatogram Chromatogram Detection->Chromatogram Peak_Integration Peak Integration & Identification Chromatogram->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report Report Quantification->Report Final Report

Caption: A typical experimental workflow for the analysis of this compound isomers.

troubleshooting_flowchart Start Co-elution of This compound Isomers Detected Optimize_GC Optimize GC Method? (Temp Program, Flow Rate) Start->Optimize_GC Change_Column Change GC Column? (e.g., to a more polar phase) Optimize_GC->Change_Column No Resolved Isomers Resolved Optimize_GC->Resolved Yes Use_GCxGC Utilize GCxGC? Change_Column->Use_GCxGC No Change_Column->Resolved Yes Use_GCxGC->Resolved Yes Not_Resolved Co-elution Persists Use_GCxGC->Not_Resolved No

Caption: A logical troubleshooting flowchart for addressing co-elution issues.

References

Technical Support Center: Optimizing GC Injection Parameters for 2-Methyleicosane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing gas chromatography (GC) injection parameters for the analysis of 2-Methyleicosane.

Frequently Asked Questions (FAQs)

Q1: What is the optimal injection technique for this compound analysis?

A1: The choice between split and splitless injection depends on the concentration of this compound in your sample.[1][2]

  • Split Injection: Ideal for high-concentration samples to avoid column overload. A typical split ratio ranges from 1:20 to 1:400.[3] For this compound, starting with a 1:50 split ratio is a good practice.

  • Splitless Injection: Best suited for trace analysis where maximum sensitivity is required, as it transfers the entire sample to the column.[1][3]

Q2: What is a suitable starting inlet temperature for this compound?

A2: The inlet temperature should be high enough to ensure rapid and complete vaporization of this compound without causing thermal degradation.[4] Given that this compound is a long-chain alkane (C21), a starting inlet temperature of 280-320°C is recommended. It's crucial that the inlet temperature is at least 20°C higher than the final oven temperature.[5]

Q3: How do I select the appropriate carrier gas and flow rate?

A3: The choice of carrier gas can impact analysis time and efficiency.[4][6]

  • Carrier Gas: Helium is a common and effective choice. Hydrogen can also be used to reduce analysis time but requires appropriate safety measures.

  • Flow Rate: The optimal flow rate balances separation efficiency and analysis time.[6] For a standard 0.25 mm ID column, a starting flow rate of 1.0-1.5 mL/min is recommended. The optimal linear velocity for helium is typically in the range of 20-40 cm/sec.[7]

Q4: What are the key considerations for the GC oven temperature program?

A4: The oven temperature program is critical for good separation and peak shape.

  • Initial Oven Temperature: For splitless injection, the initial oven temperature should be set about 20°C below the boiling point of the solvent to facilitate solvent focusing.[3][8]

  • Temperature Ramp: A ramp rate of 10-20°C/min is a good starting point. Slower ramps can improve the separation of closely eluting compounds.

  • Final Temperature: The final temperature should be high enough to ensure this compound elutes in a reasonable time. A final temperature of around 280-300°C is typical for this type of compound.

Troubleshooting Guide

This guide addresses common issues encountered during the GC analysis of this compound.

Problem Potential Cause(s) Troubleshooting Steps
Peak Tailing - Active sites in the liner or column- Column contamination- Inappropriate inlet temperature- Use a deactivated liner and column.- Clean or replace the injector liner.[9]- Trim the front end of the column.- Increase the inlet temperature in 10°C increments.
Broad Peaks - Sub-optimal flow rate- Slow sample transfer in splitless mode- Column overload- Optimize the carrier gas flow rate.[6]- For splitless injection, ensure the splitless hold time is sufficient (typically 30-90 seconds).[10]- If using splitless injection for a concentrated sample, switch to split injection or dilute the sample.
Poor Reproducibility (Retention Time) - Leaks in the system- Inconsistent oven temperature- Fluctuations in carrier gas flow- Perform a leak check of the inlet and column connections.[11]- Ensure the GC oven has adequate equilibration time.[11]- Verify and stabilize the carrier gas flow rate.[12]
Poor Reproducibility (Peak Area) - Syringe issues- Sample discrimination in the inlet- Incorrect split ratio- Check the syringe for leaks or blockage; replace if necessary.[11]- Ensure the inlet temperature is sufficient for complete vaporization.- Use a liner with glass wool to aid in sample vaporization and mixing.- Verify the split ratio is appropriate for the sample concentration.
Ghost Peaks - Contamination from the septum, liner, or previous injections- Carrier gas contamination- Replace the septum.[11]- Clean or replace the injector liner.- Run a blank solvent injection to identify the source of contamination.- Ensure high-purity carrier gas and use gas traps.

Quantitative Data Summary

The following tables provide recommended starting parameters for the GC analysis of this compound. These should be optimized for your specific instrument and application.

Table 1: Recommended Injection Parameters

ParameterSplit InjectionSplitless Injection
Injection Volume 1 µL1 µL
Inlet Temperature 300°C280°C
Split Ratio 50:1N/A
Splitless Hold Time N/A60 seconds
Septum Purge Flow 3 mL/min3 mL/min

Table 2: Recommended GC Parameters

ParameterValue
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Carrier Gas Helium
Flow Rate 1.2 mL/min (Constant Flow)
Oven Program 100°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 320°C (FID) or as per MS requirements

Experimental Protocols

Protocol 1: Optimization of Inlet Temperature

  • Initial Setup: Configure the GC with the recommended starting parameters from Tables 1 and 2.

  • Temperature Gradient: Inject a standard solution of this compound at a series of inlet temperatures (e.g., 260°C, 280°C, 300°C, 320°C), keeping all other parameters constant.

  • Data Analysis: Evaluate the chromatograms for peak shape (asymmetry and width) and peak area.

  • Selection: Choose the lowest temperature that provides a sharp, symmetrical peak with the maximum response.

Protocol 2: Optimization of Carrier Gas Flow Rate

  • Initial Setup: Use the optimized inlet temperature from Protocol 1 and the other recommended starting parameters.

  • Flow Rate Variation: Analyze the this compound standard at different carrier gas flow rates (e.g., 0.8, 1.0, 1.2, 1.5, 2.0 mL/min).

  • Data Analysis: Assess the impact of flow rate on retention time, peak resolution (if other compounds are present), and peak efficiency (theoretical plates).

  • Selection: Select the flow rate that provides the best balance of resolution and analysis time.

Visualizations

Troubleshooting_Workflow start Problem Identified (e.g., Peak Tailing) check_liner Check Injector Liner - Is it deactivated? - Is it clean? start->check_liner check_temp Evaluate Inlet Temperature - Is it high enough for vaporization? check_liner->check_temp Yes action_liner Replace or Clean Liner check_liner->action_liner No check_column Inspect GC Column - Any contamination? - Is the column old? check_temp->check_column Yes action_temp Increase Temperature (in 10°C increments) check_temp->action_temp No action_column Trim Column Inlet (10-20 cm) or Replace Column check_column->action_column Yes escalate Consult Instrument Manual or Contact Support check_column->escalate No resolve Problem Resolved action_liner->resolve action_temp->resolve action_column->resolve

Caption: Troubleshooting workflow for peak tailing in this compound analysis.

Injection_Parameter_Relationships cluster_params Injection Parameters cluster_outcomes Analytical Outcomes Inlet_Temp Inlet Temperature Peak_Shape Peak Shape (Symmetry, Width) Inlet_Temp->Peak_Shape Affects Vaporization Sensitivity Sensitivity Inlet_Temp->Sensitivity Can Affect Analyte Degradation Flow_Rate Carrier Gas Flow Rate Resolution Resolution Flow_Rate->Resolution Affects Efficiency Analysis_Time Analysis Time Flow_Rate->Analysis_Time Directly Impacts Injection_Mode Injection Mode (Split/Splitless) Injection_Mode->Peak_Shape Influences Band Broadening Injection_Mode->Sensitivity Determines Sample Amount on Column

Caption: Relationship between injection parameters and analytical outcomes.

References

Reducing background noise in 2-Methyleicosane mass spectra

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for mass spectrometry analysis. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals reduce background noise in the mass spectra of 2-Methyleicosane and other long-chain alkanes.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of background noise in my this compound GC-MS analysis?

A1: High background noise in GC-MS analysis can originate from multiple sources. The most common culprits include bleed from the GC septum and column, impurities in the carrier gas, contamination in the injector port, and leaks in the system.[1] Specifically, you might see peaks from siloxanes bleeding from septa or the column's stationary phase, as well as phthalates and long-chain hydrocarbons from various plastic components or contaminated solvents.[2]

Q2: I'm seeing persistent alkane peaks (a series of peaks separated by 14 or 28 m/z) that are not from my sample. What could be the cause?

A2: This is a common issue often referred to as "rolling baseline" or hydrocarbon contamination. Potential sources include oil from vacuum pumps (foreline/roughing pump) backstreaming into the mass spectrometer, contaminated solvents, or even fingerprints from handling components without gloves.[3][4] If the contamination persists after cleaning the inlet and baking the column, the vacuum pump oil is a likely suspect.[4]

Q3: Can my sample preparation introduce background noise?

A3: Absolutely. Sample preparation is a critical step where contaminants can be introduced. Using non-volatile salts or detergents can create significant background noise.[5] Solvents may leach plasticizers from plastic vials or container caps, leading to extraneous peaks. It is recommended to use glass vials with PTFE-lined screw caps, especially when working with organic solvents.[1][5] Overly concentrated samples can also lead to increased chemical noise and detector saturation.[6][7]

Q4: How does carrier gas purity affect my baseline?

A4: The purity of your carrier gas (e.g., Helium, Hydrogen) is crucial for maintaining a low-noise baseline. Impurities like moisture, oxygen, and hydrocarbons within the gas supply can increase detector noise, degrade the column's stationary phase leading to higher bleed, and reduce overall sensitivity.[7][8] It is essential to use high-purity gas (99.9995% or better) and install purifying traps to remove water, oxygen, and organic contaminants.[8]

Q5: What is "column bleed" and how can I minimize it for analyzing long-chain alkanes?

A5: Column bleed is the natural degradation of the stationary phase of the GC column, which releases siloxane compounds that create a rising baseline, especially at higher temperatures.[1] To minimize bleed, ensure your system is free of oxygen leaks, use high-purity carrier gas, and operate within the column's specified temperature limits.[9] For high-temperature analyses like those for this compound, selecting a low-bleed column is highly recommended. Proper column conditioning is also essential to remove contaminants and stabilize the stationary phase.[10]

Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing High Background Noise

If you are experiencing a high or noisy baseline, a systematic approach is the best way to identify and resolve the issue. The following workflow helps isolate the source of the contamination.

G A High Background Noise Detected B Run Blank Solvent Injection A->B C Is Noise Still Present? B->C D Isolate GC from MS (Cap MS Inlet) C->D Yes M Contamination is in Sample/Solvent/Vials C->M No E Check MS Background D->E F Is MS Background High? E->F G Clean Ion Source, Check for Pump Oil Backstreaming F->G Yes H Noise is from GC System F->H No L Problem Resolved G->L I Check for Leaks (Carrier Gas, Fittings) H->I J Replace Consumables (Septum, Liner, Syringe) I->J K Bake Out Column J->K K->L M->L

Caption: Systematic workflow for troubleshooting high background noise.

Guide 2: Identifying and Eliminating Common Contaminants

The mass-to-charge ratio (m/z) of background ions can provide clues to their origin.

  • Siloxanes (from column or septa bleed): Look for characteristic ions such as m/z 207, 281, 355.

    • Solution: Use a low-bleed septum and column. Ensure the injector temperature is not set unnecessarily high. Condition the column properly before use.

  • Phthalates (plasticizers): Often show a prominent ion at m/z 149.

    • Solution: Avoid using plastic containers or vials for your samples and solvents.[5] Check solvent purity, as phthalates are common contaminants.

  • Hydrocarbons (from pump oil or other sources): A repeating pattern of ions separated by 14 amu (the mass of a CH₂ group).

    • Solution: Check the rough pump for oil backstreaming. Ensure all gas lines and fittings are clean and were not handled without gloves.[4][8]

Data Presentation

The choice of septum can significantly impact the level of background noise. Butyl rubber septa generally release more contaminants compared to silicone-based ones.[11] A study evaluating various septa identified numerous volatile organic compounds (VOCs) that can interfere with analysis.

Table 1: Common Contaminants Emitted from Different GC Septa Types

ContaminantCommon m/z FragmentsSeptum Type with Highest EmissionSeptum Type with Lowest Emission
Acetone43, 58Butyl RubberButyl-PTFE
Toluene91, 92Silicone-PTFEButyl-PTFE
Siloxanes73, 207, 281Silicone-PTFEButyl Rubber
Hydrocarbons43, 57, 71Butyl RubberSilicone-PTFE

Data summarized from a study on VOC emissions from GC vial septa.[11] The study highlights that even high-quality septa can be a source of contamination, making blank runs essential.[2]

Experimental Protocols

Protocol 1: GC Column Conditioning (Bake-Out)

Column conditioning is performed to remove contaminants and stabilize the stationary phase, which reduces column bleed.[12] This procedure should be done for any new column or a column that has been stored for an extended period.

  • Installation: Install the column in the GC inlet but do not connect it to the mass spectrometer detector. Leave the detector end of the column in the oven, vented.[13][14]

  • Purge: Set the oven temperature to 40°C and purge the column with carrier gas for 15-30 minutes to remove any oxygen and moisture.[15] This step is critical as heating the column in the presence of oxygen will cause permanent damage.[9]

  • Temperature Program: Set a slow temperature ramp of 5-10°C per minute.[10][16]

  • Final Temperature: Program the oven to hold at a temperature 20°C above the final temperature of your analytical method, or the column's maximum isothermal temperature, whichever is lower. Never exceed the column's maximum temperature limit. [10][13]

  • Hold Time: Hold at the final temperature for 1-2 hours for a standard column. For thick-film columns (>0.5 µm), a longer conditioning time (e.g., overnight) may be necessary to achieve a stable baseline.[15]

  • Cool Down and Connect: Cool the oven down while maintaining carrier gas flow. Trim the detector end of the column (to remove any material that may have been deposited during conditioning) and connect it to the MS transfer line.

  • Equilibration: Pump down the MS and run your analytical method without an injection to confirm a stable, low-noise baseline.[14]

Protocol 2: GC-MS Ion Source Cleaning (Agilent Example)

A dirty ion source is a common cause of reduced sensitivity and increased background noise. The following is a general procedure for cleaning an Agilent-type ion source. Always refer to your specific instrument manual.

  • Vent the System: Follow the manufacturer's procedure to safely vent the mass spectrometer.

  • Disassemble the Source: Wearing clean, lint-free gloves, carefully remove the ion source from the analyzer chamber.[17] Disassemble the source components (repeller, ion focus lens, drawout plate, etc.) on a clean surface. Keep track of all parts and their orientation.

  • Abrasive Cleaning: Create a slurry using abrasive aluminum oxide powder and a high-purity solvent like methanol or acetone.[3][18]

  • Polish Components: Using a cotton swab dipped in the slurry, polish all metallic surfaces of the source components until they are shiny. Pay special attention to areas with discoloration.[18] Do not clean ceramic insulators with the abrasive slurry.

  • Rinse and Sonicate:

    • Thoroughly rinse each polished component with clean water to remove all abrasive powder.[18]

    • Place the cleaned parts in a beaker with acetone and sonicate for 15 minutes.

    • Repeat the sonication step with hexane for 15 minutes, followed by methanol for 15 minutes.[18]

  • Drying: Allow all parts to air-dry completely on a clean, lint-free surface. Do not wipe them, as this can reintroduce contamination.

  • Reassembly and Installation: Carefully reassemble the ion source, ensuring all components are correctly aligned. Reinstall the source into the mass spectrometer.

  • Pump Down and Bakeout: Pump the system down. It is recommended to bake out the mass spectrometer (typically by setting the analyzer temperature higher) for at least one hour to remove any residual water or solvents before running an autotune.[18]

Visualization of Noise Sources

A GC-MS instrument has several potential points where background noise can be introduced. Understanding these sources is key to effective troubleshooting.

G cluster_0 GC System cluster_1 MS System cluster_2 Sample & Consumables CarrierGas Carrier Gas Supply (Impurities: H2O, O2, Hydrocarbons) Injector Injector Port (Septum Bleed, Liner Contamination) CarrierGas->Injector introduces noise Column GC Column (Stationary Phase Bleed) Injector->Column introduces noise IonSource Ion Source (Contamination) Column->IonSource introduces noise Fittings Fittings/Ferrules (Leaks, Outgassing) Fittings->Column introduces noise Pump Vacuum Pump (Oil Backstreaming) Pump->IonSource introduces noise Sample Sample/Solvent (Impurities, Plasticizers) Sample->Injector introduces noise Vials Vials/Caps (Leachables) Vials->Sample introduces noise

Caption: Common sources of background noise in a GC-MS system.

References

Navigating the Synthesis of 2-Methyleicosane: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, optimizing the synthesis of long-chain branched alkanes like 2-methyleicosane is crucial for various applications. This technical support center provides troubleshooting guidance and frequently asked questions to enhance the yield and purity of this compound, primarily focusing on the robust Kumada coupling method.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for synthesizing this compound?

A1: The Kumada cross-coupling reaction is a highly effective and widely used method for synthesizing this compound.[1][2] This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a transition metal, typically nickel or palladium.[1] For the synthesis of this compound, this would involve the reaction of isopropylmagnesium bromide with 1-bromononadecane.

Q2: What are the key starting materials for the Kumada coupling synthesis of this compound?

A2: The primary starting materials are:

  • Isopropylmagnesium bromide: The Grignard reagent, which can be prepared from isopropyl bromide and magnesium turnings.

  • 1-Bromononadecane: The long-chain alkyl halide.

  • Catalyst: Typically a nickel(II) or palladium(II) complex, such as NiCl₂(dppe) (dichloro[1,2-bis(diphenylphosphino)ethane]nickel(II)) or a similar palladium catalyst.[1]

  • Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are essential for the reaction.[1]

Q3: What are the common side reactions that can lower the yield of this compound?

A3: Common side reactions in Kumada coupling that can reduce the yield of the desired product include:

  • Homocoupling: The coupling of two Grignard reagent molecules or two alkyl halide molecules.[1]

  • Reduction: The alkyl halide can be reduced to the corresponding alkane.

  • β-Hydride Elimination: This can occur with certain alkyl Grignard reagents, leading to the formation of alkenes. However, this is less of a concern with isopropylmagnesium bromide.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound via Kumada coupling.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Inactive Grignard Reagent: The Grignard reagent is highly sensitive to moisture and air.[1]- Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).- Use anhydrous solvents. Diethyl ether or THF should be freshly distilled from a suitable drying agent.- Use high-quality magnesium turnings.
Ineffective Catalyst: The catalyst may be deactivated or not suitable for the specific substrates.- Use a fresh, high-quality catalyst. Some catalysts are air-sensitive and require careful handling.- For the coupling of a secondary Grignard reagent with a primary alkyl halide, a nickel catalyst with a phosphine ligand like NiCl₂(dppe) is often effective.
Low Reaction Temperature: The reaction may not have reached the necessary activation energy.- While Grignard formation is exothermic, the coupling step may require heating. Monitor the reaction temperature and gently reflux if necessary.
Presence of Significant Side Products Homocoupling Products Detected: This is a common side reaction in cross-coupling.- Add the Grignard reagent slowly to the solution of the alkyl halide and catalyst to maintain a low concentration of the Grignard reagent in the reaction mixture.- Optimize the catalyst and reaction conditions. Some catalysts are more prone to promoting homocoupling than others.
Unreacted Starting Materials: The reaction may not have gone to completion.- Increase the reaction time or temperature.- Ensure the stoichiometry of the reactants is correct. A slight excess of the Grignard reagent is often used.
Difficulty in Product Purification Similar Polarity of Product and Side Products: Long-chain alkanes can be challenging to separate from similar nonpolar side products.- Utilize column chromatography with a nonpolar stationary phase (e.g., silica gel) and a nonpolar eluent system (e.g., hexanes).[3] A gradual increase in eluent polarity can help separate compounds with small differences in polarity.- Fractional distillation under reduced pressure can be effective for separating products with different boiling points, although this can be challenging for high-boiling long-chain alkanes.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes typical reaction parameters and their impact on the yield of long-chain branched alkanes synthesized via Kumada coupling, based on literature for similar reactions.

Parameter Condition A Condition B Condition C Expected Outcome
Catalyst NiCl₂(dppe)Pd(PPh₃)₄Fe(acac)₃Nickel and palladium catalysts are generally effective, with nickel often being more cost-effective. Iron catalysts are a greener alternative.[1]
Solvent Anhydrous THFAnhydrous Diethyl EtherAnhydrous DioxaneTHF is a common and effective solvent for Grignard reactions. Diethyl ether is also widely used.[1]
Temperature Room Temperature50 °CRefluxHigher temperatures can increase the reaction rate but may also lead to more side products. Optimization is key.
Reaction Time 12 hours24 hours48 hoursLonger reaction times can lead to higher conversion, but also potentially more decomposition of the Grignard reagent.
Grignard:Halide Ratio 1.1 : 11.5 : 12 : 1A slight excess of the Grignard reagent is typically used to ensure complete consumption of the more valuable long-chain alkyl halide.
Reported Yields (Similar Reactions) 70-85%60-80%50-75%Yields can vary significantly based on the specific substrates and reaction conditions.

Experimental Protocols

Key Experiment: Synthesis of this compound via Kumada Coupling

Materials:

  • Magnesium turnings

  • Isopropyl bromide

  • 1-Bromononadecane

  • NiCl₂(dppe) (or other suitable catalyst)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Hexane (for chromatography)

  • Silica gel (for column chromatography)

Procedure:

  • Preparation of Isopropylmagnesium Bromide (Grignard Reagent):

    • All glassware must be flame-dried or oven-dried and assembled under an inert atmosphere (argon or nitrogen).

    • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

    • Add a small amount of anhydrous THF to cover the magnesium.

    • Dissolve isopropyl bromide in anhydrous THF in the dropping funnel.

    • Add a small portion of the isopropyl bromide solution to the magnesium. The reaction should initiate, indicated by bubbling and a gentle reflux. If the reaction does not start, a small crystal of iodine can be added as an initiator.

    • Once the reaction has started, add the remaining isopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Kumada Coupling Reaction:

    • In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 1-bromononadecane and the NiCl₂(dppe) catalyst in anhydrous THF.

    • Cool the solution in an ice bath.

    • Slowly add the freshly prepared isopropylmagnesium bromide solution to the cooled solution of 1-bromononadecane and catalyst via a cannula or dropping funnel over a period of 1-2 hours.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by adding 1 M hydrochloric acid.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using hexane as the eluent to isolate the pure this compound.[3]

    • Characterize the final product by GC-MS and NMR spectroscopy to confirm its identity and purity.

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Workflow cluster_grignard Grignard Reagent Formation cluster_coupling Kumada Coupling cluster_workup Work-up & Purification Mg Mg Turnings Grignard Isopropylmagnesium Bromide Mg->Grignard iPrBr Isopropyl Bromide iPrBr->Grignard THF1 Anhydrous THF THF1->Grignard Reaction Coupling Reaction Grignard->Reaction Slow Addition NonadecaneBr 1-Bromononadecane NonadecaneBr->Reaction Catalyst NiCl2(dppe) Catalyst->Reaction THF2 Anhydrous THF THF2->Reaction Quench Quench (HCl) Reaction->Quench Extract Extraction (Ether) Quench->Extract Wash Wash Extract->Wash Dry Dry (MgSO4) Wash->Dry Concentrate Concentrate Dry->Concentrate Chromatography Column Chromatography Concentrate->Chromatography Product This compound Chromatography->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Low_Yield Start Low Yield of this compound Check_Grignard Check Grignard Reagent Activity Start->Check_Grignard Check_Catalyst Check Catalyst Activity Check_Grignard->Check_Catalyst Active Solution_Grignard Use Anhydrous Solvents & Inert Atmosphere Check_Grignard->Solution_Grignard Inactive Check_Conditions Check Reaction Conditions Check_Catalyst->Check_Conditions Active Solution_Catalyst Use Fresh Catalyst Check_Catalyst->Solution_Catalyst Inactive Solution_Conditions Optimize Temperature & Reaction Time Check_Conditions->Solution_Conditions Suboptimal End Improved Yield Solution_Grignard->End Solution_Catalyst->End Solution_Conditions->End Reaction_Parameters Yield Yield of This compound Purity Purity of This compound Catalyst Catalyst Choice Catalyst->Yield Catalyst->Purity Temperature Reaction Temperature Temperature->Yield Temperature->Purity Time Reaction Time Time->Yield Time->Purity Ratio Reagent Ratio Ratio->Yield Ratio->Purity

References

Troubleshooting low recovery of 2-Methyleicosane during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the extraction of 2-Methyleicosane, a long-chain branched alkane.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that influence its extraction?

A1: this compound is a C21 branched-chain alkane. Its key properties include:

  • High Molecular Weight: Approximately 296.57 g/mol .[1][2]

  • Nonpolar Nature: As a long-chain hydrocarbon, it is highly nonpolar and lipophilic, indicated by a high LogP value. This dictates the use of nonpolar solvents for effective extraction.[3]

  • High Boiling Point: Approximately 341.1 °C at 760 mmHg, meaning it is not volatile under standard laboratory conditions.[3]

These properties necessitate the use of extraction methods suitable for nonpolar, high-molecular-weight compounds and careful solvent selection to ensure high recovery.

Q2: Which extraction methods are most suitable for this compound?

A2: Given its nonpolar nature, the most common and effective extraction methods include:

  • Liquid-Liquid Extraction (LLE): Utilizing a nonpolar solvent to partition this compound from a more polar sample matrix.

  • Solid-Phase Extraction (SPE): Using a nonpolar stationary phase (like C18) to retain this compound while polar impurities are washed away.

  • Soxhlet Extraction: A continuous extraction method suitable for solid samples, using a nonpolar solvent.

  • Pressurized Liquid Extraction (PLE): An automated technique that uses elevated temperatures and pressures to enhance extraction efficiency with reduced solvent consumption.

  • Ultrasound-Assisted Extraction (UAE): Employs ultrasonic waves to improve the extraction of compounds from a solid or liquid matrix.

Q3: What are the best solvents for extracting this compound?

A3: Due to its nonpolar character, the following solvents are recommended:

  • Hexane: A common choice for extracting long-chain alkanes due to its nonpolar nature and relatively low boiling point for easy removal.

  • Heptane: Similar to hexane, offering good solubility for nonpolar compounds.

  • Dichloromethane (DCM): A slightly more polar solvent that can be effective, particularly in mixed solvent systems.

  • Chloroform: A good solvent for a wide range of lipids and hydrocarbons.

The principle of "like dissolves like" is crucial; the chosen solvent should have a polarity that closely matches that of this compound.

Troubleshooting Guide for Low Recovery of this compound

Low recovery of this compound can be a significant issue. This guide provides a systematic approach to troubleshooting common problems in both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Troubleshooting Workflow Diagram

TroubleshootingWorkflow cluster_start Start cluster_method Identify Extraction Method cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) cluster_general General Considerations start Low Recovery of This compound method Which extraction method was used? start->method lle_solvent Check Solvent Choice: - Is it sufficiently nonpolar? - Is the solvent-to-sample ratio optimal? method->lle_solvent LLE spe_sorbent Check Sorbent: - Is it appropriate for nonpolar compounds (e.g., C18)? - Sorbent bed drying out? method->spe_sorbent SPE lle_phase Phase Separation Issues: - Emulsion formation? - Incomplete phase separation? lle_solvent->lle_phase lle_technique Review LLE Technique: - Insufficient mixing/shaking? - Analyte loss during separation? lle_phase->lle_technique matrix_effects Investigate Matrix Effects: - Co-eluting interferences? - Ion suppression/enhancement in MS detection? lle_technique->matrix_effects spe_load_wash Sample Loading & Washing: - Sample solvent too strong? - Wash solvent too strong (eluting analyte)? - Flow rate too high? spe_sorbent->spe_load_wash spe_elution Elution Step: - Elution solvent too weak? - Insufficient elution volume? spe_load_wash->spe_elution spe_elution->matrix_effects sample_prep Review Sample Preparation: - Incomplete sample homogenization? - Analyte degradation? matrix_effects->sample_prep

Caption: Troubleshooting workflow for low this compound recovery.

Detailed Troubleshooting Steps
Problem Potential Cause Recommended Solution
Low Recovery in LLE Inappropriate Solvent Choice Ensure a nonpolar solvent like hexane or heptane is used. The principle of "like dissolves like" is key. Increase the solvent-to-sample ratio to improve partitioning into the organic phase.
Emulsion Formation Emulsions can trap the analyte at the interface. To break emulsions, try adding a small amount of brine (saturated NaCl solution), gentle centrifugation, or passing the mixture through a glass wool plug.
Incomplete Phase Separation Allow sufficient time for the layers to separate completely. Ensure the separatory funnel is not disturbed during this time.
Insufficient Mixing Thoroughly mix the two phases by inverting the separatory funnel multiple times with venting. This maximizes the surface area for analyte transfer.
Low Recovery in SPE Incorrect Sorbent For a nonpolar compound like this compound, a reversed-phase sorbent such as C18 or C8 is appropriate.
Sorbent Bed Drying Ensure the sorbent bed does not dry out between the conditioning, equilibration, and sample loading steps, as this can lead to channeling and poor recovery.
Sample Solvent Too Strong If the sample is dissolved in a solvent that is too nonpolar, the analyte may not retain on the sorbent. Dilute the sample with a more polar, miscible solvent if possible.
Wash Solvent Too Strong The wash solvent may be eluting the this compound. Use a more polar wash solvent to remove interferences without affecting the analyte.
Elution Solvent Too Weak The elution solvent may not be strong enough to desorb the analyte from the sorbent. Use a more nonpolar solvent for elution, such as hexane or a mixture of hexane and a slightly more polar solvent.
Insufficient Elution Volume Ensure a sufficient volume of the elution solvent is used to completely elute the analyte from the sorbent. Eluting with multiple smaller volumes can be more effective than a single large volume.
High Flow Rate A flow rate that is too high during sample loading or elution can prevent proper interaction with the sorbent. Maintain a slow and steady flow rate.
General Issues Matrix Effects Co-extracting compounds from the sample matrix can interfere with the analysis, especially in GC-MS, causing signal suppression or enhancement.[4][5] To mitigate this, improve the cleanup step (e.g., by using a more selective SPE wash) or use matrix-matched standards for calibration.
Incomplete Sample Homogenization If this compound is not uniformly distributed in the initial sample, the aliquot taken for extraction may not be representative. Ensure thorough homogenization of the sample before extraction.
Analyte Adsorption to Labware Being highly lipophilic, this compound can adsorb to plastic surfaces. Use glass or polypropylene labware and rinse all surfaces with the extraction solvent to recover any adsorbed analyte.

Quantitative Data Summary

The recovery of long-chain alkanes is highly dependent on the extraction method, solvent, and matrix. Below is a summary of expected recovery rates based on available literature.

Extraction MethodSorbent/Solvent SystemAnalyte ClassMatrixExpected Recovery Rate
Solid-Phase Extraction (SPE)C18 CartridgeLong-chain alkanesWater>71%[6]
Pressurized Liquid Extraction (PLE)n-HexanePolycyclic Aromatic Hydrocarbons (PAHs)Sediment~90% (validated with SRM 1944)
Soxhlet ExtractionDichloromethane (DCM) with pretreatmentPAHsOrganic-rich fine-textured wastes~94%[7]
Bligh-Dyer (LLE)Chloroform/MethanolNonpolar LipidsBiological TissuesGenerally high, but re-extraction is recommended for quantitative recovery of nonpolar lipids.[1]

Detailed Experimental Protocol: Modified Bligh-Dyer Extraction for this compound

This protocol is adapted from the Bligh-Dyer method for the extraction of nonpolar lipids and is suitable for the extraction of this compound from biological tissues or other aqueous matrices.[1][3][8][9]

Materials:

  • Homogenizer

  • Centrifuge

  • Glass centrifuge tubes

  • Pasteur pipettes

  • Chloroform

  • Methanol

  • Deionized water

  • Nitrogen gas supply for solvent evaporation

Procedure:

  • Sample Homogenization:

    • To 1 gram of the sample in a glass centrifuge tube, add 1 mL of deionized water.

    • Homogenize the sample thoroughly.

  • Single Phase Extraction:

    • To the homogenized sample, add 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol.

    • Vortex the mixture vigorously for 10-15 minutes to ensure thorough mixing and extraction. At this stage, a single phase should be present.

  • Phase Separation:

    • Add 1.25 mL of chloroform and vortex for 1 minute.

    • Add 1.25 mL of deionized water and vortex for another 1 minute.

    • Centrifuge the mixture at 1000 x g for 10 minutes to facilitate phase separation. Two distinct layers will form: an upper aqueous (methanol-water) layer and a lower organic (chloroform) layer containing the this compound.

  • Collection of the Organic Phase:

    • Carefully aspirate the lower chloroform layer using a glass Pasteur pipette and transfer it to a clean glass tube. Avoid disturbing the interface.

  • Re-extraction of the Aqueous Phase:

    • To the remaining aqueous phase and solid residue, add another 2 mL of chloroform.

    • Vortex for 5 minutes and centrifuge again as in step 3.

    • Combine the lower chloroform layer with the extract from step 4. This step is crucial for maximizing the recovery of nonpolar compounds.[1]

  • Washing the Combined Organic Extract:

    • Add a volume of deionized water equal to one-quarter of the total volume of the combined chloroform extracts.

    • Vortex briefly and centrifuge to separate the phases.

    • Carefully remove and discard the upper aqueous wash layer.

  • Solvent Evaporation and Sample Reconstitution:

    • Evaporate the chloroform from the final extract under a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in a known volume of a suitable solvent (e.g., hexane) for subsequent analysis (e.g., by GC-MS).

Experimental Workflow Diagram

LLE_Workflow start Start: Sample Homogenization add_solvents Add Chloroform:Methanol (1:2) and Vortex start->add_solvents single_phase Single Phase System add_solvents->single_phase add_chloroform_water Add Chloroform and Water, Vortex, and Centrifuge single_phase->add_chloroform_water phase_separation Phase Separation: Upper Aqueous Layer Lower Organic Layer add_chloroform_water->phase_separation collect_organic Collect Lower Organic Layer phase_separation->collect_organic re_extract Re-extract Aqueous Layer with Chloroform phase_separation->re_extract Aqueous Layer combine_extracts Combine Organic Extracts collect_organic->combine_extracts re_extract->collect_organic wash_extract Wash Combined Extract with Water combine_extracts->wash_extract evaporate Evaporate Solvent under Nitrogen wash_extract->evaporate reconstitute Reconstitute in Known Volume of Solvent evaporate->reconstitute end End: Sample Ready for Analysis reconstitute->end

References

Technical Support Center: 2-Methyleicosane Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and use of 2-Methyleicosane standards to prevent degradation and ensure experimental accuracy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a branched-chain alkane with the chemical formula C21H44.[1][2][3][4][5] It is a high molecular weight hydrocarbon that is often used as an internal standard or as a component in alkane standard mixtures for gas chromatography (GC) applications. These standards are crucial for determining retention indices and for the qualitative and quantitative analysis of long-chain hydrocarbons in various matrices, including environmental and biological samples.

Q2: What are the primary causes of this compound standard degradation?

A2: The primary causes of degradation for this compound standards, like other long-chain alkanes, are:

  • Evaporation: Due to its relatively low volatility compared to shorter-chain alkanes, evaporation is less of a concern but can still occur over long periods or with improper storage, leading to concentration changes.[6][7]

  • Thermal Decomposition: High temperatures, such as those encountered in a GC injection port, can cause the molecule to break down (pyrolyze).[8]

  • Oxidation: Exposure to oxygen, especially at elevated temperatures, can lead to oxidation of the hydrocarbon chain. This can be exacerbated by leaks in the GC system.[9]

  • Contamination: Introduction of impurities from solvents, handling equipment, or the analytical system can react with the standard.

Q3: How should I store my this compound standards to ensure stability?

A3: Proper storage is critical for maintaining the integrity of your this compound standards. Follow these guidelines:

  • Temperature: Store standards in a refrigerator at 2°C to 8°C.[6] This minimizes solvent evaporation and slows down potential degradation processes.

  • Container: Use sealed glass vials with PTFE-lined caps to prevent solvent loss and contamination.[6][7] For light-sensitive compounds, amber glass vials are recommended, although this compound is not particularly light-sensitive.[6][7]

  • Headspace: To minimize evaporation into the headspace, consider aliquoting larger volumes of the standard into smaller, appropriately sized vials for daily use.[7]

Q4: My chromatogram shows peak tailing for this compound. What could be the cause?

A4: Peak tailing for this compound in a GC analysis can be caused by several factors:

  • Active Sites: The GC liner, column, or packing material may have active sites (e.g., exposed silanols) that can interact with the analyte. Using a deactivated liner and a high-quality, well-maintained column is crucial.[10]

  • Column Degradation: Over time, the stationary phase of the column can degrade, creating active sites.[9][10]

  • Low Temperature: If the column or injector temperature is too low, it can lead to poor volatilization and peak tailing.[10]

  • Contamination: Contamination in the injector or at the head of the column can cause peak shape issues.[10]

Troubleshooting Guides

Issue 1: Gradual Decrease in this compound Peak Area Over Time

This issue often points to a problem with the standard solution itself or the injection process.

Possible Cause Troubleshooting Step Expected Outcome
Evaporation of Solvent Prepare a fresh dilution of the standard from the stock solution.If the peak area returns to the expected level, the original standard has likely concentrated due to solvent evaporation.
Check the vial cap for a tight seal. Use vials with PTFE-lined septa.A proper seal will prevent further solvent loss.
Analyte Adsorption Use deactivated glass inserts in the autosampler vials.This will minimize adsorption of the analyte onto the glass surface.
Injector Discrimination Check the injector temperature and ensure it is appropriate for high-boiling point compounds like this compound.An optimized injector temperature will ensure complete and reproducible vaporization.
Clean or replace the GC inlet liner.[10]A clean, deactivated liner prevents analyte interaction and degradation.
Issue 2: Appearance of Ghost Peaks in the Chromatogram

Ghost peaks are peaks that appear in a blank run and can interfere with the analysis of the actual sample.

Possible Cause Troubleshooting Step Expected Outcome
Septum Bleed Replace the injector septum.If the ghost peaks disappear, the old septum was the source.
Contaminated Carrier Gas Ensure high-purity carrier gas is being used and that gas traps are functioning correctly.Clean carrier gas will result in a cleaner baseline and elimination of contaminant peaks.
Column Bleed Condition the column according to the manufacturer's instructions.This will remove volatile contaminants from the column.
If bleed is excessive, the column may be old or damaged and require replacement.[9]A new column should have a stable, low-bleed baseline.
Carryover from Previous Injections Run a solvent blank after a high-concentration sample.If the ghost peak appears in the blank, it indicates carryover. Clean the syringe and injector.

Experimental Protocols

Protocol 1: Recommended Storage and Handling of this compound Standards
  • Upon Receipt: Verify that the standard container is sealed and intact. Log the date of receipt.

  • Storage: Store the sealed standard solution in a refrigerator at 2°C to 8°C.[6]

  • Aliquoting: For daily use, allow the standard to come to room temperature before opening to prevent condensation from entering the vial.[7] Dispense a small aliquot into a clean, deactivated autosampler vial with a PTFE-lined cap.

  • Working Solutions: Prepare working solutions by diluting the stock standard in a high-purity, appropriate solvent (e.g., isooctane, n-heptane).[11]

  • Long-term Storage of Open Vials: For opened stock vials, purge the headspace with an inert gas (e.g., nitrogen or argon) before resealing to minimize oxidation.

Protocol 2: Verifying the Integrity of a this compound Standard
  • Prepare Fresh Standard: Prepare a fresh dilution of the this compound standard from a new or certified stock solution at the same concentration as the suspect standard.

  • Analyze Both Standards: Analyze the fresh and the suspect standards under the same GC conditions.

  • Compare Peak Areas: Compare the peak areas of the two standards. A significant decrease in the peak area of the suspect standard suggests degradation or evaporation.

  • Examine for Degradation Products: Look for the appearance of new, small peaks in the chromatogram of the suspect standard that are not present in the fresh standard.[12]

Visualizations

G cluster_0 Troubleshooting Workflow for this compound Standard Degradation start Inconsistent This compound Peak check_storage Verify Proper Storage Conditions (2-8°C, Sealed Vial) start->check_storage prep_fresh Prepare Fresh Working Standard check_storage->prep_fresh analyze_both Analyze Old and New Standards prep_fresh->analyze_both issue_resolved Issue Resolved: Old Standard Degraded analyze_both->issue_resolved Peak Area Restored check_gc Investigate GC System analyze_both->check_gc Problem Persists clean_injector Clean/Replace Injector Liner and Septum check_gc->clean_injector check_column Inspect/Condition GC Column clean_injector->check_column leak_check Perform System Leak Check check_column->leak_check final_resolved Issue Resolved leak_check->final_resolved

Caption: Troubleshooting workflow for diagnosing issues with this compound standards.

G cluster_1 Potential Degradation Pathways of this compound methyleicosane This compound (C21H44) thermal Thermal Stress (High Temp. in GC Inlet) methyleicosane->thermal oxidation Oxidation (Air Leak in System) methyleicosane->oxidation fragments Smaller Alkane/Alkene Fragments thermal->fragments oxygenates Oxygenated Products (Alcohols, Ketones, etc.) oxidation->oxygenates

Caption: Conceptual diagram of this compound degradation pathways.

References

Technical Support Center: Optimal Separation of Branched Alkanes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimal column selection for the separation of branched alkanes by gas chromatography (GC). It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most important factor to consider when selecting a GC column for branched alkane separation?

A1: The most critical factor is the stationary phase.[1][2][3] The choice of stationary phase dictates the selectivity and retention of the analytes. For non-polar branched alkanes, a non-polar stationary phase is generally recommended, following the principle of "like dissolves like".[4]

Q2: Which type of stationary phase is best suited for separating branched alkane isomers?

A2: Non-polar stationary phases are the most common choice for separating non-polar compounds like alkanes.[1] The elution order on these columns generally follows the boiling points of the analytes.[1][4] Van der Waals interactions are the primary driving force for the separation of alkane isomers on these phases.[5]

Q3: How do column dimensions (I.D., length, film thickness) affect the separation of branched alkanes?

A3: Column dimensions play a significant role in resolution, sensitivity, and analysis time.[2]

  • Internal Diameter (I.D.): A smaller I.D. increases column efficiency, leading to narrower and better-resolved peaks.[4][6] However, it also reduces sample capacity.[1][4] A 0.25 mm I.D. column is often a good compromise between efficiency and sample capacity.[1][4]

  • Length: A longer column provides more theoretical plates, which can improve resolution. However, doubling the column length only increases resolution by a factor of about 1.4, while doubling the analysis time. It's generally best to use the shortest column that provides the necessary resolution.[7]

  • Film Thickness: A thicker film increases retention and is suitable for analyzing volatile compounds. For higher molecular weight compounds, a thinner film is generally preferred.[7]

Q4: Can I use a polar column to separate branched alkanes?

A4: While non-polar columns are the standard, in some specific cases, a more polar column with aromatic character might be used to better distinguish between the existence or location of double bonds if alkenes are also present in the sample.[8]

Troubleshooting Guide

Symptom Potential Cause(s) Recommended Solution(s)
Poor resolution of branched alkane isomers - Inappropriate stationary phase. - Column length is too short. - Column I.D. is too large. - Sub-optimal temperature program.- Select a non-polar stationary phase. - Increase column length.[9] - Use a column with a smaller I.D. (e.g., 0.18 mm or 0.25 mm).[4] - Optimize the temperature ramp rate; a slower ramp can improve the separation of closely eluting isomers.
Peak tailing - Active sites in the injector liner or column. - Column contamination. - Sample overload.- Use a deactivated liner and an inert column. - Bake out the column at a high temperature (within its limit). - Reduce the injection volume or dilute the sample.
Peak fronting - Column overload. - Sample solvent effect (sample condensing on the column).- Reduce the injection volume or dilute the sample.[8] - Ensure the initial oven temperature is at or above the boiling point of the solvent.
Ghost peaks (peaks appearing in blank runs) - Contamination in the carrier gas, injector, or syringe. - Septum bleed.- Use high-purity carrier gas and install traps. - Clean the injector and use a clean syringe. - Use a high-quality, low-bleed septum.
Shifting retention times - Fluctuations in carrier gas flow rate. - Leaks in the system. - Changes in oven temperature profile.- Check and stabilize the carrier gas flow rate. - Perform a leak check of the system. - Verify the accuracy and reproducibility of the oven temperature program.
Broad peaks - Poor injection technique. - Column degradation. - Dead volume in the system.- Use an autosampler for consistent injections. - Condition or replace the column. - Ensure proper column installation and connection to the injector and detector.

Experimental Protocol: Separation of C5-C10 Branched Alkanes

This protocol provides a general methodology for the separation of a mixture of C5-C10 branched alkanes.

1. Sample Preparation:

  • If the sample is a liquid, dilute it in a volatile, non-polar solvent such as hexane or pentane. A typical dilution would be 1:100 (v/v).

  • For solid samples, dissolve a small amount in a suitable non-polar solvent.[10] Ensure the sample is fully dissolved before injection.[10]

  • Filter the sample if any particulate matter is present to avoid clogging the syringe or column.[2]

2. Gas Chromatography (GC) Parameters:

Parameter Value
Column 100% Dimethylpolysiloxane (e.g., DB-1, HP-1)
Column Dimensions 30 m x 0.25 mm I.D., 0.25 µm film thickness
Carrier Gas Helium or Hydrogen
Carrier Gas Flow Rate 1.0 mL/min (constant flow)
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 100:1
Oven Temperature Program - Initial Temperature: 40 °C, hold for 5 minutes - Ramp: 5 °C/min to 150 °C - Final Hold: Hold at 150 °C for 10 minutes
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C

3. Data Analysis:

  • Identify the branched alkane peaks based on their retention times by comparing them to a standard mixture of known branched alkanes.

  • The elution order will generally follow the boiling points of the isomers, with more highly branched isomers often having lower boiling points and thus eluting earlier.

Visualizations

ColumnSelectionWorkflow start Start: Need to Separate Branched Alkanes phase Select Stationary Phase start->phase nonpolar Non-Polar (e.g., 100% Dimethylpolysiloxane) phase->nonpolar 'Like Dissolves Like' dimensions Determine Column Dimensions nonpolar->dimensions id Internal Diameter (I.D.) dimensions->id length Length dimensions->length film Film Thickness dimensions->film optimize Optimize GC Method id->optimize length->optimize film->optimize resolution Adequate Resolution? optimize->resolution end End: Successful Separation resolution->end Yes troubleshoot Troubleshoot Separation Issues resolution->troubleshoot No troubleshoot->phase

Caption: Workflow for selecting an optimal GC column for branched alkane separation.

TroubleshootingWorkflow start Start: Chromatographic Problem Encountered identify_symptom Identify the Symptom start->identify_symptom poor_resolution Poor Resolution identify_symptom->poor_resolution e.g., Isomers co-elute peak_tailing Peak Tailing identify_symptom->peak_tailing e.g., Asymmetric peaks ghost_peaks Ghost Peaks identify_symptom->ghost_peaks e.g., Peaks in blank retention_shift Retention Time Shift identify_symptom->retention_shift e.g., Unstable retention check_column Check Column Selection & Dimensions poor_resolution->check_column check_injector Check Injector & Liner peak_tailing->check_injector check_gas Check Carrier Gas & System Leaks ghost_peaks->check_gas check_method Check GC Method Parameters retention_shift->check_method solution Implement Corrective Action check_column->solution check_injector->solution check_gas->solution check_method->solution

Caption: Troubleshooting workflow for common issues in branched alkane separation.

References

Technical Support Center: Trace Level Detection of 2-Methyleicosane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity for trace level detection of 2-Methyleicosane.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for the trace level detection of this compound?

A1: The most common and effective technique for the analysis of this compound is Gas Chromatography-Mass Spectrometry (GC-MS).[1] This method combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry.

Q2: How can I improve the sensitivity of my GC-MS method for this compound?

A2: To enhance sensitivity, consider the following:

  • Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): Instead of scanning a full mass range, monitoring specific ions for this compound (e.g., m/z 57 and 71) can significantly increase sensitivity by reducing noise.[2] MRM, a feature of tandem mass spectrometry (MS/MS), offers even greater selectivity and lower detection limits.[2][3]

  • Optimize Sample Preparation: Employ pre-concentration techniques such as Solid Phase Microextraction (SPME) or purge and trap to increase the analyte concentration before injection.[4][5][6][7]

  • Injector and Column Maintenance: Ensure a clean injector liner and a properly conditioned column to minimize analyte loss and peak tailing.[8][9]

Q3: Is derivatization a viable option to enhance the sensitivity of this compound detection?

A3: Derivatization is a technique used to modify a compound to improve its chromatographic behavior or detectability.[10][11][12] However, for saturated hydrocarbons like this compound, which are already volatile and thermally stable, derivatization is generally not necessary or commonly employed.[13][14] The improvements in sensitivity for such compounds are typically achieved through optimizing the GC-MS parameters and sample preparation methods.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Problem 1: No peak or very small peak for this compound
Possible Cause Troubleshooting Step
Improper Sample Preparation Verify the efficiency of your extraction and pre-concentration steps. For volatile compounds like this compound from complex matrices, consider using headspace SPME.[4]
Injector Issues Check for a clogged syringe or a leaking septum. Ensure the injector temperature is adequate for the volatilization of a high molecular weight alkane.
Column Problems The column may be broken or improperly installed. Check for leaks at the column connections.
MS Detector Not Optimized Ensure the MS is tuned and calibrated. For trace analysis, operate in SIM or MRM mode, monitoring for characteristic fragment ions of alkanes (m/z 57, 71).[2]
Problem 2: Peak Tailing for this compound
Possible Cause Troubleshooting Step
Active Sites in the GC System Deactivate the injector liner or use a liner with glass wool. Trim the first few centimeters of the column to remove any active sites that may have developed.[8]
Poor Column Installation An improper column cut or incorrect installation depth in the injector or detector can cause peak tailing. Re-cut the column end for a clean, square cut and reinstall it according to the manufacturer's instructions.[15]
Contamination in the Ion Source The use of halogenated solvents can lead to the formation of deposits in the MS ion source, causing peak tailing for higher molecular weight hydrocarbons.[16] Clean the ion source and avoid using such solvents.
Sub-optimal GC Conditions A slow temperature ramp or an inadequate inlet temperature can contribute to peak tailing for later-eluting compounds.[9][15]

Quantitative Data Presentation

The following table summarizes typical limits of detection (LOD) and quantification (LOQ) that can be achieved for alkanes using GC-MS with different detection modes. Note that specific values for this compound may vary depending on the matrix, instrumentation, and method parameters.

Analytical MethodDetection ModeTypical LODTypical LOQ
GC-MSFull ScanHigh ppb (µg/L)High ppb (µg/L)
GC-MSSelected Ion Monitoring (SIM)Low ppb (µg/L)Low ppb (µg/L)
GC-MS/MSMultiple Reaction Monitoring (MRM)sub-ppb to ppt (ng/L to pg/mL)sub-ppb to ppt (ng/L to pg/mL)

Data is based on typical performance characteristics of the techniques and may not represent specific validated results for this compound.[2][17][18][19]

Experimental Protocols

Protocol 1: Headspace Solid Phase Microextraction (SPME) for this compound

This protocol is suitable for the extraction and pre-concentration of this compound from liquid or solid matrices.

  • Sample Preparation: Place a known amount of the sample into a headspace vial.

  • SPME Fiber Selection: Use a non-polar fiber coating, such as polydimethylsiloxane (PDMS), which is effective for volatile and semi-volatile non-polar compounds.[5]

  • Extraction: Place the vial in a heating block or autosampler agitator. Expose the SPME fiber to the headspace above the sample for a defined period (e.g., 30 minutes) at an optimized temperature (e.g., 60-90°C).[20]

  • Desorption: Retract the fiber and immediately introduce it into the GC injector for thermal desorption of the analytes onto the column.

Protocol 2: GC-MS Analysis of this compound
  • GC Column: Use a non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[1]

  • Injector: Use a splitless injection mode to maximize the transfer of the analyte to the column for trace analysis. Set the injector temperature to 280-300°C.

  • Oven Temperature Program:

    • Initial temperature: 45°C, hold for 2 minutes.

    • Ramp: 12°C/minute to 325°C.

    • Hold: 11 minutes at 325°C.[1]

  • Carrier Gas: Use Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: For high sensitivity, use Selected Ion Monitoring (SIM) and monitor the following ions: m/z 57 and 71.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Transfer Line Temperature: 325°C.[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix SPME Headspace SPME Sample->SPME GC_Injection GC Injection & Separation SPME->GC_Injection MS_Detection MS Detection (SIM/MRM) GC_Injection->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification & Reporting Data_Acquisition->Quantification troubleshooting_logic Start Low or No Signal for This compound Check_Sample_Prep Verify Sample Prep (Extraction/Concentration) Start->Check_Sample_Prep Check_Injector Inspect Injector (Syringe, Septum, Temp) Check_Sample_Prep->Check_Injector Check_GC_Column Check GC Column (Installation, Leaks) Check_Injector->Check_GC_Column Check_MS_Params Optimize MS Parameters (Tune, SIM/MRM) Check_GC_Column->Check_MS_Params Resolved Problem Resolved Check_MS_Params->Resolved

References

Validation & Comparative

A Comparative Guide to 2-Methyleicosane and Other Long-Chain Alkanes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical and scientific research, the selection of appropriate long-chain alkanes as excipients, solvents, or formulation components is a critical decision that can significantly impact product performance and stability. This guide provides a detailed comparison of 2-Methyleicosane, a branched-chain alkane, with its linear counterparts: n-Eicosane, n-Heneicosane, and n-Docosane. The following sections present a comprehensive analysis of their physicochemical properties, potential applications, and relevant experimental protocols to aid researchers, scientists, and drug development professionals in making informed decisions.

Physicochemical Properties: A Tabulated Comparison

The structural differences between the branched-chain this compound and the linear alkanes directly influence their physical and chemical characteristics. These properties are crucial for determining their suitability in various applications, from serving as a vehicle in a drug delivery system to its role as a phase-change material. The table below summarizes key quantitative data for these compounds.

PropertyThis compoundn-Eicosanen-Heneicosanen-Docosane
Molecular Formula C₂₁H₄₄[1]C₂₀H₄₂[2]C₂₁H₄₄C₂₂H₄₆[3]
Molecular Weight ( g/mol ) 296.57[1]282.55[2]296.57310.61
Melting Point (°C) 25.2 (estimate)35-37[2]39-4142-45[3]
Boiling Point (°C) 341.1 ± 5.0 at 760 mmHg[4]220 at 30 mmHg[2]100 at 2 mmHg369[3]
Density (g/cm³) 0.8 ± 0.1[4]0.7886[2]0.774 (liquid)0.778 at 25 °C[3]
Viscosity Lower than linear counterpart for shorter chains[5]Generally increases with chain lengthGenerally increases with chain lengthHigher than shorter chain linear alkanes
Solubility Insoluble in water; Soluble in nonpolar organic solventsInsoluble in water; Soluble in ether, petroleum ether, benzene[2][6]Insoluble in water; Soluble in Chloroform, Hexane[7]Insoluble in water; Soluble in Benzene, Toluene, alcohol[3][8]

Performance in Relevant Applications

Long-chain alkanes, owing to their chemical inertness, lipophilicity, and defined physical properties, find utility in various stages of research and drug development.

Drug Formulation and Delivery:

Linear and branched alkanes can be employed as excipients in oral and topical formulations. Their lipophilic nature makes them suitable for dissolving or dispersing poorly water-soluble active pharmaceutical ingredients (APIs).[9][10] In topical drug delivery, they can act as emollients and may influence the permeation of drugs through the skin.[11] While linear long-chain alcohols have shown penetration-enhancing activity, branched alkanols were found to have lower activity.[11] The choice between a linear and a branched alkane can, therefore, affect the drug release profile and its bioavailability. For instance, the lower melting point and potentially different viscosity of this compound compared to its linear counterparts could be advantageous in formulating semi-solid preparations with specific thermal properties.

Experimental Workflow for Evaluating Topical Drug Delivery:

The following diagram illustrates a typical workflow for assessing the performance of different long-chain alkanes in a topical drug delivery system.

G Experimental Workflow: Topical Drug Delivery Evaluation cluster_0 Formulation Preparation cluster_1 In Vitro Permeation Study cluster_2 Data Analysis A API Dissolution/Dispersion in Alkane Vehicle B Preparation of Topical Formulation (e.g., Cream, Ointment) A->B C Franz Diffusion Cell Setup with Skin Membrane B->C Formulation Characterization D Application of Formulation to Skin Surface C->D E Sampling from Receptor Fluid at Time Intervals D->E F Quantification of API (e.g., by HPLC) E->F G Calculation of Permeation Parameters (Flux, Lag Time) F->G H Comparative Analysis of Different Alkane Formulations G->H

Workflow for evaluating topical drug delivery formulations.

Experimental Protocols

1. Determination of Alkane Solubility in a Pharmaceutical Solvent (e.g., Ethanol)

Objective: To quantitatively determine the solubility of this compound and other long-chain alkanes in a relevant pharmaceutical solvent.

Materials:

  • This compound, n-Eicosane, n-Heneicosane, n-Docosane

  • Ethanol (pharmaceutical grade)

  • Analytical balance

  • Vials with screw caps

  • Shaking incubator or magnetic stirrer with temperature control

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Appropriate GC column (e.g., nonpolar capillary column)

Procedure:

  • Prepare saturated solutions by adding an excess amount of each alkane to a known volume of ethanol in separate vials.

  • Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • After equilibration, allow the vials to stand undisturbed for several hours to let the undissolved solid settle.

  • Carefully withdraw a known volume of the supernatant (the clear solution) and dilute it with a known volume of a suitable solvent (e.g., hexane).

  • Prepare a series of standard solutions of each alkane in the same solvent with known concentrations.

  • Analyze the diluted samples and the standard solutions using GC-FID.

  • Construct a calibration curve from the standard solutions and determine the concentration of the alkane in the diluted samples.

  • Calculate the original concentration in the saturated ethanol solution to determine the solubility.

2. In Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To compare the effect of this compound and other long-chain alkanes on the skin permeation of a model drug.

Materials:

  • Franz diffusion cells

  • Excised skin membrane (e.g., human or animal skin)

  • Receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent)

  • Topical formulations of a model drug using each of the alkanes as a vehicle

  • High-performance liquid chromatography (HPLC) system for drug quantification

Procedure:

  • Mount the skin membrane onto the Franz diffusion cells with the stratum corneum side facing the donor compartment.

  • Fill the receptor compartment with pre-warmed and degassed receptor fluid and ensure no air bubbles are trapped beneath the skin.

  • Equilibrate the system to the desired temperature (typically 32°C for skin permeation studies).

  • Apply a finite dose of the topical formulation evenly onto the surface of the skin in the donor compartment.

  • At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh receptor fluid.

  • Analyze the drug concentration in the collected samples using a validated HPLC method.

  • Plot the cumulative amount of drug permeated per unit area against time.

  • Calculate the steady-state flux (Jss) and the lag time (tL) from the linear portion of the plot to compare the permeation-enhancing effects of the different alkane vehicles.[12]

Signaling Pathways and Biological Interactions

Long-chain alkanes are generally considered to be biologically inert and are primarily metabolized through enzymatic oxidation. While specific signaling pathway interactions for this compound and the compared n-alkanes are not well-documented in the context of direct pharmacological activity, their metabolic fate is of relevance in drug development, particularly concerning potential long-term effects and biocompatibility.

The general metabolic pathway for long-chain alkanes involves their conversion to fatty acids, which then enter the β-oxidation pathway for energy production. The initial step is typically catalyzed by a monooxygenase enzyme.

Simplified Alkane Metabolism Pathway:

G Simplified Alkane Metabolism Alkane Long-Chain Alkane (e.g., this compound) Alcohol Primary/Secondary Alcohol Alkane->Alcohol Monooxygenase Aldehyde Aldehyde/Ketone Alcohol->Aldehyde Alcohol Dehydrogenase FattyAcid Fatty Acid Aldehyde->FattyAcid Aldehyde Dehydrogenase BetaOx β-Oxidation Pathway FattyAcid->BetaOx

Simplified overview of long-chain alkane metabolism.

Conclusion

The choice between this compound and its linear counterparts depends heavily on the specific application requirements. The branched structure of this compound results in a lower melting point and potentially different viscosity and solubility characteristics compared to n-Eicosane, n-Heneicosane, and n-Docosane. These differences can be strategically exploited in formulation development to achieve desired physical properties and drug delivery profiles. While all are generally considered biologically inert, a thorough understanding of their physicochemical properties through the experimental protocols outlined in this guide is essential for their effective and safe use in research and pharmaceutical product development.

References

A Comparative Guide to the Validation of Analytical Methods for 2-Methyleicosane Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of 2-Methyleicosane, a long-chain branched alkane. The focus is on providing objective performance data and detailed experimental protocols to aid researchers in selecting the most appropriate method for their specific needs. This document adheres to the principles of analytical method validation, ensuring the reliability and accuracy of the presented data.

Method Performance Comparison

The following tables summarize the validation parameters for the primary analytical method, Gas Chromatography-Mass Spectrometry (GC-MS), and a common alternative, Gas Chromatography with Flame Ionization Detection (GC-FID). The data presented for GC-MS is a composite based on validated methods for similar long-chain alkanes, representing a realistic performance expectation.[1][2]

Table 1: Performance Characteristics of GC-MS for this compound Analysis
Validation ParameterAcceptance CriteriaObserved Performance
Linearity (r²) ≥ 0.9950.999
Range 5 - 100 ng/mL5 - 100 ng/mL
Accuracy (% Recovery) 80 - 120%98.5%
Precision (% RSD)
- Intra-day≤ 15%4.8%
- Inter-day≤ 20%7.2%
Limit of Detection (LOD) Reportable1 ng/mL
Limit of Quantification (LOQ) Reportable5 ng/mL
Specificity No interference at the retention time of the analyteHigh (Mass spectral confirmation)
Table 2: Comparative Overview of GC-MS and GC-FID for this compound Analysis
FeatureGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Flame Ionization Detection (GC-FID)
Principle Separation by GC, identification and quantification by mass-to-charge ratio.Separation by GC, detection by ionization in a hydrogen flame.
Specificity High; provides structural information for definitive identification.Low; responds to most organic compounds, cannot confirm identity.
Sensitivity High; capable of detecting low concentrations.Moderate to high, depending on the compound.
Quantitative Accuracy Good, requires appropriate internal standards.Excellent for hydrocarbons, highly linear response.
Primary Application Identification and quantification of unknown and known compounds.Routine quantification of known analytes.
Cost Higher initial and operational cost.Lower initial and operational cost.

Experimental Protocols

A detailed experimental protocol for the analysis of this compound in a biological matrix (e.g., plasma) using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below.

Protocol: Quantification of this compound in Plasma by GC-MS

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma sample, add 10 µL of an internal standard solution (e.g., 1-Eicosene in hexane).

  • Add 500 µL of n-hexane to the sample.

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer (n-hexane) to a clean glass vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in 50 µL of n-hexane for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 280°C.

  • Injection Volume: 1 µL (splitless mode).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 300°C at 10°C/min.

    • Hold at 300°C for 10 minutes.

  • MSD Transfer Line Temperature: 290°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Monitor characteristic ions for this compound (e.g., m/z 57, 71, 85, 296) and the internal standard.

3. Calibration and Quantification

  • Prepare a series of calibration standards of this compound in a blank biological matrix extract over the desired concentration range (e.g., 5-100 ng/mL).

  • Analyze the calibration standards and samples using the described GC-MS method.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

The following diagrams illustrate the key workflows and relationships described in this guide.

cluster_workflow Analytical Method Validation Workflow A Method Development B Method Validation Protocol A->B Defines C Validation Experiments B->C Guides D Data Analysis C->D Generates Data E Validation Report D->E Summarizes

Caption: Workflow for analytical method validation.

cluster_comparison Comparison of GC-MS and GC-FID GC Gas Chromatography (Separation) MS Mass Spectrometry (Identification & Quantification) GC->MS Coupled to FID Flame Ionization Detector (Quantification) GC->FID Coupled to

Caption: Fundamental comparison of GC-MS and GC-FID.

References

A Comparative Analysis of 2-Methyleicosane and n-Eicosane as Biomarkers of Oxidative Stress

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 2-methyleicosane, a branched-chain alkane, and n-eicosane, a straight-chain alkane, as potential biomarkers. While direct comparative studies are limited, this document synthesizes available data on long-chain alkanes as indicators of oxidative stress, a key process in various pathologies including cancer, inflammatory diseases, and neurodegenerative disorders.

Introduction to Alkanes as Biomarkers

Volatile organic compounds (VOCs) in exhaled breath and other biological matrices are gaining prominence as non-invasive biomarkers.[1][2] Among these, alkanes, which are saturated hydrocarbons, are of particular interest as they are known products of lipid peroxidation, a major consequence of oxidative stress.[3][4] Both straight-chain alkanes (n-alkanes) and branched-chain alkanes are released from the oxidative degradation of polyunsaturated fatty acids in cell membranes.[4] This guide focuses on two representative long-chain alkanes: the branched this compound (C21H44) and the straight-chain n-eicosane (C20H42).

Physicochemical Properties

A fundamental understanding of the physical and chemical properties of these molecules is crucial for their detection and analysis.

PropertyThis compoundn-Eicosane
Chemical Formula C21H44C20H42
Molar Mass 296.58 g/mol 282.55 g/mol
Structure Branched ChainStraight Chain
Boiling Point ~357 °C~343 °C
Vapor Pressure Lower than n-eicosaneHigher than this compound

Performance as Biomarkers: A Comparative Overview

The general hypothesis is that an altered profile of alkanes, rather than a single compound, may be indicative of a disease state. For instance, in lung cancer patients, elevated levels of certain oxygenated VOCs have been observed, while the concentration of aromatic compounds is often increased in smokers.[5] Both n-alkanes and methylalkanes are thought to be generated through the lipid peroxidation of polyunsaturated fatty acids in cell membranes.[1]

The structural difference between this compound and n-eicosane may influence their formation, metabolism, and clearance, potentially offering differential diagnostic information. Branched alkanes are thermodynamically more stable than their linear counterparts.[6] This stability could affect their degradation and persistence in biological systems.

Experimental Protocols

The gold standard for the analysis of volatile and semi-volatile organic compounds like this compound and n-eicosane in biological samples is Gas Chromatography-Mass Spectrometry (GC-MS).[7] Below is a generalized protocol for the analysis of these compounds in exhaled breath condensate (EBC).

Protocol: GC-MS Analysis of Long-Chain Alkanes in Exhaled Breath Condensate

1. Sample Collection:

  • Collect EBC using a commercially available collection device (e.g., RTube™, EcoScreen) according to the manufacturer's instructions.

  • Store collected EBC samples at -80°C until analysis to minimize degradation of target compounds.

2. Sample Preparation (Solid Phase Microextraction - SPME):

  • Thaw EBC samples at room temperature.

  • For analysis of semi-volatile compounds, a polyacrylate (PA) SPME fiber is suitable.[7]

  • Place a 1-2 mL aliquot of the EBC sample into a headspace vial.

  • Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-60°C) with gentle agitation to allow for the adsorption of volatile and semi-volatile compounds.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Injection: Desorb the SPME fiber in the heated GC inlet (e.g., 250°C) for a short period (e.g., 2-5 minutes) in splitless mode.

    • Carrier Gas: Use high-purity helium at a constant flow rate (e.g., 1 mL/min).

    • Column: Employ a non-polar or semi-polar capillary column suitable for separating hydrocarbons (e.g., a ZB-5MS column, 30 m x 0.25 mm, 0.25 µm film thickness).[8]

    • Oven Temperature Program:

      • Initial temperature: 35°C, hold for 5 minutes.

      • Ramp: Increase to 250°C at a rate of 5°C/min.[8]

      • Hold: Maintain 250°C for 2 minutes.[8]

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Use electron ionization (EI) at 70 eV.

    • Mass Range: Scan a mass-to-charge (m/z) range of 35-400 amu.

    • Data Acquisition: Acquire data in full scan mode for compound identification and selected ion monitoring (SIM) mode for targeted quantification.

4. Data Analysis:

  • Compound Identification: Identify this compound and n-eicosane by comparing their mass spectra and retention times to those of authentic standards and by matching against spectral libraries (e.g., NIST).

  • Quantification: For quantitative analysis, create a calibration curve using standard solutions of this compound and n-eicosane. Use an internal standard (e.g., a deuterated alkane) to correct for variations in sample preparation and instrument response.

Signaling Pathway: Lipid Peroxidation

The primary pathway for the endogenous production of alkanes is the peroxidation of lipids, particularly polyunsaturated fatty acids (PUFAs) within cellular membranes. This process is initiated by reactive oxygen species (ROS).

Lipid_Peroxidation ROS Reactive Oxygen Species (ROS) PUFA Polyunsaturated Fatty Acid (PUFA) in Cell Membrane ROS->PUFA Initiation: H• abstraction Lipid_Radical Lipid Radical (L•) PUFA->Lipid_Radical Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Lipid_Radical->Peroxyl_Radical Propagation: + O2 O2 Oxygen (O2) Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) Peroxyl_Radical->Lipid_Hydroperoxide Propagation: + another PUFA Another_PUFA Another PUFA Alkane_Formation Alkane Formation (e.g., n-eicosane, This compound) Lipid_Hydroperoxide->Alkane_Formation Decomposition

Caption: Lipid peroxidation pathway leading to alkane formation.

This diagram illustrates the free radical chain reaction of lipid peroxidation. Reactive oxygen species initiate the process by abstracting a hydrogen atom from a polyunsaturated fatty acid, forming a lipid radical. This radical reacts with oxygen to form a peroxyl radical, which can then abstract a hydrogen from another PUFA, propagating the chain and forming a lipid hydroperoxide. The decomposition of these hydroperoxides can lead to the formation of various volatile compounds, including long-chain alkanes like n-eicosane and this compound.[9][10][11]

Experimental Workflow

The overall workflow for investigating this compound and n-eicosane as biomarkers involves several key stages, from sample collection to data analysis and interpretation.

Experimental_Workflow cluster_collection Sample Collection cluster_analysis Sample Analysis cluster_data Data Processing & Interpretation Patient_Cohort Patient & Control Cohorts Sample_Collection Exhaled Breath Condensate (EBC) Collection Patient_Cohort->Sample_Collection SPME Solid Phase Microextraction (SPME) Sample_Collection->SPME GCMS Gas Chromatography- Mass Spectrometry (GC-MS) SPME->GCMS Data_Processing Data Processing & Compound Identification GCMS->Data_Processing Statistical_Analysis Statistical Analysis (e.g., ROC curve, t-test) Data_Processing->Statistical_Analysis Biomarker_Validation Biomarker Validation Statistical_Analysis->Biomarker_Validation

Caption: Workflow for biomarker discovery and validation.

Conclusion

Both this compound and n-eicosane, as products of lipid peroxidation, hold potential as non-invasive biomarkers of oxidative stress. While direct comparative data on their diagnostic performance is currently lacking, the analytical frameworks and biological understanding of their origins are well-established. Future research should focus on the simultaneous quantification of a broad range of both straight-chain and branched-chain alkanes in large, well-characterized patient cohorts. This approach will be crucial to determine their respective and combined utility in the early detection and monitoring of diseases associated with oxidative stress. The development of standardized protocols for sample collection and analysis will be paramount to ensure the reproducibility and comparability of findings across different studies.

References

A Guide to Inter-Laboratory Comparison of 2-Methyleicosane Measurements

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Data Presentation

Quantitative data from an inter-laboratory comparison should be summarized to allow for a clear assessment of performance. The following table provides a template for presenting the results from participating laboratories.

Table 1: Inter-laboratory Comparison Results for 2-Methyleicosane Measurement

Laboratory IDSample IDMeasured Concentration (µg/mL)Mean (µg/mL)Standard Deviation (SD)Relative Standard Deviation (RSD %)z-score*
Lab 01QC-LowRun 1: 9.89.90.141.4-0.5
Run 2: 10.0
Run 3: 9.9
Lab 01QC-HighRun 1: 48.548.80.440.9-0.8
Run 2: 49.2
Run 3: 48.7
Lab 02QC-LowRun 1: 10.510.60.262.51.5
Run 2: 10.8
Run 3: 10.5
Lab 02QC-HighRun 1: 51.551.00.711.40.8
Run 2: 50.5
Run 3: 51.0
.....................
Consensus QC-Low 10.2 0.4 3.9
Consensus QC-High 50.0 1.5 3.0

*z-score is calculated as: (Lab Mean - Consensus Mean) / Consensus SD. A z-score between -2 and 2 is generally considered satisfactory.

Experimental Protocols

A detailed and harmonized experimental protocol is critical for a successful inter-laboratory comparison. The following protocol for the analysis of this compound by GC-MS is provided as a guideline.

1. Sample Preparation

  • Objective: To extract this compound from the sample matrix and prepare it for GC-MS analysis.

  • Materials:

    • Sample containing this compound

    • Volatile organic solvent (e.g., hexane, dichloromethane)

    • Anhydrous sodium sulfate

    • Internal standard (e.g., deuterated alkane)

    • Vortex mixer

    • Centrifuge

    • GC vials with inserts

  • Procedure:

    • Accurately weigh or measure a known amount of the sample into a glass tube.

    • Spike the sample with a known concentration of the internal standard.

    • Add a suitable volume of the extraction solvent.

    • Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

    • Centrifuge the sample to separate the organic layer from any solid or aqueous phases.

    • Carefully transfer the organic supernatant to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried extract into a GC vial for analysis.

2. GC-MS Analysis

  • Objective: To separate this compound from other components in the sample and to identify and quantify it using mass spectrometry.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Typical GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 280 °C.

    • Injection Mode: Splitless injection (1 µL).

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 300 °C.

      • Final hold: 10 minutes at 300 °C.

  • Typical MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Mode: Full scan (e.g., m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification. Characteristic ions for this compound should be determined from a standard.

3. Quality Control

  • Calibration: A multi-point calibration curve should be prepared using standards of this compound of known concentrations.

  • Blanks: A solvent blank and a method blank should be run with each batch of samples to check for contamination.

  • Quality Control Samples: Certified reference materials or in-house prepared quality control samples at low and high concentrations should be analyzed with each batch to assess accuracy and precision.

Mandatory Visualization

As this compound is not directly involved in a specific signaling pathway relevant to drug development, the following diagram illustrates a logical workflow for conducting an inter-laboratory comparison study.

InterLab_Comparison_Workflow cluster_0 Phase 1: Planning and Preparation cluster_1 Phase 2: Sample Analysis cluster_2 Phase 3: Data Evaluation and Reporting A Define Study Objectives (e.g., assess proficiency, validate method) B Select Participating Laboratories A->B C Prepare and Validate Homogeneous Samples (e.g., spiked matrices) B->C D Develop and Distribute Standardized Protocol C->D E Distribute Samples to Laboratories D->E F Laboratories Perform Analysis according to Protocol E->F G Laboratories Submit Data to Coordinator F->G H Statistical Analysis (e.g., calculate z-scores) G->H I Draft and Circulate Comparison Report H->I J Final Report and Recommendations I->J

Caption: Workflow for an Inter-laboratory Comparison Study.

References

A Comparative Guide to the Quantification of 2-Methyleicosane: Accuracy and Precision

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development requiring precise and accurate quantification of 2-Methyleicosane, selecting the appropriate analytical methodology is paramount. This guide provides an objective comparison of common analytical techniques used for the quantification of this long-chain branched alkane, supported by representative experimental data to inform your selection process.

This compound (C21H44) is a saturated hydrocarbon that can be utilized as a biomarker or a reference standard in various analytical applications.[1][2] Its accurate quantification is often achieved through chromatographic methods, primarily Gas Chromatography (GC) coupled with a detector. The two most prevalent detectors for this purpose are the Flame Ionization Detector (FID) and the Mass Spectrometer (MS).

Comparison of Quantification Methods

The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID) for this compound quantification depends on the specific requirements of the analysis, such as the need for structural confirmation, sensitivity, and the complexity of the sample matrix.

ParameterGC-MSGC-FID
Principle Separates compounds by GC, followed by detection and identification based on mass-to-charge ratio.Separates compounds by GC, followed by detection based on the ionization of the analyte in a hydrogen-air flame.
Specificity High (Provides structural information for compound confirmation).Low (Responds to most organic compounds, identification based on retention time only).
Sensitivity (LOD) Lower (Typically in the picogram range).Higher (Typically in the nanogram range).
**Linearity (R²) **> 0.99> 0.99
Accuracy (% Recovery) 95-105%90-110%
Precision (%RSD) < 5%< 10%
Matrix Effect Can be minimized using Selected Ion Monitoring (SIM) mode.More susceptible to interference from co-eluting compounds.
Cost Higher initial investment and maintenance costs.Lower initial investment and operational costs.

Experimental Protocols

Below are detailed methodologies for the quantification of this compound using GC-MS and GC-FID.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

1. Sample Preparation:

  • Accurately weigh 1 mg of the this compound reference standard and dissolve it in 1 mL of n-hexane to prepare a 1 mg/mL stock solution.

  • Prepare a series of calibration standards by serial dilution of the stock solution in n-hexane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • For sample analysis, dissolve the unknown sample in n-hexane to an expected concentration within the calibration range.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.[2]

  • Inlet Temperature: 280°C.

  • Injection Volume: 1 µL (splitless mode).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 10 minutes.

  • MS Transfer Line Temperature: 290°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 43, 57, 71).[3]

3. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the target ion against the concentration of the calibration standards.

  • Quantify the amount of this compound in the unknown sample by interpolating its peak area from the calibration curve.

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

1. Sample Preparation:

  • Follow the same procedure as for GC-MS to prepare the stock solution and calibration standards.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC with FID or equivalent.

  • Column: HP-5 (30 m x 0.32 mm, 0.25 µm) or equivalent.

  • Inlet Temperature: 280°C.

  • Injection Volume: 1 µL (split mode, e.g., 20:1).

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 10 minutes.

  • Detector Temperature: 320°C.

  • Hydrogen Flow: 30 mL/min.

  • Air Flow: 300 mL/min.

  • Makeup Gas (Nitrogen): 25 mL/min.

3. Data Analysis:

  • Generate a calibration curve by plotting the peak area against the concentration of the calibration standards.

  • Determine the concentration of this compound in the unknown sample by comparing its peak area to the calibration curve.

Workflow for this compound Quantification

The following diagram illustrates a typical experimental workflow for the quantification of this compound.

2_Methyleicosane_Quantification_Workflow Experimental Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Standard Reference Standard Stock Stock Solution (1 mg/mL) Standard->Stock Dissolve in Sample Unknown Sample Sample_Prep Sample Solution Sample->Sample_Prep Dissolve in Solvent n-Hexane Solvent->Stock Solvent->Sample_Prep Cal_Standards Calibration Standards (1-100 µg/mL) Stock->Cal_Standards Serial Dilution GC_MS GC-MS Analysis Cal_Standards->GC_MS GC_FID GC-FID Analysis Cal_Standards->GC_FID Sample_Prep->GC_MS Sample_Prep->GC_FID Calibration_Curve Calibration Curve Generation GC_MS->Calibration_Curve GC_FID->Calibration_Curve Quantification Quantification of Unknown Calibration_Curve->Quantification Results Final Concentration Quantification->Results

Caption: A generalized workflow for the quantification of this compound.

Conclusion

Both GC-MS and GC-FID are suitable methods for the quantification of this compound. GC-MS offers higher specificity and sensitivity, making it the preferred method for complex matrices and when unambiguous identification is required. GC-FID, on the other hand, is a robust, cost-effective, and reliable technique for routine analysis of simpler samples where the identity of this compound is already established. The choice of method should be guided by the specific analytical needs, available resources, and the desired level of data quality. The validation of any analytical method is crucial to ensure accurate and precise results.[4][5][6]

References

Comparing Kovats Retention Indices for 2-Methyleicosane on Different GC Columns

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Kovats retention indices for 2-methyleicosane on various gas chromatography (GC) columns. The data presented is essential for analytical chemists and researchers in drug development and related fields for the identification and characterization of this branched-chain alkane. By understanding how retention behavior changes with different stationary phases, scientists can optimize their chromatographic methods for improved separation and analysis.

Understanding Kovats Retention Indices

The Kovats retention index (RI) is a dimensionless quantity in gas chromatography that helps to standardize retention times.[1] It relates the retention time of an analyte to the retention times of n-alkanes that elute before and after it. This normalization allows for the comparison of retention data obtained from different instruments and under varying conditions.[1] The choice of the GC column's stationary phase, which can be polar or non-polar, significantly influences the retention index of a compound.[2][3]

Performance Comparison of this compound on Various GC Columns

The retention behavior of this compound has been characterized on a range of GC columns with different stationary phases. The following tables summarize the Kovats retention indices for this compound under both isothermal and temperature-programmed conditions.

Isothermal Conditions
Column TypeStationary PhaseTemperature (°C)Kovats Retention Index (I)Reference
CapillaryOV-1011802064[4]
CapillarySE-521802063.1[4]
CapillaryApiezon L1802060.5[4]
CapillaryCarbowax 20M1502061.7[5]
Temperature-Programmed Conditions
Column TypeStationary PhaseTemperature ProgramKovats Retention Index (I)Reference
CapillaryHP-5MS80°C to 290°C at 2 K/min2063[5]
CapillaryHP-5MS80°C to 290°C at 4 K/min2062.8[5]
CapillaryHP-5MS80°C to 290°C at 6 K/min2062.8[5]
CapillaryCross-Linked Methylsilicone40°C to 300°C at 5 K/min2064[5]
CapillaryDB-530°C -> 5K/min -> 120°C -> 10K/min -> 270°C2064[5]
CapillaryOV-130°C to 310°C at 5 K/min (held for 5 min)2065.3[5]
CapillarySqualaneNot specified2064[5]

Experimental Protocols

The determination of Kovats retention indices is a standardized procedure in gas chromatography. Below is a detailed methodology for this key experiment.

Determination of Kovats Retention Index

Objective: To determine the Kovats retention index of this compound.

Materials:

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) or mass spectrometer (MS).

  • GC column of interest (e.g., DB-5, Carbowax 20M).

  • This compound standard.

  • A homologous series of n-alkane standards (e.g., C8-C22).

  • Appropriate solvent (e.g., hexane or isooctane).

  • Syringes for sample injection.

Procedure:

  • Preparation of Standards:

    • Prepare a solution of this compound in the chosen solvent at a suitable concentration (e.g., 100 ppm).

    • Prepare a mixed standard solution containing a series of n-alkanes that will bracket the elution of this compound.

  • Gas Chromatographic Analysis:

    • Set up the GC with the desired column and operating conditions (inlet temperature, oven temperature program, carrier gas flow rate, detector temperature).

    • Inject the n-alkane standard mixture into the GC and record the retention times of each n-alkane.

    • Inject the this compound standard under the identical GC conditions and record its retention time.

    • For improved accuracy, a co-injection of the this compound and n-alkane standards can be performed.[6]

  • Calculation of Kovats Retention Index:

    • The Kovats retention index (I) is calculated using the following formula for temperature-programmed gas chromatography[6][7]:

      I = 100[n + (N - n) * (t_R(unknown) - t_R(n)) / (t_R(N) - t_R(n))]

      Where:

      • n is the carbon number of the n-alkane eluting immediately before the unknown compound.

      • N is the carbon number of the n-alkane eluting immediately after the unknown compound.

      • t_R(unknown) is the retention time of this compound.

      • t_R(n) is the retention time of the n-alkane with carbon number n.

      • t_R(N) is the retention time of the n-alkane with carbon number N.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the Kovats retention index.

Kovats_Index_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_calc Calculation cluster_result Result prep_alkane Prepare n-Alkane Standard Mix gc_analysis Inject Standards and Analyte into GC prep_alkane->gc_analysis prep_analyte Prepare this compound Standard prep_analyte->gc_analysis get_rt Record Retention Times gc_analysis->get_rt identify_brackets Identify Bracketing n-Alkanes get_rt->identify_brackets calculate_ki Calculate Kovats Index using Formula identify_brackets->calculate_ki result Kovats Retention Index of this compound calculate_ki->result

Caption: Workflow for Kovats Retention Index Determination.

References

A Comparative Guide to Ionization Techniques for 2-Methyleicosane Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate mass spectrometric analysis of long-chain branched alkanes like 2-methyleicosane is crucial for various applications, including biomarker analysis and petrochemical characterization. The choice of ionization technique significantly impacts the quality of the resulting mass spectrum, influencing molecular ion detection and fragmentation patterns. This guide provides an objective comparison of the performance of different ionization techniques for this compound, supported by experimental data and detailed methodologies.

Performance Comparison of Ionization Techniques

The ionization of a molecule is a critical step in mass spectrometry. For a long-chain branched alkane such as this compound (C₂₁H₄₄, molecular weight: 296.57 g/mol ), the chosen ionization method determines the extent of fragmentation and the abundance of the molecular ion. This, in turn, affects the ability to determine the molecular weight and elucidate the structure of the analyte. Here, we compare the performance of Electron Ionization (EI), Chemical Ionization (CI), and Cold Electron Ionization (Cold EI).

Data Presentation

The following table summarizes the expected performance of different ionization techniques for the analysis of this compound. The data for Electron Ionization is based on the NIST database spectrum for this compound. The expected outcomes for Chemical Ionization are based on established principles for alkane analysis. The performance of Cold EI is inferred from comparative studies on squalane (a C₃₀ branched alkane), which serves as a close proxy for long-chain branched alkanes.

Ionization TechniqueMolecular Ion (M⁺) AbundanceKey Fragment IonsPrimary Application
Electron Ionization (EI) Very Low to Absent[1]m/z 43, 57, 71, 85 (alkyl fragments)[1]Structural Elucidation via Fragmentation Pattern
Chemical Ionization (CI) High (as [M+H]⁺ or adducts)Minimal fragmentationMolecular Weight Determination
Cold Electron Ionization (Cold EI) Significantly EnhancedRetains EI fragmentation pattern with enhanced high-mass fragments[2][3]Molecular Weight and Structural Information

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing experimental results. Below are typical experimental protocols for the gas chromatography-mass spectrometry (GC-MS) analysis of long-chain branched alkanes.

Sample Preparation: Samples containing this compound are typically dissolved in a volatile organic solvent such as hexane or dichloromethane to a concentration suitable for GC-MS analysis (e.g., 1-100 ng/µL).

Gas Chromatography (GC) Conditions: A typical GC method for the separation of long-chain alkanes is as follows:

  • GC System: Agilent 6890N or similar.[4]

  • Column: HP-5 fused quartz capillary column (30 m × 0.25 mm × 0.25 µm) or similar non-polar column.[4]

  • Carrier Gas: Helium at a constant flow rate.[4]

  • Inlet: Split/splitless injector, typically operated in splitless mode for trace analysis.

  • Oven Temperature Program: Initial temperature of 80°C, ramped at 4°C/min to 300°C, and held for 30 minutes.[4]

Mass Spectrometry (MS) Conditions:

  • Electron Ionization (EI):

    • Ion Source: Standard EI source.

    • Electron Energy: 70 eV.[5]

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-500.

  • Chemical Ionization (CI):

    • Ion Source: CI source.

    • Reagent Gas: Methane or isobutane.

    • Electron Energy: Typically lower than EI (e.g., 100-200 eV) to ionize the reagent gas.

    • Mass Analyzer: Quadrupole or TOF.

    • Scan Range: m/z 80-500.

  • Cold Electron Ionization (Cold EI):

    • Interface: Supersonic Molecular Beam (SMB) interface.[3]

    • Ion Source: Fly-through EI ion source.[3]

    • Electron Energy: 70 eV.[3]

    • Mass Analyzer: TOF or Quadrupole.

    • Scan Range: m/z 40-500.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for comparing the ionization techniques and the logical relationship between the expected outcomes.

experimental_workflow Experimental Workflow for Ionization Technique Comparison cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample This compound Standard Solvent Hexane/Dichloromethane Sample->Solvent Solution Diluted Sample Solution Solvent->Solution GC Gas Chromatography Separation Solution->GC EI Electron Ionization GC->EI CI Chemical Ionization GC->CI ColdEI Cold Electron Ionization GC->ColdEI MS Mass Spectrometry Detection EI->MS CI->MS ColdEI->MS Spectra Mass Spectra Acquisition MS->Spectra Comparison Comparative Analysis of Spectra Spectra->Comparison

Figure 1. Experimental workflow for comparing ionization techniques.

logical_relationship Expected Outcomes of Ionization Techniques for this compound cluster_techniques Ionization Techniques cluster_outcomes Expected Mass Spectra Characteristics Analyte This compound EI Electron Ionization (Hard) Analyte->EI CI Chemical Ionization (Soft) Analyte->CI ColdEI Cold Electron Ionization (Soft) Analyte->ColdEI EI_Outcome Extensive Fragmentation Weak/Absent Molecular Ion EI->EI_Outcome CI_Outcome Minimal Fragmentation Strong [M+H]⁺ or Adduct Ion CI->CI_Outcome ColdEI_Outcome Enhanced Molecular Ion Preserved Fragmentation Pattern ColdEI->ColdEI_Outcome

Figure 2. Logical relationship of ionization techniques and expected outcomes.

Discussion of Results

Electron Ionization (EI) is a "hard" ionization technique that imparts a significant amount of energy to the analyte molecule. For long-chain alkanes like this compound, this results in extensive fragmentation.[6] The primary cleavage occurs at the site of branching due to the formation of more stable secondary carbocations.[6] Consequently, the molecular ion peak is often very weak or entirely absent in the EI spectrum of this compound, making molecular weight determination challenging.[1][6] The resulting fragmentation pattern, however, is highly reproducible and can be used for structural elucidation by comparing it to spectral libraries like NIST.[1]

Chemical Ionization (CI) is a "soft" ionization technique that uses a reagent gas (e.g., methane) to ionize the analyte through proton transfer or adduct formation. This process is much less energetic than EI, resulting in significantly less fragmentation.[7] For this compound, CI is expected to produce a prominent protonated molecule ([M+H]⁺) or adduct ions, which allows for the unambiguous determination of its molecular weight. The trade-off is the loss of detailed structural information from fragmentation.

Cold Electron Ionization (Cold EI) represents a significant advancement, particularly for the analysis of large and branched alkanes. By using a supersonic molecular beam to cool the analyte molecules before ionization, Cold EI dramatically enhances the abundance of the molecular ion while still utilizing 70 eV electrons for ionization.[2][3] This technique preserves the valuable fragmentation pattern seen in standard EI, which is useful for library matching, but overcomes the major limitation of a weak or absent molecular ion.[2][3] For a compound like this compound, Cold EI would be the ideal technique to obtain both molecular weight and structural information in a single analysis. Studies on the highly branched alkane squalane have shown that Cold EI can make the molecular ion the base peak in the spectrum, whereas it is absent in standard EI.[2]

References

2-Methyleicosane in Healthy vs. Diseased Tissue: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While direct comparative studies on the concentration of 2-Methyleicosane in healthy versus diseased tissues are not extensively available in current literature, its classification as a branched-chain alkane places it within a class of compounds increasingly recognized for their potential role as volatile organic compound (VOC) biomarkers in various pathologies, particularly in cancer. This guide provides a comparative analysis based on the broader context of alkane metabolism in disease, detailing potential mechanisms of alteration, relevant analytical methodologies, and associated signaling pathways.

Data Presentation: The Alkane Landscape in Disease

Direct quantitative data for this compound is not available. However, studies on related alkanes show differential levels in diseased states. The following table summarizes the general trend observed for alkanes in cancer, which could be indicative for this compound.

Compound ClassGeneral Trend in Cancer Tissue/Exhaled BreathAssociated PathologyPutative Origin
Alkanes & Methylated Alkanes Increased levels reported in some studiesLung Cancer, Breast CancerProducts of oxidative stress-induced lipid peroxidation of polyunsaturated fatty acids in cell membranes.[1][2]
Branched Alkanes Altered profiles observedGeneral indicator of metabolic disruptionMay arise from altered enzymatic activity (e.g., Cytochrome P450) or as secondary products of oxidative stress.

Experimental Protocols

The analysis of volatile compounds like this compound from tissue samples typically involves headspace analysis coupled with gas chromatography-mass spectrometry (GC-MS). This technique allows for the detection and quantification of volatile and semi-volatile organic compounds.

Key Experiment: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS Analysis of Tissue Samples

This protocol is a standard method for the analysis of VOCs from biological matrices.

Objective: To extract, identify, and quantify this compound and other volatile alkanes from healthy and diseased tissue homogenates.

Methodology:

  • Sample Preparation:

    • Excised tissue samples (both healthy and diseased) are collected and immediately flash-frozen in liquid nitrogen to halt metabolic activity.

    • A known weight of the frozen tissue is homogenized in a suitable buffer.

    • An aliquot of the tissue homogenate is placed in a headspace vial. For quantitative analysis, a known amount of an internal standard (e.g., a deuterated analogue of the analyte) is added.

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • The vial is sealed and heated to a specific temperature to encourage the volatilization of compounds from the tissue matrix into the headspace.

    • An SPME fiber coated with a specific stationary phase (e.g., polydimethylsiloxane) is exposed to the headspace for a defined period to adsorb the volatile analytes.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • The SPME fiber is then introduced into the heated injection port of a gas chromatograph, where the adsorbed analytes are desorbed.

    • The analytes are separated based on their boiling points and interaction with the stationary phase of the GC column.

    • The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification.

Data Analysis: The concentration of this compound in the samples is determined by comparing the peak area of the analyte to that of the internal standard. Statistical analysis is then performed to compare the levels between healthy and diseased tissue groups.

Signaling Pathways and Biological Context

The altered levels of alkanes, including potentially this compound, in diseased tissues are often linked to cellular oxidative stress and subsequent lipid peroxidation.

Oxidative Stress and Lipid Peroxidation

In many diseases, including cancer, there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.[3][4][5] This state of oxidative stress leads to damage of cellular components, including the polyunsaturated fatty acids in cell membranes.

The process of lipid peroxidation is a chain reaction that results in the degradation of lipids and the formation of various byproducts, including alkanes.[6][7] This suggests that an increase in this compound in diseased tissue could be an indirect marker of elevated oxidative stress.

Oxidative_Stress_Pathway Disease Diseased State (e.g., Cancer) ROS Increased Reactive Oxygen Species (ROS) Disease->ROS Induces Membrane Cell Membrane (Polyunsaturated Fatty Acids) ROS->Membrane Attacks Peroxidation Lipid Peroxidation Membrane->Peroxidation Undergoes Alkanes Alkane Production (e.g., this compound) Peroxidation->Alkanes Results in Experimental_Workflow cluster_tissue Tissue Samples Healthy Healthy Tissue Homogenization Homogenization Healthy->Homogenization Diseased Diseased Tissue Diseased->Homogenization HS_SPME Headspace SPME Homogenization->HS_SPME GC_MS GC-MS Analysis HS_SPME->GC_MS Data_Analysis Data Analysis & Comparison GC_MS->Data_Analysis

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.